Product packaging for Methiomeprazine(Cat. No.:CAS No. 1759-09-7)

Methiomeprazine

Cat. No.: B162253
CAS No.: 1759-09-7
M. Wt: 344.5 g/mol
InChI Key: AQMNNXSLDLIGII-UHFFFAOYSA-N
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Description

See also: Methiomeprazine Hydrochloride (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N2S2 B162253 Methiomeprazine CAS No. 1759-09-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N,2-trimethyl-3-(2-methylsulfanylphenothiazin-10-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2S2/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMNNXSLDLIGII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)SC)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862750
Record name N,N,2-Trimethyl-3-[2-(methylsulfanyl)-10H-phenothiazin-10-yl]propan-1-amine
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Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7009-43-0, 1759-09-7
Record name Methiomeprazine
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Record name Levometiomeprazine [INN:DCF]
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Record name Methiomeprazine [INN]
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Record name N,N,2-Trimethyl-3-[2-(methylsulfanyl)-10H-phenothiazin-10-yl]propan-1-amine
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Record name Methiomeprazine
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Record name METHIOMEPRAZINE
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Record name LEVOMETIOMEPRAZINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Methiomeprazine: An In-depth Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An Introduction to a Classic Phenothiazine

Methiomeprazine, a typical antipsychotic of the phenothiazine class, holds a unique place in the history of psychopharmacology. While not as widely known as its counterpart chlorpromazine, its development and study have contributed to the broader understanding of antipsychotic drug action. This technical guide provides a comprehensive overview of the discovery, history of development, and core scientific data related to this compound for researchers, scientists, and drug development professionals. For the purposes of this guide, it is important to note that the terms this compound, levomepromazine, and methotrimeprazine are often used interchangeably in scientific literature to refer to the same chemical entity.[1][2]

Discovery and Historical Development

The story of this compound is intrinsically linked to the broader exploration of phenothiazine derivatives following the revolutionary discovery of chlorpromazine's antipsychotic effects in the early 1950s. The core phenothiazine structure, originally synthesized in the late 19th century for use in the dye industry, became a critical scaffold for the development of a new class of drugs targeting psychosis.

This compound emerged from this era of chemical exploration as a low-potency typical antipsychotic characterized by its strong sedative, analgesic, and antiemetic properties.[1] This distinct pharmacological profile carved out a niche for its use, particularly in palliative care settings for the management of nausea, vomiting, and severe agitation in terminally ill patients.[2][3]

Physicochemical Properties and Synthesis

This compound is chemically designated as (2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC19H24N2S2
CAS Number7009-43-0

The synthesis of phenothiazine derivatives like this compound generally involves the alkylation of the phenothiazine nucleus. While a specific, detailed experimental protocol for the original synthesis of this compound is not prominently documented in readily accessible literature, the general synthetic route for similar phenothiazines can be described.

General Experimental Protocol for Phenothiazine Synthesis

A common synthetic pathway for phenothiazine derivatives involves the following conceptual steps:

G A Starting Materials: - Substituted Diphenylamine - Sulfur B Reaction: Heating in the presence of a catalyst (e.g., iodine) A->B Thionation C Intermediate: Substituted Phenothiazine B->C D Alkylation: Reaction with an appropriate aminoalkyl halide C->D N-Alkylation E Final Product: This compound D->E

A generalized workflow for the synthesis of phenothiazine derivatives.

Pharmacological Profile

Mechanism of Action

The primary mechanism of action of this compound, like other typical antipsychotics, is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. Overactivity of this pathway is a central hypothesis for the positive symptoms of psychosis, such as hallucinations and delusions. By antagonizing D2 receptors, this compound reduces dopaminergic neurotransmission, leading to the alleviation of these symptoms.

However, its clinical effects are not solely attributable to D2 receptor antagonism. This compound also exhibits activity at a range of other receptors, which contributes to its broad pharmacological profile and its side effects.

G cluster_0 This compound cluster_1 Receptor Targets cluster_2 Clinical Effects M This compound D2 Dopamine D2 Receptor M->D2 Antagonist A1 Alpha-1 Adrenergic Receptor M->A1 Antagonist H1 Histamine H1 Receptor M->H1 Antagonist M1 Muscarinic M1 Receptor M->M1 Antagonist S2 Serotonin 5-HT2A Receptor M->S2 Antagonist AP Antipsychotic D2->AP AE Antiemetic D2->AE SE Side Effects (e.g., orthostatic hypotension, dry mouth) A1->SE Sed Sedation H1->Sed M1->SE Anal Analgesic

Signaling pathways modulated by this compound.
Pharmacokinetics

Pharmacokinetic data for this compound, often reported under the name methotrimeprazine, indicates the following key parameters:

ParameterValueReference
Bioavailability (Oral)~50-60%
Time to Peak Plasma Concentration (Oral)1-3 hours
Biological Half-life~20 hours

Preclinical and Clinical Data

Detailed preclinical and clinical trial data specifically for "this compound" is sparse in publicly available records. Much of the clinical understanding is derived from its use as levomepromazine/methotrimeprazine.

Preclinical Studies
Clinical Use and Efficacy

This compound (as levomepromazine) is primarily utilized in palliative care. Its efficacy as a broad-spectrum antiemetic and for the management of terminal agitation is well-established in this setting.

Conclusion

This compound represents an important chapter in the history of psychopharmacology, emerging from the fertile ground of phenothiazine research. While it may not be a first-line antipsychotic in contemporary psychiatric practice, its unique pharmacological profile has secured its role in specific clinical contexts, most notably in palliative medicine. Further research to unearth and consolidate the original development and trial data for this compound would be of significant historical and scientific value, providing a more complete picture of this classic therapeutic agent.

References

Chemical and physical properties of Methiomeprazine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical and Physical Properties of Methiomeprazine

Introduction

This compound is a chemical compound belonging to the phenothiazine class. Phenothiazines are a well-established group of compounds, many of which exhibit antipsychotic and neuroleptic properties. They form the basis for a significant number of drugs used in the treatment of psychiatric disorders. The therapeutic effects of these compounds are primarily attributed to their interaction with various neurotransmitter receptors in the central nervous system. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, its anticipated pharmacological profile based on its structural class, and detailed experimental protocols relevant to its characterization. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties

The fundamental chemical identifiers and structural information for this compound are summarized below. This data is essential for the unambiguous identification and characterization of the compound.

PropertyValueReference(s)
IUPAC Name N,N,2-trimethyl-3-(2-methylsulfanylphenothiazin-10-yl)propan-1-amine[1][2]
CAS Number 7009-43-0[1][3]
Chemical Formula C₁₉H₂₄N₂S₂[1]
Molecular Weight 344.5 g/mol
Canonical SMILES CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)SC)CN(C)C
InChIKey AQMNNXSLDLIGII-UHFFFAOYSA-N
Synonyms Levometimeprazine, Metiomeprazina, Methiomeprazinum

Physical Properties

The physical properties of a compound are critical for its formulation and delivery as a therapeutic agent. The data presented includes both predicted and experimental values where available.

PropertyValueNotesReference(s)
Boiling Point 480.8 ± 45.0 °CPredicted value
pKa 9.32 ± 0.28Predicted value
Water Solubility Predicted to be lowPhenothiazines are generally poorly soluble in water.
LogP (Octanol/Water) 4.487Calculated for the similar compound Trimeprazine, indicating lipophilicity.

Pharmacological Profile

Mechanism of Action

As a member of the phenothiazine class, this compound is expected to exert its primary pharmacological effects through the antagonism of dopamine D2 receptors in the central nervous system. This action is the hallmark of typical antipsychotic drugs and is linked to the mitigation of positive symptoms in psychosis. Furthermore, phenothiazines typically possess a broad receptor binding profile, interacting with a variety of other neurotransmitter systems. This includes serotonergic (5-HT₂ₐ), histaminergic (H₁), adrenergic (α₁), and muscarinic (M₁) receptors. The interaction with these additional receptors contributes to the drug's full therapeutic profile as well as its potential side effects.

Receptor Binding Profile
Receptor TargetExpected AffinityAssociated Clinical Effect/Side EffectReference(s)
Dopamine D₂ HighAntipsychotic efficacy (reduction of positive symptoms), risk of EPS
Serotonin 5-HT₂ₐ HighPotential modulation of negative symptoms, reduced risk of EPS
Histamine H₁ HighSedation, weight gain
Adrenergic α₁ HighOrthostatic hypotension, dizziness
Muscarinic M₁ Moderate to LowAnticholinergic effects (dry mouth, blurred vision, constipation)

Experimental Protocols

The following sections detail generalized but comprehensive methodologies for the synthesis and characterization of this compound, based on established procedures for phenothiazine derivatives.

Synthesis and Purification

This protocol describes a plausible synthetic route for this compound based on the known chemistry of phenothiazines.

  • N-Alkylation of 2-(Methylthio)phenothiazine:

    • To a solution of 2-(methylthio)phenothiazine in a dry, aprotic solvent such as xylene or toluene, add a strong base like sodium amide (NaNH₂).

    • Heat the mixture to reflux for approximately 2 hours to ensure complete deprotonation of the phenothiazine nitrogen.

    • Slowly add a solution of 1-chloro-3-(dimethylamino)-2-methylpropane in the same solvent to the reaction mixture over a period of 1 hour.

    • Continue heating under reflux for 18-20 hours to drive the alkylation reaction to completion.

  • Workup and Extraction:

    • After cooling to room temperature, quench the reaction by carefully adding water.

    • Acidify the aqueous layer with a suitable acid (e.g., methanesulfonic acid) to protonate the desired product, rendering it water-soluble.

    • Wash the aqueous layer with a nonpolar solvent like ether to remove unreacted starting materials and non-basic impurities.

    • Basify the aqueous layer with a strong base (e.g., sodium hydroxide) to deprotonate the product, making it soluble in organic solvents.

    • Extract the product into an organic solvent such as ether or dichloromethane.

  • Purification:

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or K₂CO₃).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil or solid by vacuum distillation or column chromatography to yield pure this compound.

Melting Point Determination

The melting point is a crucial indicator of purity.

  • Sample Preparation: Place a small amount of the dried, purified crystalline solid into a capillary tube, sealed at one end.

  • Apparatus: Use a calibrated digital melting point apparatus (e.g., a Mel-Temp).

  • Approximate Determination: First, perform a rapid heating (5-10 °C/min) to find the approximate melting range.

  • Accurate Determination: Allow the apparatus to cool, then use a fresh sample and heat slowly (1-2 °C/min) starting from about 15-20 °C below the approximate melting point.

  • Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the last crystal melts. This range is the melting point. A pure compound typically has a sharp melting range of 1-2 °C.

In Vitro Receptor Binding Assay (Radioligand Displacement)

This protocol is used to determine the binding affinity (Ki) of this compound for various receptors.

  • Membrane Preparation: Prepare cell membrane homogenates from either cultured cell lines expressing a specific human recombinant receptor (e.g., D₂, 5-HT₂ₐ) or from specific brain regions of a laboratory animal (e.g., rat striatum for D₂ receptors).

  • Assay Components: For each receptor, the assay mixture in a buffer solution will contain:

    • The prepared membrane homogenate.

    • A specific radioligand (e.g., [³H]spiperone for D₂ receptors) at a concentration near its dissociation constant (Kd).

    • Varying concentrations of the test compound (this compound).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The membranes and bound ligand are trapped on the filter.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of radioligand inhibition versus the concentration of this compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Pharmacokinetic Analysis in a Rodent Model

This protocol outlines a typical study to determine key pharmacokinetic parameters.

  • Animal Model: Use adult male Sprague-Dawley rats (250-300g) with cannulated jugular veins for blood sampling.

  • Drug Formulation and Administration:

    • Intravenous (IV) Group: Formulate this compound in a suitable vehicle (e.g., saline with a co-solvent) and administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein to establish baseline parameters like clearance and volume of distribution.

    • Oral (PO) Group: Formulate this compound in an appropriate vehicle (e.g., 0.5% methylcellulose) and administer via oral gavage (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect serial blood samples (approx. 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Sample Processing: Immediately process blood samples by centrifugation to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis on the plasma concentration-time data to determine key parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t₁/₂)

    • Volume of distribution (Vd)

    • Clearance (CL)

    • Oral bioavailability (F%) calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

The following diagrams illustrate the general mechanism of action for phenothiazines and a typical experimental workflow for characterizing a novel compound like this compound.

G cluster_drug Drug cluster_receptors CNS Receptors methio This compound D2 Dopamine D2 methio->D2 Antagonism SHT2A Serotonin 5-HT2A methio->SHT2A Antagonism H1 Histamine H1 methio->H1 Antagonism A1 Adrenergic α1 methio->A1 Antagonism M1 Muscarinic M1 methio->M1 Antagonism

Caption: General Antipsychotic Mechanism of this compound.

G cluster_chem Chemical & Physical Characterization cluster_pharm Pharmacological Profiling synth Synthesis & Purification struct Structural Verification (NMR, MS) synth->struct phys Physical Property Measurement (MP, Solubility) struct->phys invitro In Vitro Assays (Receptor Binding) phys->invitro invivo In Vivo Studies (Pharmacokinetics, Efficacy) invitro->invivo

Caption: Workflow for Physicochemical and Pharmacological Profiling.

References

Methiomeprazine's Mechanism of Action in the Central Nervous System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiomeprazine, also known as levomepromazine or methotrimeprazine, is a phenothiazine antipsychotic with a complex pharmacological profile. Its therapeutic effects and side-effect profile are a direct consequence of its interactions with a wide range of neurotransmitter receptors in the central nervous system (CNS). This technical guide provides a detailed overview of this compound's mechanism of action, focusing on its receptor binding affinities, the experimental protocols used to determine these interactions, and the subsequent downstream signaling pathways it modulates.

Core Mechanism: Multi-Receptor Antagonism

This compound's primary mechanism of action in the CNS is the antagonism of several key neurotransmitter receptors. This broad receptor-binding profile includes high affinity for dopamine, serotonin, adrenergic, muscarinic, and histamine receptors. This multi-receptor interaction explains its efficacy in treating psychosis as well as its sedative, antiemetic, and analgesic properties.[1]

Quantitative Receptor Binding Profile

The affinity of this compound for various CNS receptors has been quantified using radioligand binding assays, with results typically expressed as the inhibitor constant (Ki). A lower Ki value indicates a higher binding affinity. The following tables summarize the available quantitative data for this compound's binding to human and rat receptors.

Table 1: this compound Binding Affinities (Ki) for Human Dopamine Receptors [2][3]

Receptor SubtypeKi (nM)
D154.3
D2L8.6
D2S4.3
D38.3
D4.27.9

Table 2: this compound Binding Affinities for Other Key CNS Receptors

Receptor FamilyReceptor SubtypeSpeciesKi (nM)
Serotonin5-HT2HumanHigh Affinity (Specific Ki not cited)[4]
Adrenergicα1HumanHigh Affinity (Specific Ki not cited)[4]
Adrenergicα2HumanHigh Affinity (Specific Ki not cited)
HistamineH1RatHigh Affinity (Specific Ki not cited)
MuscarinicCholinergicRatHigh Affinity (Specific Ki not cited)

Note: While several sources indicate high affinity for these receptors, specific Ki values from comprehensive binding panels were not available in the public domain at the time of this review.

Downstream Signaling Pathways

As a receptor antagonist, this compound blocks the downstream signaling cascades typically initiated by the binding of endogenous neurotransmitters. The primary signaling pathways affected are determined by the G-protein coupling of the antagonized receptors.

Dopamine D2 Receptor Blockade (Gi/o-coupled)

The antagonism of D2 receptors is a cornerstone of the antipsychotic effects of this compound. D2 receptors are coupled to inhibitory G-proteins (Gi/o).

  • Mechanism: Blockade of D2 receptors by this compound prevents the inhibition of adenylyl cyclase. This leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

  • Signaling Cascade:

    • Dopamine (endogenous agonist) normally binds to the D2 receptor.

    • The Gi/o protein is activated, inhibiting adenylyl cyclase.

    • cAMP production is decreased.

    • This compound blocks dopamine binding, preventing Gi/o activation.

    • Adenylyl cyclase is disinhibited, leading to increased cAMP production.

    • Increased cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, modulating neuronal excitability and gene expression.

D2_Signaling_Antagonism cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Binds This compound This compound This compound->D2R Blocks Gi->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates

D2 Receptor Signaling Antagonism by this compound
Serotonin 5-HT2A and Adrenergic α1 Receptor Blockade (Gq/11-coupled)

This compound's high affinity for 5-HT2A and α1-adrenergic receptors contributes to its antipsychotic and sedative effects. These receptors are coupled to Gq/11 proteins.

  • Mechanism: Antagonism of these receptors by this compound blocks the activation of phospholipase C (PLC).

  • Signaling Cascade:

    • Serotonin or Norepinephrine binds to its respective receptor (5-HT2A or α1).

    • The Gq/11 protein is activated, which in turn activates PLC.

    • PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

    • This compound blocks agonist binding, preventing Gq/11 and subsequent PLC activation.

    • This leads to a decrease in the production of IP3 and DAG.

    • Reduced IP3 levels prevent the release of calcium (Ca2+) from the endoplasmic reticulum, and reduced DAG levels prevent the activation of Protein Kinase C (PKC).

Gq_Signaling_Antagonism cluster_membrane Cell Membrane Receptor 5-HT2A / α1 Receptor Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces PIP2 PIP2 PIP2->PLC Agonist Serotonin / Norepinephrine Agonist->Receptor Binds This compound This compound This compound->Receptor Blocks Gq->PLC Activates ER Endoplasmic Reticulum IP3->ER Stimulates release PKC Protein Kinase C DAG->PKC Activates Ca2 Ca2+ ER->Ca2

Gq-coupled Receptor Signaling Antagonism

Experimental Protocols

The quantitative data presented in this guide are primarily derived from in vitro radioligand binding assays. While specific protocols for this compound are not always detailed in publications, the general methodology is well-established.

Radioligand Binding Assay (General Protocol)

This assay measures the affinity of a drug for a specific receptor by competing with a radioactively labeled ligand that has a known high affinity for that receptor.

Workflow:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Tissue Brain Tissue Homogenization or Cell Culture with Recombinant Receptors Membranes Membrane Preparation (Centrifugation) Tissue->Membranes Incubate Incubate Membranes with: - Radioligand (e.g., [3H]spiperone for D2) - Varying concentrations of this compound Membranes->Incubate Filter Rapid Filtration to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify radioactivity on filters (Scintillation Counting) Wash->Count CompetitionCurve Generate Competition Curve (% Bound vs. [this compound]) Count->CompetitionCurve IC50 Determine IC50 Value CompetitionCurve->IC50 Ki Calculate Ki Value using Cheng-Prusoff equation IC50->Ki

General Workflow for Radioligand Binding Assay

Key Steps:

  • Membrane Preparation: A tissue source rich in the target receptor (e.g., rat striatum for dopamine receptors) is homogenized, and the cell membranes are isolated by centrifugation. Alternatively, cell lines recombinantly expressing the human receptor subtype of interest are used.

  • Incubation: The membrane preparation is incubated with a fixed concentration of a radioligand (a radioactively labeled drug with high affinity for the receptor) and varying concentrations of the unlabeled test drug (this compound).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays (General Protocols)

To confirm the antagonistic activity of this compound and to quantify its effect on downstream signaling, functional assays are employed.

cAMP Accumulation Assay (for Gi/o-coupled receptors):

  • Cell Culture: Cells expressing the target receptor (e.g., D2) are cultured.

  • Treatment: Cells are treated with an agonist to inhibit adenylyl cyclase, in the presence and absence of varying concentrations of this compound. Forskolin is often used to stimulate adenylyl cyclase to establish a measurable baseline of inhibition.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured, typically using a competitive immunoassay (e.g., HTRF or ELISA).

  • Analysis: The ability of this compound to block the agonist-induced decrease in cAMP levels is quantified to determine its functional antagonist potency.

Phosphoinositide Hydrolysis Assay (for Gq/11-coupled receptors):

  • Cell Labeling: Cells expressing the target receptor (e.g., 5-HT2A) are incubated with a radiolabeled precursor, such as [3H]-myo-inositol, to label the cellular phosphoinositide pool.

  • Treatment: Cells are stimulated with an agonist in the presence and absence of varying concentrations of this compound.

  • Extraction and Separation: The reaction is stopped, and the water-soluble inositol phosphates (including IP3) are extracted. The different inositol phosphates are separated using ion-exchange chromatography.

  • Quantification: The radioactivity of the eluted fractions corresponding to inositol phosphates is measured by scintillation counting.

  • Analysis: The ability of this compound to inhibit the agonist-induced increase in inositol phosphate production is determined.

Intracellular Calcium Mobilization Assay (for Gq/11-coupled receptors):

  • Cell Loading: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Stimulation: The cells are stimulated with an agonist in the presence and absence of varying concentrations of this compound.

  • Detection: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader or microscope.

  • Analysis: The inhibition of the agonist-induced calcium transient by this compound is quantified to determine its functional antagonist potency.

Conclusion

This compound exerts its effects on the central nervous system through a complex mechanism of action involving the antagonism of multiple neurotransmitter receptors. Its high affinity for dopamine D2-like, serotonin 5-HT2, and adrenergic α1 and α2 receptors is central to its therapeutic and side-effect profile. As an antagonist, it blocks the canonical Gi/o and Gq/11-coupled signaling pathways, thereby modulating intracellular levels of second messengers such as cAMP, IP3, and calcium. A thorough understanding of this multi-receptor binding profile and its impact on downstream signaling is crucial for the rational use of this compound in clinical practice and for the development of novel CNS drugs with improved selectivity and tolerability.

References

Pharmacological Profile of Methiomeprazine as an Antipsychotic: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct pharmacological data for Methiomeprazine is scarce in publicly available scientific literature. This technical guide provides an inferred pharmacological profile based on data from its close structural analog and synonym, Levomepromazine . This information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a phenothiazine derivative that has been investigated for its antipsychotic potential. As a member of the typical antipsychotic class, its mechanism of action is believed to primarily involve the antagonism of dopamine D2 receptors. However, like other phenothiazines, it is likely to exhibit a broad receptor binding profile, contributing to both its therapeutic effects and side-effect profile. This document outlines the inferred pharmacological characteristics of this compound, based on available data for Levomepromazine, detailing its receptor binding affinities, presumed signaling pathways, and the standard experimental protocols used to evaluate such compounds.

Receptor Binding Profile

The antipsychotic and side effects of phenothiazines are dictated by their affinity for various neurotransmitter receptors.[1] The following table summarizes the available quantitative and qualitative receptor binding data for Levomepromazine, which is presumed to be indicative of this compound's profile.

Receptor SubtypeKi (nM)AffinityReference
Dopamine Receptors
D154.3Moderate[2][3]
D2L8.6High[2][3]
D2S4.3High
D38.3High
D4.27.9High
D548Moderate
Serotonin Receptors
5-HT2ANot specifiedHigh
Adrenergic Receptors
Alpha-1Not specifiedHigh
Histamine Receptors
H1Not specifiedHigh
Muscarinic Receptors
M1 (and other subtypes)Not specifiedHigh

Signaling Pathways

The primary antipsychotic effect of typical antipsychotics like this compound is attributed to the blockade of dopamine D2 receptors in the mesolimbic pathway. This antagonism is thought to reduce the positive symptoms of psychosis, such as hallucinations and delusions. However, its interaction with other receptors leads to a complex downstream signaling cascade.

Antipsychotic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonist 5HT2AR Serotonin 5-HT2A Receptor This compound->5HT2AR Antagonist H1R Histamine H1 Receptor This compound->H1R Antagonist Alpha1R Alpha-1 Adrenergic Receptor This compound->Alpha1R Antagonist M1R Muscarinic M1 Receptor This compound->M1R Antagonist G_protein_D2 Gi/o Protein D2R->G_protein_D2 Inhibits G_protein_5HT2A Gq/11 Protein 5HT2AR->G_protein_5HT2A Activates Side_Effects Side Effects (Sedation, Hypotension, Anticholinergic) H1R->Side_Effects Contributes to Alpha1R->Side_Effects Contributes to M1R->Side_Effects Contributes to AC Adenylyl Cyclase G_protein_D2->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces PKA ↓ PKA cAMP->PKA Activates Neuronal_Activity_D2 ↓ Neuronal Firing (Antipsychotic Effect) PKA->Neuronal_Activity_D2 Modulates PLC Phospholipase C G_protein_5HT2A->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Produces Ca_PKC ↑ Ca2+ & PKC IP3_DAG->Ca_PKC Leads to

Caption: Inferred signaling pathways of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the pharmacological profile of antipsychotic drugs.

In Vitro: Radioligand Binding Assay

This assay determines the affinity of a compound for a specific receptor.

Radioligand_Binding_Assay prep Prepare cell membranes expressing the target receptor radioligand Add a fixed concentration of radiolabeled ligand prep->radioligand competitor Add varying concentrations of this compound radioligand->competitor incubate Incubate to allow binding equilibrium competitor->incubate separate Separate bound from free radioligand (filtration) incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine Ki value measure->analyze

Caption: Workflow for a radioligand binding assay.

Protocol Details:

  • Materials: Cell membranes expressing the receptor of interest, radioligand (e.g., [3H]spiperone for D2 receptors), unlabeled test compound (this compound), wash buffer, glass fiber filters, scintillation fluid.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound.

    • Allow the reaction to reach equilibrium.

    • Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

In Vivo: Conditioned Avoidance Response (CAR)

This behavioral model assesses the potential of a compound to produce antipsychotic-like effects.

Conditioned_Avoidance_Response acclimate Acclimate animal (e.g., rat) to shuttle box train Train animal to associate a conditioned stimulus (CS; e.g., tone) with an unconditioned stimulus (US; e.g., foot shock) acclimate->train administer Administer this compound or vehicle train->administer test Present CS and record avoidance response (crossing to other side before US) administer->test analyze Analyze the frequency of avoidance responses test->analyze Prepulse_Inhibition acclimate Acclimate animal (e.g., mouse) to startle chamber administer Administer this compound or vehicle acclimate->administer present_pulse Present a loud acoustic stimulus (pulse) and measure startle response administer->present_pulse present_prepulse Present a weaker acoustic stimulus (prepulse) shortly before the pulse and measure startle response present_pulse->present_prepulse analyze Calculate the percentage of prepulse inhibition present_prepulse->analyze

References

In Vitro Binding Affinity of Methiomeprazine to Dopamine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of Methiomeprazine, also known as Levomepromazine, to the five dopamine receptor subtypes (D1, D2, D3, D4, and D5). This compound is a phenothiazine antipsychotic medication used in the treatment of various psychiatric disorders. Its therapeutic efficacy and side-effect profile are closely linked to its interaction with dopamine receptors. This document compiles quantitative binding data, details the experimental protocols used for these assessments, and visualizes key concepts to facilitate a deeper understanding of this compound's pharmacological profile at these critical central nervous system targets.

Quantitative Binding Affinity Data

The affinity of a drug for its receptor is a crucial determinant of its potency and potential clinical effects. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.

The following table summarizes the in vitro binding affinities of this compound for human recombinant dopamine receptor subtypes, providing a clear comparison of its potency across the D1-like (D1, D5) and D2-like (D2, D3, D4) receptor families.

Receptor SubtypeThis compound (Levomepromazine) Ki (nM)Reference
D1 54.3[1][2][3][4]
D2L 8.6[1]
D2S 4.3
D3 8.3
D4.2 7.9
D5 Not Reported

Note: The Ki value for the D5 receptor for this compound was not available in the cited literature. The D4.2 subtype is a common polymorphic variant of the D4 receptor.

Experimental Protocols

The determination of in vitro binding affinities of compounds like this compound to dopamine receptors is predominantly carried out using radioligand binding assays. This technique involves the use of a radioactively labeled ligand that is known to bind with high affinity and specificity to the receptor of interest. The ability of the test compound (in this case, this compound) to displace the radioligand from the receptor is then measured.

General Radioligand Displacement Assay Protocol

The following is a generalized yet detailed protocol for a competitive radioligand binding assay to determine the Ki value of a test compound at human recombinant dopamine receptors expressed in a cellular system.

2.1.1. Materials

  • Cell Membranes: Frozen membrane suspensions from cell lines (e.g., Sf9 or CHO cells) stably expressing the specific human recombinant dopamine receptor subtype (D1, D2L, D2S, D3, D4.2, or D5).

  • Radioligand: A high-affinity radiolabeled antagonist or agonist specific for the dopamine receptor subtype being assayed. Examples include:

    • [³H]-SCH23390 for D1-like receptors.

    • [³H]-Spiperone or [³H]-Raclopride for D2-like receptors.

  • Test Compound: this compound (Levomepromazine) dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions to obtain a range of concentrations.

  • Assay Buffer: A buffered solution to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand (e.g., 10 µM Haloperidol or Butaclamol) to determine the amount of non-specific binding of the radioligand.

  • Filtration Apparatus: A cell harvester to rapidly separate the receptor-bound radioligand from the unbound radioligand by filtration through glass fiber filters.

  • Scintillation Cocktail and Counter: A liquid scintillation cocktail to dissolve the filters and a liquid scintillation counter to measure the radioactivity retained on the filters.

2.1.2. Procedure

  • Membrane Preparation: Thaw the frozen cell membrane suspensions on ice. Homogenize the membranes in the assay buffer to ensure a uniform suspension. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

  • Assay Plate Setup: The assay is typically performed in a 96-well plate format. For each experiment, set up triplicate wells for:

    • Total Binding: Contains the cell membranes, radioligand, and assay buffer. This measures the total amount of radioligand bound to the receptors and other components.

    • Non-specific Binding (NSB): Contains the cell membranes, radioligand, and a high concentration of the non-specific binding control. This measures the amount of radioligand that binds to components other than the specific receptor.

    • Competition Binding: Contains the cell membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Add the appropriate components to each well of the 96-well plate. The final volume in each well is typically 200-250 µL. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Following incubation, rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Radioactivity Measurement: Place the filter discs into scintillation vials, add scintillation cocktail, and allow them to equilibrate. Measure the radioactivity in each vial using a liquid scintillation counter. The output is typically in counts per minute (CPM).

2.1.3. Data Analysis

  • Calculate Specific Binding: Subtract the average CPM from the non-specific binding wells from the average CPM of the total binding wells and the competition binding wells.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration. This will generate a sigmoidal dose-response curve.

  • Determine IC50: Use non-linear regression analysis to fit the competition curve and determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

To further elucidate the concepts described in this guide, the following diagrams have been generated using the DOT language.

Radioligand_Binding_Assay_Workflow Radioligand Binding Assay Workflow prep 1. Preparation - Thaw cell membranes - Prepare radioligand & test compound dilutions setup 2. Assay Plate Setup (96-well) - Total Binding Wells - Non-specific Binding Wells - Competition Wells prep->setup incubation 3. Incubation - Add all components to wells - Incubate to reach equilibrium setup->incubation filtration 4. Filtration - Separate bound from unbound radioligand - Wash filters incubation->filtration counting 5. Scintillation Counting - Measure radioactivity on filters filtration->counting analysis 6. Data Analysis - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis

Radioligand Binding Assay Workflow

Dopamine_Receptor_Signaling_Pathways Dopamine Receptor Signaling Pathways cluster_d1 D1-like Receptors (D1, D5) cluster_d2 D2-like Receptors (D2, D3, D4) d1_receptor D1/D5 Receptor gs_protein Gs Protein d1_receptor->gs_protein ac_stim Adenylate Cyclase (Stimulation) gs_protein->ac_stim camp_increase ↑ cAMP ac_stim->camp_increase pka_activation PKA Activation camp_increase->pka_activation d2_receptor D2/D3/D4 Receptor gi_protein Gi Protein d2_receptor->gi_protein ac_inhib Adenylate Cyclase (Inhibition) gi_protein->ac_inhib camp_decrease ↓ cAMP ac_inhib->camp_decrease pka_inhibition PKA Inhibition camp_decrease->pka_inhibition dopamine Dopamine dopamine->d1_receptor dopamine->d2_receptor

Dopamine Receptor Signaling Pathways

Conclusion

This technical guide provides a focused overview of the in vitro binding affinity of this compound for dopamine receptors, a critical aspect of its pharmacological profile. The compiled data indicates that this compound is a potent antagonist at D2-like receptors (D2L, D2S, D3, and D4.2) and has a lower affinity for the D1 receptor. This binding profile is consistent with its classification as a typical antipsychotic. The detailed experimental protocol for radioligand binding assays offers a methodological foundation for researchers in the field. The provided visualizations aim to simplify complex workflows and signaling pathways. Further research is warranted to determine the binding affinity of this compound for the D5 receptor to complete its dopamine receptor binding profile. This information is invaluable for understanding the molecular mechanisms underlying the therapeutic actions and potential side effects of this compound and for guiding future drug development efforts in the realm of neuropsychiatric disorders.

References

An In-depth Technical Guide on the Structure-Activity Relationship of Methiomeprazine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methiomeprazine

This compound is a phenothiazine derivative characterized by a methylthio (-SCH3) group at the C-2 position of the phenothiazine ring and a dimethylaminopropyl side chain at the N-10 position. Like other phenothiazines, it is presumed to exert its antipsychotic effects primarily through the antagonism of dopamine D2 receptors in the central nervous system.[1][2] However, its pharmacological profile is complex, with interactions at various other receptors, including serotonin, adrenergic, muscarinic, and histamine receptors, which contribute to its overall therapeutic effects and side-effect profile.[3] Understanding the relationship between the chemical structure of this compound analogues and their biological activity is crucial for the rational design of new derivatives with improved efficacy and reduced adverse effects.

Core Structure-Activity Relationships of Phenothiazines

The biological activity of phenothiazine derivatives is highly dependent on the nature and position of substituents on the tricyclic ring system and the composition of the aminoalkyl side chain at the N-10 position.[1][4]

Substitution on the Phenothiazine Ring System

The substituent at the C-2 position of the phenothiazine nucleus is a critical determinant of antipsychotic potency. Electron-withdrawing groups at this position generally enhance activity. For this compound, this is a methylthio (-SCH3) group. The general order of potency for C-2 substituents is:

CF3 > Cl > SCH3 > H

Oxidation of the sulfur atom in the phenothiazine ring generally decreases antipsychotic activity.

The N-10 Aminoalkyl Side Chain

A three-carbon chain separating the nitrogen of the phenothiazine ring and the terminal amine is optimal for neuroleptic activity. Shortening or lengthening this chain tends to decrease antipsychotic potency. Branching of the carbon chain, particularly at the beta-position, can also reduce activity.

The Terminal Amino Group

For maximal antipsychotic activity, the terminal amino group should be a tertiary amine. Primary and secondary amines are generally less potent. The nature of the substituents on the terminal nitrogen also plays a significant role:

  • Aliphatic amines: Simple dimethylamino groups, as seen in this compound, are common. Increasing the size of the alkyl groups beyond methyl generally decreases activity.

  • Piperidine and Piperazine rings: Incorporation of the terminal nitrogen into a piperidine or piperazine ring is a common modification in many potent phenothiazines. Piperazine derivatives, in particular, are often associated with high potency. Substitution on the 4-position of the piperazine ring, for instance with a hydroxyethyl group, can further enhance activity.

Receptor Binding Profiles and Structure-Activity Relationships

The clinical effects and side effects of this compound and its analogues are a consequence of their interaction with a variety of neurotransmitter receptors.

Table 1: Predicted Structure-Activity Relationships of this compound Analogues at Key Receptors

Target ReceptorGeneral Role of PhenothiazinesPredicted Effect of Modifications to this compound
Dopamine D2 Antagonism is central to antipsychotic efficacy.- Increasing the electron-withdrawing capacity at C-2 (e.g., replacing -SCH3 with -Cl or -CF3) would likely increase D2 affinity.- A piperazine ring in the N-10 side chain is expected to increase D2 affinity compared to the dimethylaminopropyl chain.
Serotonin 5-HT2A Antagonism may contribute to atypical antipsychotic properties and reduce extrapyramidal side effects.- Modifications to the N-10 side chain, such as the introduction of a piperazine ring, are known to influence 5-HT2A affinity. The precise effect relative to the dimethylaminopropyl chain requires empirical testing.
Adrenergic α1 Antagonism is associated with side effects like orthostatic hypotension and sedation.- The aliphatic side chain of this compound likely contributes to its α1-adrenergic affinity. Modifications to this chain will likely alter binding.
Muscarinic M1 Antagonism leads to anticholinergic side effects such as dry mouth, blurred vision, and constipation.- Phenothiazines with aliphatic side chains generally possess significant muscarinic receptor affinity. Altering the terminal amine may modulate this activity.
Histamine H1 Antagonism is a primary cause of sedation and weight gain.- The basic dimethylaminopropyl side chain is a common feature in many H1 antagonists. Modifications are likely to impact H1 affinity.

Experimental Protocols for Receptor Binding Assays

The following are generalized protocols for competitive radioligand binding assays to determine the affinity of test compounds for key receptors.

Dopamine D2 Receptor Binding Assay
  • Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [3H]-Spiperone or [3H]-Raclopride.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Procedure:

    • Incubate receptor membranes with various concentrations of the test compound and a fixed concentration of the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of a competing ligand (e.g., 10 µM haloperidol).

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

    • Quantify the radioactivity trapped on the filters using liquid scintillation counting.

    • Calculate the IC50 and Ki values from the competition binding curves.

Serotonin 5-HT2A Receptor Binding Assay
  • Receptor Source: Membranes from rat frontal cortex or cells expressing the human 5-HT2A receptor.

  • Radioligand: [3H]-Ketanserin.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Similar to the D2 receptor binding assay, incubate receptor membranes with test compounds and [3H]-Ketanserin.

    • Non-specific binding is determined using a high concentration of an appropriate antagonist (e.g., 10 µM mianserin).

    • Following incubation and filtration, quantify radioactivity to determine binding affinity.

Muscarinic M1 Receptor Binding Assay
  • Receptor Source: Membranes from CHO-K1 cells expressing the human M1 muscarinic receptor.

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Procedure:

    • Incubate receptor membranes with test compounds and [3H]-NMS.

    • Non-specific binding is determined in the presence of a high concentration of atropine (e.g., 10 µM).

    • After incubation and filtration, radioactivity is measured to calculate binding affinity.

Adrenergic α1 Receptor Binding Assay
  • Receptor Source: Membranes from rat heart or cells expressing the human α1-adrenergic receptor.

  • Radioligand: [3H]-Prazosin or [125I]-BE 2254.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Procedure:

    • Incubate receptor membranes with test compounds and the radioligand.

    • Non-specific binding is determined using a high concentration of phentolamine (e.g., 10 µM).

    • Following incubation and filtration, radioactivity is quantified to determine binding affinity.

Histamine H1 Receptor Binding Assay
  • Receptor Source: Membranes from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]-Mepyramine (pyrilamine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Incubate receptor membranes with test compounds and [3H]-Mepyramine.

    • Non-specific binding is determined using a high concentration of a known H1 antagonist (e.g., 10 µM diphenhydramine).

    • After incubation and filtration, radioactivity is measured to calculate binding affinity.

Signaling Pathways

This compound and its analogues exert their effects by modulating the activity of G-protein coupled receptors (GPCRs). The primary downstream signaling pathways affected are the cAMP pathway (typically inhibitory for D2 receptors) and the phosphatidylinositol pathway (typically stimulatory for 5-HT2A, α1-adrenergic, and M1 muscarinic receptors).

cAMP_Signaling_Pathway Ligand This compound Analogue (Antagonist) Receptor Dopamine D2 Receptor (Gαi-coupled) Ligand->Receptor G_protein Gαiβγ Receptor->G_protein Prevents Activation G_alpha_i Gαi-GTP G_beta_gamma Gβγ AC Adenylyl Cyclase G_alpha_i->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Downstream Phosphorylation Phosphatidylinositol_Signaling_Pathway Ligand This compound Analogue (Antagonist) Receptor 5-HT2A / α1 / M1 Receptor (Gαq-coupled) Ligand->Receptor G_protein Gαqβγ Receptor->G_protein Prevents Activation G_alpha_q Gαq-GTP G_beta_gamma Gβγ PLC Phospholipase C (PLC) G_alpha_q->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Activation Downstream Cellular Response PKC->Downstream Phosphorylation

References

Navigating Early Drug Discovery: A Technical Guide to the Initial Toxicity Screening of Methiomeprazine in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel therapeutic agent from discovery to clinical application is fraught with challenges, with a significant number of candidates failing due to unforeseen toxicity. Early and robust in vitro toxicity screening is therefore a cornerstone of modern drug development, enabling the timely identification of potential liabilities and informing crucial go/no-go decisions. This technical guide provides a comprehensive framework for conducting an initial toxicity screening of the novel compound Methiomeprazine using a panel of established cell lines. It details essential experimental protocols, data analysis and presentation strategies, and the application of visualization tools to elucidate potential mechanisms of toxicity. By adhering to the methodologies outlined herein, researchers can generate high-quality, reproducible data to build a foundational safety profile for this compound, thereby de-risking its progression through the development pipeline.

Introduction: The Imperative of Early Toxicity Assessment

The attrition of drug candidates during preclinical and clinical development represents a substantial investment of time and resources. A primary driver of this failure is compound-induced toxicity. Consequently, the early identification of potential toxicological risks through in vitro assays is paramount.[1][2] These assays offer a cost-effective and high-throughput means to evaluate the effects of a compound on fundamental cellular processes, providing critical insights into its safety profile long before an animal model is employed.[2][3][4] This guide focuses on establishing a robust initial toxicity screening cascade for this compound, a novel therapeutic candidate.

Selecting a Strategic Cell Line Panel

The initial toxicity screening of this compound should be conducted across a diverse panel of cell lines to capture a broad range of potential cytotoxic effects. The choice of cell lines should be guided by the intended therapeutic target of this compound and should include both cancer and non-cancer cell lines to assess for general cytotoxicity versus on-target cancer cell-specific effects.

A recommended starting panel would include:

  • HepG2 (Human Hepatocellular Carcinoma): As the liver is a primary site of drug metabolism and a frequent target of drug-induced toxicity, HepG2 cells are a standard model for assessing hepatotoxicity.

  • A549 (Human Lung Carcinoma): This cell line is a common model for lung cancer and can be used to assess both anti-cancer efficacy and potential pulmonary toxicity.

  • MCF7 (Human Breast Cancer): A well-characterized breast cancer cell line that can provide insights into the compound's activity in this cancer type.

  • H9c2 (Rat Cardiomyoblast): To screen for potential cardiotoxicity, which is a significant concern in drug development, this cell line serves as a relevant model.

  • A non-cancerous human cell line: To assess general cytotoxicity and selectivity.

Experimental Protocols for Core Cytotoxicity Assays

A multi-parametric approach is recommended to gain a comprehensive understanding of this compound's cytotoxic potential.

Cell Viability and Proliferation Assays

These assays measure the number of viable cells in a population following exposure to the test compound.

3.1.1. MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the existing medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • Following incubation, add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a specialized detergent-based solution).

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

3.1.2. WST-1 Assay

The WST-1 assay is another tetrazolium-based assay that offers the advantage of producing a water-soluble formazan product, simplifying the procedure.

  • Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by a complex cellular mechanism that occurs primarily at the cell surface.

  • Protocol: The protocol is similar to the MTT assay, with the key difference being that the formazan product is soluble in the culture medium, eliminating the need for a solubilization step. Absorbance is typically measured at 450 nm.

Cytotoxicity Assays Measuring Membrane Integrity

These assays detect cell death by measuring the leakage of intracellular components into the culture medium.

3.2.1. Lactate Dehydrogenase (LDH) Assay

  • Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

  • Protocol:

    • Culture and treat cells with this compound as described for the viability assays.

    • At the end of the incubation period, collect a sample of the culture supernatant from each well.

    • Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.

    • Incubate at room temperature for a specified time, protected from light.

    • Measure the absorbance at the appropriate wavelength (typically 490 nm).

    • Include controls for maximum LDH release (by lysing untreated cells) and background.

Data Presentation and Analysis

For clear interpretation and comparison, all quantitative data should be summarized in tables.

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines

Cell LineIC50 (µM) after 48h Exposure
HepG2[Insert Value]
A549[Insert Value]
MCF7[Insert Value]
H9c2[Insert Value]
[Non-cancerous cell line][Insert Value]

The primary endpoint for these assays is the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity. This is determined by plotting the percentage of cell viability or cytotoxicity against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of Workflows and Potential Signaling Pathways

Visual diagrams are essential for conveying complex experimental processes and hypothetical mechanisms of action.

Experimental Workflow for Initial Toxicity Screening

The following diagram illustrates a typical workflow for the initial in vitro toxicity screening of a compound like this compound.

G cluster_0 Preparation cluster_1 Cell Culture and Treatment cluster_2 Cytotoxicity Assays cluster_3 Data Analysis A Select Cell Line Panel (e.g., HepG2, A549, H9c2) C Seed Cells in 96-well Plates A->C B Prepare this compound Stock and Serial Dilutions D Treat Cells with this compound (24h, 48h, 72h) B->D C->D E MTT/WST-1 Assay (Metabolic Activity) D->E F LDH Assay (Membrane Integrity) D->F G Measure Absorbance E->G F->G H Calculate % Viability/ % Cytotoxicity G->H I Determine IC50 Values H->I

Caption: Experimental workflow for in vitro toxicity screening.

Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity

Should initial screening reveal significant cytotoxicity, further investigation into the underlying mechanism is warranted. A common mechanism of drug-induced toxicity is the induction of apoptosis. The diagram below illustrates a simplified, hypothetical apoptotic pathway that could be investigated.

G This compound This compound Cell Target Cell This compound->Cell Mitochondria Mitochondrial Stress Cell->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical apoptotic pathway induced by this compound.

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro toxicity screening of this compound. The data generated from these assays will be instrumental in constructing a preliminary safety profile for the compound and will guide subsequent, more mechanistic toxicity studies. Should the initial screening reveal promising results, further investigations could include high-content screening to assess multiple toxicity endpoints simultaneously, as well as assays to evaluate genotoxicity, cardiotoxicity, and hepatotoxicity in more complex in vitro systems, such as 3D cell cultures or organoids. This systematic approach to early toxicity assessment is crucial for the successful and efficient development of novel therapeutic agents.

References

A Technical Guide to the Neuroprotective Properties of N-Propargylphenelzine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-propargylphenelzine analogues have emerged as a promising class of compounds exhibiting significant neuroprotective properties. This technical guide provides a comprehensive overview of their core attributes, focusing on their mechanism of action as monoamine oxidase (MAO) inhibitors and their efficacy in preclinical models of neurodegeneration. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development. Furthermore, this guide visualizes the critical signaling pathways and experimental workflows using the DOT language to offer a clear and structured understanding of the science underpinning these neuroprotective agents.

Introduction

Neurodegenerative diseases such as Parkinson's and Alzheimer's disease present a significant and growing global health challenge. A key pathological feature of these conditions is the progressive loss of neuronal function and structure. Research into therapeutic interventions has increasingly focused on neuroprotective strategies that can slow or halt this degenerative process. Phenelzine, a well-established monoamine oxidase (MAO) inhibitor, has demonstrated neuroprotective effects beyond its antidepressant activity.[1] The addition of a propargyl group to the phenelzine structure has given rise to N-propargylphenelzine analogues, which show enhanced and multifaceted neuroprotective potential.[2][3]

The propargyl moiety is a key feature in several successful MAO-B inhibitors with neuroprotective properties, such as selegiline and rasagiline.[4] This functional group is known to irreversibly inhibit MAO, leading to an increase in the levels of key neurotransmitters like dopamine and noradrenaline in the brain.[5] Beyond MAO inhibition, propargylamines are believed to possess anti-apoptotic properties that contribute to their neuroprotective profile. This guide delves into the specifics of N-propargylphenelzine analogues, providing a technical resource for the scientific community.

Mechanism of Action: Monoamine Oxidase Inhibition

The primary mechanism of action for N-propargylphenelzine analogues is the inhibition of monoamine oxidase enzymes, MAO-A and MAO-B. These enzymes are responsible for the degradation of monoamine neurotransmitters. By inhibiting these enzymes, N-propargylphenelzine analogues increase the synaptic availability of neurotransmitters, which is crucial for neuronal communication and survival.

N(1)-propargylphenelzine has been shown to be a potent inhibitor of both MAO-A and MAO-B. In both in vitro assays using rat brain and liver homogenates and ex vivo studies in rats, N(1)-propargylphenelzine demonstrated strong inhibition of both enzyme isoforms, with a potency comparable to that of the parent compound, phenelzine. A notable characteristic of N(1)-propargylphenelzine is its long-term in vivo propensity to inhibit MAO-A.

Quantitative Data: MAO Inhibition and Neuroprotection

A key study demonstrated that both N(1)- and N(2)-propargylphenelzine are effective at preventing the depletion of noradrenaline (NA) in the mouse hippocampus induced by the neurotoxin DSP-4. DSP-4 selectively destroys noradrenergic neurons originating in the locus coeruleus. The preservation of noradrenaline levels is a direct measure of the neuroprotective capacity of these analogues.

Table 1: Neuroprotective Effect of N-propargylphenelzine Analogues against DSP-4 Induced Noradrenaline Depletion

CompoundOutcomeModelReference
N(1)-propargylphenelzinePotent prevention of NA depletionDSP-4-induced neurotoxicity in mouse hippocampus
N(2)-propargylphenelzinePotent prevention of NA depletionDSP-4-induced neurotoxicity in mouse hippocampus

Further research is required to establish a detailed quantitative profile, including dose-response relationships and comparative efficacy against other neuroprotective agents.

Experimental Protocols

To facilitate further investigation into the neuroprotective properties of N-propargylphenelzine analogues, detailed methodologies for key experiments are provided below.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines the general procedure for determining the inhibitory potency (IC50) of compounds against MAO-A and MAO-B.

Materials:

  • Rat brain or liver mitochondria (as enzyme source)

  • Specific substrates: kynuramine for MAO-A, benzylamine for MAO-B

  • Test compounds (N-propargylphenelzine analogues)

  • Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Phosphate buffer (pH 7.4)

  • Spectrofluorometer

Procedure:

  • Prepare mitochondrial fractions from rat brain or liver tissue.

  • Pre-incubate the mitochondrial preparation with various concentrations of the test compound or reference inhibitor for a specified time (e.g., 30 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the specific substrate (kynuramine for MAO-A or benzylamine for MAO-B).

  • After a set incubation period, stop the reaction (e.g., by adding a strong acid).

  • Measure the formation of the fluorescent product (4-hydroxyquinoline from kynuramine or benzaldehyde from benzylamine) using a spectrofluorometer.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DSP-4-Induced Neurotoxicity Model in Mice

This protocol describes an in vivo model to assess the neuroprotective effects of compounds against noradrenergic neurodegeneration.

Materials:

  • Male C57BL/6 mice

  • DSP-4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine)

  • Test compounds (N-propargylphenelzine analogues)

  • Saline solution

  • High-performance liquid chromatography (HPLC) system with electrochemical detection

Procedure:

  • Administer the test compound or vehicle (e.g., saline) to the mice via a suitable route (e.g., intraperitoneal injection).

  • After a specified pretreatment time, administer DSP-4 (e.g., 50 mg/kg, i.p.) to induce selective lesioning of noradrenergic neurons.

  • After a set period (e.g., 7 days) to allow for the full development of the neurotoxic effects, euthanize the animals.

  • Dissect the hippocampus and other relevant brain regions.

  • Homogenize the brain tissue and process it for the measurement of noradrenaline levels.

  • Quantify the concentration of noradrenaline using HPLC with electrochemical detection.

  • Compare the noradrenaline levels in the brains of mice treated with the test compound and DSP-4 to those treated with vehicle and DSP-4 to determine the extent of neuroprotection.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of propargylamine-containing MAO inhibitors are thought to extend beyond simple enzyme inhibition and involve the modulation of intracellular signaling cascades that promote cell survival and prevent apoptosis.

Proposed Neuroprotective Signaling Pathway

The following diagram illustrates a proposed signaling pathway through which N-propargylphenelzine analogues may exert their neuroprotective effects. Inhibition of MAO-B reduces the oxidative stress generated during dopamine metabolism. Furthermore, propargylamines have been shown to possess anti-apoptotic properties by preserving mitochondrial integrity and preventing the activation of caspase cascades.

G Proposed Neuroprotective Signaling Pathway of N-Propargylphenelzine Analogues cluster_0 Mitochondrion cluster_1 N-Propargylphenelzine Analogue Action MAO-B MAO-B Oxidative Stress Oxidative Stress MAO-B->Oxidative Stress Generates Dopamine Dopamine Dopamine->MAO-B Metabolism Apoptosis Apoptosis Oxidative Stress->Apoptosis Neuronal Survival Neuronal Survival Mitochondrial Integrity Mitochondrial Integrity Mitochondrial Integrity->Apoptosis Prevents N-Propargylphenelzine N-Propargylphenelzine N-Propargylphenelzine->MAO-B Inhibits N-Propargylphenelzine->Mitochondrial Integrity Preserves

Caption: Proposed mechanism of neuroprotection by N-propargylphenelzine analogues.

Experimental Workflow for Assessing Neuroprotection

The logical flow of experiments to determine the neuroprotective properties of a novel N-propargylphenelzine analogue is depicted in the following diagram. This workflow starts with the synthesis of the compound, followed by in vitro characterization of its MAO inhibitory activity, and culminates in in vivo testing for its ability to protect against neurotoxin-induced neuronal damage.

G Experimental Workflow for Neuroprotection Assessment Start Start Synthesis Synthesis of N-Propargylphenelzine Analogue Start->Synthesis InVitro In Vitro MAO Inhibition Assay Synthesis->InVitro PotentInhibitor Potent MAO Inhibitor? InVitro->PotentInhibitor InVivo In Vivo Neuroprotection Study (DSP-4 Model) PotentInhibitor->InVivo Yes End End PotentInhibitor->End No Neuroprotective Neuroprotective Effect Observed? InVivo->Neuroprotective FurtherDev Further Development (PK/PD, Toxicology) Neuroprotective->FurtherDev Yes Neuroprotective->End No FurtherDev->End

Caption: A logical workflow for the evaluation of N-propargylphenelzine analogues.

Conclusion

N-propargylphenelzine analogues represent a promising avenue for the development of novel neuroprotective therapeutics. Their dual action as potent MAO inhibitors and potential modulators of anti-apoptotic pathways makes them attractive candidates for combating neurodegenerative diseases. This technical guide provides a foundational resource for researchers in the field, summarizing the current state of knowledge and providing the necessary tools to advance the investigation of these compelling compounds. Further research is warranted to fully elucidate their quantitative pharmacological profile and the intricate signaling pathways that underpin their neuroprotective effects.

References

A Technical Guide to Fragment-Based Drug Discovery for Novel MetAP2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting MetAP2 with Fragment-Based Drug Discovery

Methionine Aminopeptidase 2 (MetAP2) is a divalent metalloprotease that plays a critical role in protein maturation by cleaving the N-terminal methionine from nascent polypeptide chains.[1][2] This function is essential for the stability and proper function of numerous proteins. Beyond this primary role, MetAP2 is deeply implicated in key cellular processes such as angiogenesis and cell proliferation.[3][4] Its inhibition has been shown to induce G1 cell cycle arrest in tumor cells.[1] Consequently, MetAP2 has emerged as a compelling therapeutic target for a range of diseases, including various cancers and metabolic disorders like obesity.

Historically, the development of MetAP2 inhibitors was dominated by irreversible covalent binders, such as fumagillin and its analogs (e.g., TNP-470). While potent, these compounds have faced challenges, including off-target effects and unfavorable safety profiles, which has spurred the search for novel, reversible inhibitors.

Fragment-Based Drug Discovery (FBDD) offers a powerful alternative to traditional high-throughput screening (HTS) for identifying such inhibitors. FBDD involves screening libraries of low-molecular-weight compounds ("fragments," typically <300 Da) to identify weak but efficient binders. These fragment hits serve as high-quality starting points that can be chemically elaborated into potent, selective, and drug-like lead compounds, a process guided by structural biology. This guide provides an in-depth overview of the FBDD workflow, key experimental protocols, and data analysis strategies for the discovery of novel, reversible MetAP2 inhibitors.

The FBDD Workflow for MetAP2 Inhibitor Discovery

The FBDD process is a systematic, multi-stage workflow designed to efficiently translate low-affinity fragment hits into high-potency lead candidates. The typical cascade involves fragment library screening, hit identification and validation, structural characterization of the fragment-protein complex, and iterative, structure-guided optimization.

FBDD_Workflow cluster_0 Discovery Phase cluster_1 Validation & Characterization Phase cluster_2 Optimization Phase Lib Fragment Library (~1000-5000 compounds) Screen Biophysical Screening (NMR, X-ray, SPR, etc.) Lib->Screen Screening Hits Hit Identification (Weak Binders, μM-mM Kd) Screen->Hits Data Analysis Validate Hit Validation (Orthogonal Assays, IC50) Hits->Validate Confirmation Structure Structural Biology (X-ray Crystallography, NMR) Validate->Structure Binding Mode SAR Hit-to-Lead Optimization (Structure-Guided Design) Structure->SAR Iterative Cycles Lead Lead Candidate (Potent & Selective, nM Ki) SAR->Lead Optimization

Figure 1: General workflow for Fragment-Based Drug Discovery (FBDD).

Data Presentation: From Fragment Hits to Optimized Leads

A key advantage of FBDD is the ability to track the evolution of compounds through metrics like ligand efficiency. Quantitative data is crucial for prioritizing fragments and guiding the optimization process.

Table 1: Properties of Representative MetAP2 Fragment Hits

Fragment hits are initially triaged based on their binding affinity and ligand efficiency (LE), which normalizes binding energy for the size of the molecule. This helps in selecting fragments that offer optimal binding interactions per atom.

Fragment IDMolecular Weight (Da)cLogPBinding Affinity (IC50/Kd)Ligand Efficiency (LE)Screening Method
Indazole-Core-A118.141.5300 µM (IC50)0.35Biochemical Assay
Pyrazole-Core-B121.151.295 µM (IC50)0.40Biochemical Assay
Fragment-C145.162.1500 µM (Kd)0.29NMR Spectroscopy
Fragment-D160.212.51 mM (Kd)0.22NMR Spectroscopy

Data is representative and compiled for illustrative purposes based on typical FBDD campaigns.

Table 2: Structure-Activity Relationship (SAR) for an Indazole-Based Series

Once a promising fragment is identified (e.g., an indazole core), a structure-guided optimization campaign is initiated. Small chemical modifications are made to the core to improve interactions with the MetAP2 active site, leading to significant gains in potency.

Compound IDCore ScaffoldR1 GroupR2 GroupMetAP2 IC50 (nM)
Fragment 6Indazole-H-H130,000
Compound 15Indazole-Cl-CH₃1,500
Compound 28Indazole-CF₃-Cyclopropyl85
Compound 38Indazole-CF₃-Phenyl7

SAR data is illustrative of the optimization process described for indazole-based MetAP2 inhibitors.

Experimental Protocols

Detailed and robust experimental methods are the bedrock of a successful FBDD program.

Protocol 1: Protein-Detected NMR Spectroscopy for Fragment Screening

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for identifying weak fragment binding events directly on the target protein. Protein-detected methods like 2D ¹H-¹⁵N HSQC are particularly robust.

Objective: To identify fragments that bind to ¹⁵N-labeled MetAP2 by observing chemical shift perturbations (CSPs).

Materials:

  • ¹⁵N-labeled recombinant human MetAP2 protein (typically 50-100 µM).

  • Screening buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT, 5% D₂O).

  • Fragment library, with compounds dissolved in a deuterated solvent (e.g., DMSO-d6) to create concentrated stocks.

  • NMR spectrometer (≥600 MHz) with a cryoprobe.

Methodology:

  • Protein Preparation: Prepare a stock solution of ¹⁵N-MetAP2 in the screening buffer. The protein must be stable for the duration of the screen.

  • Reference Spectrum: Acquire a high-quality 2D ¹H-¹⁵N HSQC reference spectrum of the protein alone. Each peak in this spectrum corresponds to a specific backbone amide in the protein.

  • Fragment Pooling: Prepare mixtures (pools) of 5-10 fragments. Pooling increases throughput, but care must be taken to avoid overlapping signals or reactivity.

  • Screening: Add a small aliquot of a fragment pool to the protein sample to a final concentration of ~200-500 µM per fragment.

  • Data Acquisition: Acquire a 2D ¹H-¹⁵N HSQC spectrum for each protein-fragment mixture.

  • Data Analysis: Overlay the spectrum of each mixture with the reference spectrum. A significant chemical shift perturbation (CSP) of one or more peaks indicates a binding event. The specific residues that are perturbed can help map the binding site.

  • Deconvolution: For pools that show hits, screen each fragment from that pool individually to identify the specific binder.

  • Affinity Determination: Once a hit is confirmed, perform a titration by adding increasing concentrations of the fragment to the protein and monitoring the CSPs to determine the dissociation constant (Kd).

Protocol 2: Enzymatic Assay for MetAP2 Inhibition (IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of MetAP2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of hit compounds.

Materials:

  • Recombinant human MetAP2 (h-MetAP2).

  • Assay Buffer: 100 mM HEPES pH 7.5, 50 mM NaCl, 50 µM MnCl₂.

  • Substrate: Methionine-Alanine-Serine (MAS) tripeptide or a fluorogenic substrate like L-Met-AMC.

  • Coupled Enzyme System (for MAS substrate): Amino acid oxidase (AAO) and horseradish peroxidase (POD).

  • Detection Reagent (for coupled system): O-dianisidine.

  • Test compounds dissolved in DMSO.

  • 384-well microplate and plate reader.

Methodology:

  • Reagent Preparation: Prepare solutions of h-MetAP2, substrate, and other assay components in the assay buffer.

  • Compound Plating: Serially dilute the test compounds in DMSO and add them to the microplate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Incubation: Add the h-MetAP2 enzyme solution to the wells containing the compounds and pre-incubate for 15-30 minutes at 25°C.

  • Reaction Initiation: Start the reaction by adding the substrate (and coupled enzyme system if necessary).

  • Signal Detection: Measure the absorbance (e.g., at 450 nm for the dianisidine product) or fluorescence over time (e.g., 40-60 minutes).

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: X-ray Crystallography for Fragment-Protein Complex

Determining the high-resolution crystal structure of a fragment bound to MetAP2 provides definitive proof of binding and reveals the precise interactions that can be exploited for lead optimization.

Objective: To elucidate the 3D structure of a MetAP2-fragment complex.

Materials:

  • Highly pure and concentrated MetAP2 protein.

  • Crystallization screens and reagents.

  • Fragment hit dissolved at high concentration (e.g., 10-50 mM).

  • Cryoprotectant solution.

  • Synchrotron X-ray source.

Methodology:

  • Crystallization: Obtain apo-MetAP2 crystals by screening various crystallization conditions (e.g., using hanging-drop or sitting-drop vapor diffusion). The crystals must be robust and diffract to a high resolution (<2.5 Å).

  • Fragment Soaking: Transfer the apo-crystals into a solution containing the fragment hit (typically 1-10 mM) and cryoprotectant. Allow the fragment to soak into the crystal for a defined period (minutes to hours).

  • Vitrification: Rapidly freeze the soaked crystal in liquid nitrogen to prevent ice crystal formation.

  • Data Collection: Mount the frozen crystal on a goniometer at a synchrotron beamline and collect X-ray diffraction data.

  • Structure Determination: Process the diffraction data. Determine the structure using molecular replacement with a known MetAP2 structure as a search model.

  • Fragment Building: Carefully analyze the resulting electron density maps (e.g., 2Fo-Fc and Fo-Fc maps) to unambiguously identify the density corresponding to the bound fragment. Due to weak binding, the occupancy of the fragment may be low.

  • Refinement and Analysis: Build the fragment into the density and refine the structure. Analyze the final model to identify key interactions (hydrogen bonds, hydrophobic contacts, metal coordination) between the fragment and MetAP2.

Protocol 4: Cell-Based Proliferation Assay (HUVEC)

This assay assesses the functional effect of MetAP2 inhibitors on endothelial cell proliferation, a key downstream consequence of MetAP2 inhibition.

Objective: To measure the anti-proliferative activity of compounds on Human Umbilical Vein Endothelial Cells (HUVEC).

Materials:

  • HUVEC cells and appropriate culture medium (e.g., EGM-2).

  • Test compounds dissolved in DMSO.

  • 96-well cell culture plates.

  • Cell viability reagent (e.g., MTS, WST, or BrdUrd incorporation kit).

  • Plate reader.

Methodology:

  • Cell Seeding: Seed HUVEC cells into 96-well plates at a predetermined density (e.g., 500-2,500 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions. For example, for a BrdUrd assay, add BrdUrd for the final 18 hours of incubation.

  • Signal Quantification: After the appropriate incubation time with the reagent, measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell growth inhibition versus the compound concentration to determine the cellular IC50.

MetAP2 Mechanism and Signaling Pathways

Understanding the mechanism of MetAP2 and its role in cellular signaling is crucial for rational inhibitor design. Inhibition of MetAP2 disrupts N-terminal processing and interferes with key signaling cascades controlling cell growth and proliferation.

MetAP2_Inhibition Mechanism of MetAP2 Inhibition cluster_0 MetAP2 Active Site cluster_1 Enzymatic Reaction MetAP2 MetAP2 Enzyme Cofactor Co(II) / Mn(II) Divalent Metal Cofactor MetAP2->Cofactor coordinates His231 His231 MetAP2->His231 key residue Substrate Nascent Protein (N-term Met) Substrate->MetAP2 binds to Product Mature Protein (Met Cleaved) Substrate->Product Cleavage Inhibitor Reversible Inhibitor Inhibitor->MetAP2 blocks active site

Figure 2: Inhibition of MetAP2's enzymatic function.

MetAP2's catalytic activity is dependent on a dinuclear metal center in its active site, where key residues like His231 play a crucial role in coordinating both the metal ions and the substrate. Reversible inhibitors are designed to occupy this active site, preventing the binding and cleavage of the N-terminal methionine from nascent proteins.

MetAP2_Signaling Downstream Effects of MetAP2 Inhibition cluster_protein Protein Maturation cluster_eif2a Translational Control cluster_erk Cell Growth Signaling MetAP2 MetAP2 NME N-terminal Met Excision MetAP2->NME enables eIF2a eIF2α MetAP2->eIF2a protects from phosphorylation pERK p-ERK1/2 (Active) MetAP2->pERK inhibits activation Inhibitor MetAP2 Inhibitor Inhibitor->MetAP2 MatureProtein Functional Proteins NME->MatureProtein Angiogenesis Angiogenesis MatureProtein->Angiogenesis ProteinSynth Global Protein Synthesis eIF2a->ProteinSynth eIF2a_P p-eIF2α (Inactive) eIF2a_P->ProteinSynth Proliferation Cell Proliferation ProteinSynth->Proliferation ERK ERK1/2 CellCycle Cell Cycle Progression (G1 -> S) pERK->CellCycle CellCycle->Proliferation

Figure 3: Key signaling pathways influenced by MetAP2.

MetAP2 influences several critical signaling pathways:

  • Protein Maturation: Its primary role is the cleavage of N-terminal methionine, a crucial step for the proper function of many proteins involved in angiogenesis and cell survival.

  • Translational Control: MetAP2 can bind to eukaryotic initiation factor 2 alpha (eIF2α) and protect it from inhibitory phosphorylation. Inhibition of MetAP2 can therefore lead to an increase in phosphorylated eIF2α, suppressing global protein synthesis.

  • ERK Pathway: MetAP2 has been shown to negatively regulate the activation of the ERK1/2 pathway. By inhibiting MetAP2, this suppression may be altered, ultimately leading to cell cycle arrest at the G1 phase.

Conclusion

Fragment-based drug discovery is a validated and highly effective strategy for identifying novel, reversible inhibitors of MetAP2. By leveraging sensitive biophysical screening techniques, FBDD can uncover low-molecular-weight starting points with high ligand efficiency. The detailed structural information obtained from methods like X-ray crystallography provides an unparalleled roadmap for the rational, iterative optimization of these fragments into potent and selective lead candidates. The protocols and data-driven approaches outlined in this guide offer a framework for researchers to successfully navigate the FBDD cascade and develop the next generation of MetAP2-targeted therapeutics.

References

Methodological & Application

Application Notes and Protocols for In Vivo Rodent Models: A Hypothetical Phenothiazine-like Compound

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, detailed in vivo experimental protocols and specific signaling pathway data for methiomeprazine in rodent models are not available in the public domain. The following application notes and protocols are based on generalized procedures for evaluating phenothiazine-like antipsychotic compounds in rodents. These are intended to serve as a template and guide for researchers, and specific parameters would require empirical determination for this compound.

Introduction

This document outlines a series of hypothetical experimental protocols for the in vivo evaluation of a novel phenothiazine-like compound, referred to herein as "Compound P," in rodent models. The protocols are designed to assess the antipsychotic-like and motor side-effect profile of Compound P, based on the presumed mechanism of action for phenothiazines, which typically involves antagonism of dopamine D2 and serotonin 5-HT2A receptors. These notes are intended for researchers, scientists, and drug development professionals.

Hypothetical Signaling Pathway of Compound P

The primary hypothesized mechanism of action for a phenothiazine-like compound involves the blockade of postsynaptic dopamine D2 receptors and serotonin 5-HT2A receptors in the central nervous system. This dual antagonism is thought to contribute to both the antipsychotic efficacy and the side-effect profile of this class of drugs.

compound_p_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drug Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Binds AC Adenylyl Cyclase D2R->AC Inhibits PLC Phospholipase C HT2AR->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↓ IP3/DAG PLC->IP3_DAG CompoundP Compound P CompoundP->D2R Antagonizes CompoundP->HT2AR Antagonizes

Hypothetical Signaling Pathway of Compound P.

Experimental Protocols

The following protocols describe standard behavioral assays used to characterize antipsychotic-like drugs in rodents.

Animal Models
  • Species: Male Wistar rats or C57BL/6 mice.

  • Age: 8-10 weeks at the start of the experiment.

  • Housing: Group-housed (3-4 animals per cage) in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Food and water are available ad libitum.

  • Acclimation: Animals should be acclimated to the housing facility for at least one week and handled for three days prior to the commencement of behavioral testing.

Drug Preparation and Administration
  • Formulation: Compound P is dissolved in a vehicle of sterile saline with 5% Tween 80. The solution should be prepared fresh on each day of testing.

  • Administration: Administered via intraperitoneal (i.p.) injection at a volume of 5 ml/kg for rats and 10 ml/kg for mice.

  • Dose Selection: A dose-response study should be conducted to determine the optimal dose range. Hypothetical doses for initial screening could be 1, 3, and 10 mg/kg.

Behavioral Assays

This test assesses general motor activity and can indicate sedative effects of a compound.

  • Apparatus: A square arena (e.g., 40x40x40 cm for mice, 100x100x40 cm for rats) with video tracking software.

  • Procedure:

    • Administer Compound P or vehicle to the animals.

    • After a 30-minute pre-treatment period, place each animal in the center of the open field arena.

    • Allow the animal to explore freely for 30 minutes.

    • Record the total distance traveled and the time spent in the center versus the periphery of the arena.

  • Data Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the drug-treated groups to the vehicle control group.

This test measures the induction of motor rigidity, a common side effect of typical antipsychotics.

  • Apparatus: A horizontal bar raised 9 cm above a flat surface.

  • Procedure:

    • Administer Compound P or vehicle.

    • At 30, 60, 90, and 120 minutes post-injection, place the animal's forepaws on the bar.

    • Measure the time it takes for the animal to remove both forepaws from the bar (descent latency). A cut-off time of 180 seconds is typically used.

  • Data Analysis: Analyze the data using a two-way repeated measures ANOVA (treatment x time) followed by post-hoc tests.

PPI is a measure of sensorimotor gating, which is deficient in schizophrenic patients.

  • Apparatus: A startle chamber with a loudspeaker and a sensor to detect whole-body startle.

  • Procedure:

    • Administer Compound P or vehicle.

    • After a 30-minute pre-treatment period, place the animal in the startle chamber for a 5-minute acclimation period with background noise.

    • The test session consists of trials with a startle pulse alone (e.g., 120 dB) and prepulse-pulse trials where a weaker acoustic stimulus (e.g., 75, 80, or 85 dB) precedes the startle pulse by 100 ms.

    • Measure the startle amplitude in each trial.

  • Data Analysis: Calculate the percentage of PPI for each prepulse intensity: %PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100. Analyze the data using a two-way ANOVA (treatment x prepulse intensity).

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from the described behavioral assays. The data presented are hypothetical.

Table 1: Effect of Compound P on Locomotor Activity in the Open Field Test

Treatment GroupDose (mg/kg, i.p.)Total Distance Traveled (m) (Mean ± SEM)
Vehicle0150.5 ± 12.3
Compound P1145.2 ± 11.8
Compound P3110.7 ± 9.5
Compound P1065.4 ± 7.2**
p < 0.05, **p < 0.01 compared to Vehicle

Table 2: Effect of Compound P on Catalepsy Induction

Treatment GroupDose (mg/kg, i.p.)Descent Latency (s) at 60 min (Mean ± SEM)
Vehicle05.2 ± 1.1
Compound P18.7 ± 2.3
Compound P325.4 ± 5.6
Compound P1098.9 ± 15.3**
p < 0.05, **p < 0.01 compared to Vehicle

Table 3: Effect of Compound P on Prepulse Inhibition

Treatment GroupDose (mg/kg, i.p.)%PPI at 85 dB Prepulse (Mean ± SEM)
Vehicle055.3 ± 4.8
Compound P165.1 ± 5.2
Compound P375.8 ± 6.1
Compound P1078.2 ± 5.9
*p < 0.05 compared to Vehicle

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a preclinical in vivo study of a novel compound.

experimental_workflow cluster_behavioral_tests Behavioral Assays A Animal Acclimation and Handling B Randomization into Treatment Groups A->B C Drug/Vehicle Administration (i.p.) B->C D Pre-treatment Period (30 min) C->D E Behavioral Testing Battery D->E T1 Open Field Test E->T1 T2 Catalepsy Test E->T2 T3 Prepulse Inhibition E->T3 F Data Collection and Analysis G Interpretation of Results F->G T1->F T2->F T3->F

Application Notes and Protocols for Testing Methiomeprazine Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methiomeprazine is a phenothiazine derivative with potential therapeutic applications. As with any drug candidate, rigorous in vitro testing is crucial to elucidate its mechanism of action and determine its efficacy in a cellular context. These application notes provide a comprehensive overview and detailed protocols for a panel of cell-based assays to evaluate the efficacy of this compound. The described assays will enable the assessment of its cytotoxic and anti-proliferative effects, its potential to induce programmed cell death (apoptosis), its impact on cell cycle progression, its influence on critical signaling pathways, and its effects on neuronal cell morphology.

The following protocols are foundational and can be adapted to specific cell lines and research questions. It is recommended to perform pilot experiments to determine the optimal concentration range and incubation times for this compound in the cell line(s) of interest.

Data Presentation: Efficacy of this compound

The following tables are templates to illustrate how to present quantitative data obtained from the described assays. The values presented are hypothetical and should be replaced with experimental data.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
HeLaCervical Cancer48[Insert experimental value]
MCF-7Breast Cancer48[Insert experimental value]
A549Lung Cancer48[Insert experimental value]
HepG2Liver Cancer48[Insert experimental value]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Induction of Apoptosis by this compound in HeLa Cells

TreatmentConcentration (µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control0[Insert experimental value][Insert experimental value]
This compound10[Insert experimental value][Insert experimental value]
This compound25[Insert experimental value][Insert experimental value]
This compound50[Insert experimental value][Insert experimental value]

Table 3: Effect of this compound on Cell Cycle Distribution in HeLa Cells

TreatmentConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control0[Insert experimental value][Insert experimental value][Insert experimental value]
This compound10[Insert experimental value][Insert experimental value][Insert experimental value]
This compound25[Insert experimental value][Insert experimental value][Insert experimental value]
This compound50[Insert experimental value][Insert experimental value][Insert experimental value]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][2]

  • Visually confirm the formation of purple formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Drug Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_this compound Add this compound Dilutions incubate_24h->add_this compound incubate_drug Incubate (e.g., 48h) add_this compound->incubate_drug add_mtt Add MTT Solution incubate_drug->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt add_solubilization Add Solubilization Solution incubate_mtt->add_solubilization read_absorbance Read Absorbance (570 nm) add_solubilization->read_absorbance

MTT Assay Workflow
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).[3]

Materials:

  • HeLa cells (or other suitable cell line)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Apoptosis_Assay_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis treat_cells Treat Cells with this compound harvest_cells Harvest Cells treat_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_annexin_pi Add Annexin V-FITC & PI resuspend->add_annexin_pi incubate_stain Incubate 15 min (dark) add_annexin_pi->incubate_stain add_buffer Add Binding Buffer incubate_stain->add_buffer flow_cytometry Analyze by Flow Cytometry add_buffer->flow_cytometry

Apoptosis Assay Workflow
Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The amount of PI fluorescence is directly proportional to the amount of DNA.

Materials:

  • HeLa cells (or other suitable cell line)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide staining solution (containing PI and RNase A)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with this compound for the desired duration.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate at 4°C for at least 1 hour (or store at -20°C for longer periods).

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Cell_Cycle_Workflow treat Treat Cells with this compound harvest Harvest and Wash Cells treat->harvest fix Fix in 70% Cold Ethanol harvest->fix wash_fix Wash to Remove Ethanol fix->wash_fix stain Resuspend in PI/RNase Solution wash_fix->stain incubate Incubate 30 min (dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Cell Cycle Analysis Workflow
Signaling Pathway Analysis (Western Blot)

Western blotting can be used to assess the effect of this compound on key signaling pathways implicated in cell survival, proliferation, and neuronal function, such as the Akt/GSK-3 and Wnt/β-catenin pathways.

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-GSK-3β, anti-GSK-3β, anti-β-catenin, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Treat cells with this compound for the appropriate time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Signaling_Pathways cluster_akt Akt/GSK-3 Pathway cluster_wnt Wnt/β-catenin Pathway Akt Akt pAkt p-Akt (Active) Akt->pAkt Activation pGSK3b p-GSK-3β (Inactive) pAkt->pGSK3b Phosphorylation GSK3b GSK-3β Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Inhibition Dsh Dishevelled Frizzled->Dsh Inhibition GSK3b_wnt GSK-3β Dsh->GSK3b_wnt Inhibition bCatenin β-catenin Dsh->bCatenin Stabilization GSK3b_wnt->bCatenin Phosphorylation for Degradation Degradation Degradation bCatenin->Degradation Nucleus Nucleus bCatenin->Nucleus Translocation TCF_LEF TCF/LEF bCatenin->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression

Key Signaling Pathways
Neurite Outgrowth Assay

This assay is particularly relevant for assessing the neurotrophic or neurotoxic potential of this compound on neuronal cells, such as the SH-SY5Y neuroblastoma cell line.

Materials:

  • SH-SY5Y cells

  • Differentiation medium (e.g., DMEM/F12 with reduced serum and retinoic acid)

  • This compound

  • 96-well plates

  • High-content imaging system or fluorescence microscope

  • Neuronal staining reagents (e.g., anti-β-III tubulin antibody)

Protocol:

  • Seed SH-SY5Y cells on a poly-D-lysine coated 96-well plate.

  • Differentiate the cells into a neuronal phenotype by treating with differentiation medium for several days.

  • Treat the differentiated cells with various concentrations of this compound.

  • Incubate for 24-72 hours.

  • Fix the cells and stain for a neuronal marker like β-III tubulin and a nuclear counterstain (e.g., DAPI).

  • Acquire images using a high-content imaging system.

  • Analyze the images to quantify neurite length, number of neurites, and branching points per cell.

Neurite_Outgrowth_Workflow seed Seed SH-SY5Y Cells differentiate Differentiate with Retinoic Acid seed->differentiate treat Treat with this compound differentiate->treat incubate Incubate 24-72h treat->incubate fix_stain Fix and Stain (e.g., β-III tubulin) incubate->fix_stain image Image Acquisition fix_stain->image analyze Analyze Neurite Morphology image->analyze

Neurite Outgrowth Assay Workflow

References

High-Throughput Screening of Methiomeprazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of Methiomeprazine derivatives. This compound, a phenothiazine derivative, and its analogs are primarily investigated for their antagonist activity at dopamine and serotonin receptors, which are G-protein coupled receptors (GPCRs). This guide focuses on the principal HTS methodologies for assessing the pharmacological activity of these compounds.

Introduction to High-Throughput Screening for GPCR Ligands

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries for their effects on specific biological targets. For this compound derivatives, the primary targets are typically the dopamine D2 receptor (D2R) and the serotonin 5-HT2A receptor (5-HT2AR). Both are GPCRs that play crucial roles in neurotransmission and are implicated in various neurological and psychiatric disorders.

The screening of compounds targeting these receptors generally involves cell-based assays that measure the modulation of intracellular second messengers or protein-protein interactions downstream of receptor activation. The most common HTS-compatible assays for D2R (a Gαi-coupled receptor) and 5-HT2AR (a Gαq-coupled receptor) are:

  • Calcium Flux Assays: Primarily for Gαq-coupled receptors like 5-HT2AR, which signal through the release of intracellular calcium.

  • Cyclic AMP (cAMP) Assays: For Gαi-coupled receptors like D2R, which inhibit the production of cAMP.

  • β-Arrestin Recruitment Assays: A universal method applicable to most GPCRs, measuring the interaction of the receptor with β-arrestin upon activation.

These assays are readily adaptable to 384-well and 1536-well plate formats, making them suitable for large-scale screening campaigns.

Data Presentation: Illustrative HTS Data for this compound Derivatives

The following tables present illustrative quantitative data from a hypothetical HTS campaign for a series of this compound derivatives. This data is intended to be representative of the results one might obtain from such a screen and to demonstrate a clear format for data presentation. The structure-activity relationships (SAR) are based on general principles for phenothiazine-type compounds.

Table 1: Antagonist Potency (IC50) of this compound Derivatives at the Human Dopamine D2 Receptor (cAMP Assay)

Compound IDR1-SubstitutionR2-SubstitutionIC50 (nM)
MMP-001-SCH3-CH2CH(CH3)N(CH3)215
MMP-002-Cl-CH2CH(CH3)N(CH3)225
MMP-003-CF3-CH2CH(CH3)N(CH3)28
MMP-004-SCH3-CH2CH2CH2N(CH3)230
MMP-005-SCH3-(CH2)3-N-piperazine12
MMP-006-H-CH2CH(CH3)N(CH3)2150

Table 2: Antagonist Potency (IC50) of this compound Derivatives at the Human Serotonin 5-HT2A Receptor (Calcium Flux Assay)

Compound IDR1-SubstitutionR2-SubstitutionIC50 (nM)
MMP-001-SCH3-CH2CH(CH3)N(CH3)255
MMP-002-Cl-CH2CH(CH3)N(CH3)240
MMP-003-CF3-CH2CH(CH3)N(CH3)265
MMP-004-SCH3-CH2CH2CH2N(CH3)280
MMP-005-SCH3-(CH2)3-N-piperazine35
MMP-006-H-CH2CH(CH3)N(CH3)2250

Table 3: β-Arrestin Recruitment Potency (EC50) of this compound Derivatives at the Human Dopamine D2 Receptor

Compound IDR1-SubstitutionR2-SubstitutionEC50 (nM)
MMP-001-SCH3-CH2CH(CH3)N(CH3)245
MMP-002-Cl-CH2CH(CH3)N(CH3)260
MMP-003-CF3-CH2CH(CH3)N(CH3)230
MMP-004-SCH3-CH2CH2CH2N(CH3)295
MMP-005-SCH3-(CH2)3-N-piperazine40
MMP-006-H-CH2CH(CH3)N(CH3)2>500

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways for the D2 and 5-HT2A receptors, as well as a generalized workflow for a high-throughput screening campaign.

G cluster_D2R Dopamine D2 Receptor (Gαi-coupled) Signaling D2R Dopamine D2 Receptor Gai Gαi/o D2R->Gai AC Adenylyl Cyclase Gai->AC Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB (Transcription Factor) PKA->CREB

Dopamine D2 Receptor Signaling Pathway

G cluster_5HT2AR Serotonin 5-HT2A Receptor (Gαq-coupled) Signaling HT2AR 5-HT2A Receptor Gaq Gαq/11 HT2AR->Gaq PLC Phospholipase C Gaq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC

Serotonin 5-HT2A Receptor Signaling Pathway

G cluster_workflow HTS Workflow for this compound Derivatives AssayDev Assay Development & Miniaturization Pilot Pilot Screen (Small Compound Set) AssayDev->Pilot PrimaryHTS Primary HTS (Full Library) Pilot->PrimaryHTS HitConfirm Hit Confirmation & Triage PrimaryHTS->HitConfirm DoseResponse Dose-Response & Potency Determination HitConfirm->DoseResponse Secondary Secondary Assays (Selectivity & Mechanism) DoseResponse->Secondary

High-Throughput Screening Workflow

Experimental Protocols

The following are detailed, generalized protocols for performing HTS assays in a 384-well format. Specific parameters may require optimization depending on the cell line, reagents, and instrumentation used.

Protocol 1: Fluorescence-Based Calcium Mobilization Assay (for 5-HT2AR Antagonists)

This protocol describes a no-wash, fluorescence-based assay to detect changes in intracellular calcium concentration upon receptor activation.

1. Cell Culture and Plating:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Culture Medium: Ham's F-12 or DMEM supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).

  • Procedure:

    • The day before the assay, harvest cells and resuspend them in culture medium.

    • Seed 20 µL of the cell suspension (10,000-20,000 cells/well) into 384-well black, clear-bottom assay plates.

    • Incubate plates for 18-24 hours at 37°C in a 5% CO2 incubator.

2. Dye Loading:

  • Reagents: Calcium-sensitive dye (e.g., Fluo-8 AM), probenecid, and assay buffer (e.g., HBSS with 20 mM HEPES).

  • Procedure:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer according to the manufacturer's instructions.

    • Remove the culture medium from the cell plates.

    • Add 20 µL of the loading buffer to each well.

    • Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

3. Compound Addition and Signal Detection:

  • Instrumentation: Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

  • Procedure:

    • Transfer nanoliter volumes of library compounds (this compound derivatives) and controls from source plates to the assay plates. The final concentration of test compounds is typically 10 µM in 0.1% DMSO.

    • Incubate for 15-30 minutes at room temperature.

    • Place the assay plate in the fluorescence plate reader.

    • Add 10 µL of a 5-HT agonist (e.g., serotonin) at an EC80 concentration to each well.

    • Immediately measure the fluorescence signal (Ex/Em = ~490/525 nm) kinetically for 60-120 seconds.

    • Data is analyzed by calculating the change in fluorescence intensity over baseline. Antagonists will inhibit the agonist-induced calcium flux.

Protocol 2: Chemiluminescent cAMP Assay (for D2R Antagonists)

This protocol describes a competitive immunoassay for the detection of cAMP in cell lysates.

1. Cell Culture and Plating:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Procedure: Follow the same procedure as in Protocol 1, seeding 5,000-10,000 cells/well in a 384-well solid white plate.

2. Compound Incubation and Cell Lysis:

  • Reagents: Assay buffer, phosphodiesterase (PDE) inhibitor (e.g., IBMX), forskolin, dopamine, and cell lysis buffer.

  • Procedure:

    • Remove culture medium and add 10 µL of assay buffer containing a PDE inhibitor.

    • Add 5 µL of diluted this compound derivatives or controls to the wells and incubate for 15-30 minutes at room temperature.

    • Prepare a solution of dopamine (at EC80 concentration) and forskolin (to stimulate adenylyl cyclase) in assay buffer.

    • Add 5 µL of the dopamine/forskolin solution to the wells and incubate for 30 minutes at room temperature.

    • Add 20 µL of lysis buffer to each well and incubate for 10-15 minutes with gentle shaking.

3. cAMP Detection:

  • Reagents: cAMP HTS immunoassay kit (containing cAMP-alkaline phosphatase conjugate and anti-cAMP antibody, or similar HTRF reagents).

  • Procedure (for chemiluminescent readout):

    • Transfer 30 µL of the cell lysate to a 384-well anti-rabbit coated assay plate.

    • Add 15 µL of diluted cAMP-alkaline phosphatase conjugate to all wells.

    • Add 30 µL of diluted rabbit anti-cAMP antibody to all wells.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate according to the kit manufacturer's instructions.

    • Add chemiluminescent substrate and immediately read the luminescence on a plate reader.

    • A decrease in signal indicates an increase in intracellular cAMP, and vice versa. Antagonists will reverse the dopamine-induced decrease in forskolin-stimulated cAMP levels.

Protocol 3: β-Arrestin Recruitment Assay (Universal GPCR Assay)

This protocol is based on enzyme fragment complementation (EFC) technology.

1. Cell Culture and Plating:

  • Cell Line: A cell line (e.g., U2OS, CHO-K1) engineered to co-express the GPCR of interest (D2R or 5-HT2AR) fused to a small enzyme fragment (ProLink, PK) and β-arrestin fused to the larger enzyme acceptor (EA) fragment.

  • Procedure: Follow the same procedure as in Protocol 1, seeding 5,000-10,000 cells/well in a 384-well solid white plate.

2. Compound Addition and Incubation:

  • Procedure (Antagonist Mode):

    • Add 5 µL of diluted this compound derivatives or controls to the wells.

    • Incubate for 30 minutes at 37°C.

    • Add 5 µL of the corresponding agonist (dopamine for D2R, serotonin for 5-HT2AR) at an EC80 concentration.

    • Incubate for 90 minutes at 37°C.

3. Signal Detection:

  • Reagents: Detection reagent containing substrate for the complemented enzyme.

  • Procedure:

    • Equilibrate the plate and detection reagents to room temperature.

    • Add 12 µL of the detection reagent working solution to each well.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the chemiluminescent signal on a plate reader.

    • Antagonists will inhibit the agonist-induced recruitment of β-arrestin, resulting in a lower signal.

Conclusion

The high-throughput screening methods detailed in this document provide robust and reliable platforms for the identification and characterization of novel this compound derivatives targeting dopamine and serotonin receptors. The choice of assay will depend on the specific G-protein coupling of the receptor of interest and the desired screening outcome. Careful assay development, optimization, and validation are critical for the success of any HTS campaign. The provided protocols and data presentation formats offer a comprehensive guide for researchers in the field of drug discovery.

Application Notes and Protocols for Preclinical Animal Studies with Methiomeprazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the calculation of methiomeprazine dosages in preclinical animal studies. This document outlines the rationale for dose selection, detailed protocols for dosage preparation and administration, and methodologies for evaluating the effects of this compound in common animal models of psychosis.

Introduction to this compound

This compound is a phenothiazine derivative, a class of drugs known for their antipsychotic properties[1][2][3][4]. While specific data on this compound is limited, its pharmacological activity is expected to be similar to other phenothiazines, such as chlorpromazine and levomepromazine (methotrimeprazine). The primary mechanism of action for phenothiazine antipsychotics is the antagonism of dopamine D2 receptors in the brain[1]. Additionally, many phenothiazines interact with other receptor systems, including serotonin (5-HT), histamine, and muscarinic acetylcholine receptors, which contributes to their therapeutic effects and side-effect profiles.

Dosage Calculation for Preclinical Animal Studies

The calculation of appropriate dosages for preclinical animal studies is a critical step in drug development, ensuring both the safety of the animals and the relevance of the experimental data. The most widely accepted method for extrapolating dosages between species is allometric scaling, which is based on the body surface area.

Estimating a Human Equivalent Dose (HED) for this compound

In the absence of direct clinical data for this compound, a Human Equivalent Dose (HED) can be estimated from the known clinical dosage of a closely related compound, levomepromazine. For schizophrenia, the initial oral dose of levomepromazine for ambulant adult patients is typically 25-50 mg per day. For the purpose of these protocols, we will use a conservative starting point of 25 mg/day for a 60 kg human.

The HED in mg/kg is calculated as follows:

  • HED (mg/kg) = Human Dose (mg) / Human Weight (kg)

  • HED (mg/kg) = 25 mg / 60 kg = 0.417 mg/kg

Allometric Scaling for Animal Equivalent Dose (AED) Calculation

The Animal Equivalent Dose (AED) can be calculated from the HED using the following formula:

AED (mg/kg) = HED (mg/kg) x (Km Human / Km Animal)

Where Km is a conversion factor that relates body weight to body surface area.

Table 1: Km Values for Various Species

SpeciesBody Weight (kg)Km
Human6037
Mouse0.023
Rat0.156
Rabbit1.812
Dog1020
Monkey312

Source:

Using the estimated HED of 0.417 mg/kg, the AED for various animal species can be calculated.

Table 2: Calculated Animal Equivalent Doses (AED) for this compound

SpeciesHED (mg/kg)Km Ratio (Human/Animal)Calculated AED (mg/kg)
Mouse0.41712.335.14
Rat0.4176.172.57
Rabbit0.4173.081.28
Dog0.4171.850.77
Monkey0.4173.081.28

These calculated AEDs should be considered as starting points for dose-ranging studies. It is recommended to test a range of doses (e.g., 0.5x, 1x, and 2x the calculated AED) to determine the optimal dose for the desired pharmacological effect and to assess for any potential toxicity. For reference, preclinical studies with chlorpromazine in rats have used oral doses ranging from 5 to 35 mg/kg/day.

Signaling Pathways of Phenothiazine Antipsychotics

The primary therapeutic effects of phenothiazine antipsychotics are mediated through the blockade of dopamine D2 receptors. However, their interaction with other receptors, particularly serotonin 5-HT2A receptors, is also thought to contribute to their efficacy, especially concerning negative symptoms and a lower incidence of extrapyramidal side effects.

Dopamine D2 Receptor Signaling Pathway

Dopamine_D2_Signaling This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonist Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neuronal_Activity Decreased Neuronal Excitability PKA->Neuronal_Activity Leads to

Dopamine D2 Receptor Antagonism by this compound.
Serotonin 5-HT2A Receptor Signaling Pathway

Serotonin_5HT2A_Signaling This compound This compound HTR2A 5-HT2A Receptor This compound->HTR2A Antagonist Gq Gq/11 Protein HTR2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Release Ca2+ Release IP3->Ca_Release Induces PKC Protein Kinase C DAG->PKC Activates Cellular_Response Modulation of Neuronal Activity Ca_Release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Serotonin 5-HT2A Receptor Antagonism by this compound.

Experimental Protocols

The following are generalized protocols for preclinical studies designed to evaluate the antipsychotic potential of this compound. These should be adapted based on the specific research question and institutional animal care and use committee (IACUC) guidelines.

Drug Preparation and Administration
  • Formulation: this compound hydrochloride can be dissolved in sterile 0.9% saline or sterile water for injection. The use of a small amount of a solubilizing agent, such as Tween 80 (e.g., 0.1-1%), may be necessary to achieve the desired concentration.

  • Administration: The route of administration will depend on the experimental design. Common routes for preclinical antipsychotic studies include:

    • Oral (p.o.): Gavage administration.

    • Intraperitoneal (i.p.): Injection into the peritoneal cavity.

    • Subcutaneous (s.c.): Injection under the skin.

  • Dose Volume: The volume of administration should be kept consistent across all animals and should not exceed recommended volumes for the chosen species and route.

Animal Models of Psychosis

This model is used to assess the potential of a compound to mitigate the positive symptoms of psychosis.

  • Animals: Male Sprague-Dawley rats (200-250 g) or male Swiss Webster mice (20-25 g).

  • Procedure:

    • Acclimatize animals to the testing environment (e.g., open-field arena) for 30-60 minutes.

    • Administer this compound or vehicle at the calculated AED.

    • After a pretreatment period (e.g., 30-60 minutes), administer d-amphetamine (e.g., 1-2 mg/kg, i.p. for rats; 2-5 mg/kg, i.p. for mice).

    • Immediately place the animals back into the open-field arena and record locomotor activity for 60-90 minutes using an automated tracking system.

  • Endpoint: A reduction in amphetamine-induced hyperlocomotion by this compound is indicative of antipsychotic-like activity.

PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia.

  • Animals: Male Wistar rats (250-300 g) or male C57BL/6 mice (25-30 g).

  • Procedure:

    • Administer this compound or vehicle.

    • After the pretreatment period, place the animal in a startle chamber.

    • Present a series of acoustic stimuli: a loud startling pulse alone, and the same pulse preceded by a weaker, non-startling prepulse at varying interstimulus intervals.

    • Measure the startle response (whole-body flinch) using a sensitive platform.

  • Endpoint: The ability of this compound to reverse a deficit in PPI (e.g., induced by a dopamine agonist like apomorphine or an NMDA antagonist like dizocilpine) suggests antipsychotic potential.

Experimental Workflow

Experimental_Workflow Start Start: Dose Calculation and Animal Acclimatization Dose_Prep Drug Preparation: This compound Formulation Start->Dose_Prep Grouping Animal Grouping: Treatment vs. Vehicle Control Dose_Prep->Grouping Administration Drug Administration (p.o., i.p., or s.c.) Grouping->Administration Pretreatment Pretreatment Period (e.g., 30-60 min) Administration->Pretreatment Behavioral_Testing Behavioral Testing (e.g., Amphetamine-Induced Hyperlocomotion, PPI) Pretreatment->Behavioral_Testing Data_Collection Data Collection and Analysis Behavioral_Testing->Data_Collection End End: Interpretation of Results Data_Collection->End

General Workflow for Preclinical Evaluation of this compound.

Conclusion

The provided application notes and protocols offer a starting point for the preclinical investigation of this compound. The dosage calculations are based on established allometric scaling principles and data from closely related compounds. Researchers should adapt these protocols to their specific experimental needs and adhere to all relevant animal welfare regulations. Careful dose selection and the use of appropriate behavioral models will be crucial in elucidating the antipsychotic potential of this compound.

References

Application Notes & Protocols for the Quantification of Methiomeprazine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiomeprazine is a phenothiazine derivative with antipsychotic properties. Accurate and reliable quantification of this compound in biological matrices such as plasma, urine, and whole blood is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document provides detailed application notes and protocols for the quantitative analysis of this compound using modern analytical techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The choice of analytical method depends on the required sensitivity, selectivity, and the available instrumentation.

  • HPLC-UV: A widely accessible and cost-effective technique suitable for quantifying this compound at higher concentrations. It is often used in routine therapeutic drug monitoring.

  • LC-MS/MS: The gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and specificity.[1][2] It is the preferred method for studies requiring low limits of quantification, such as pharmacokinetic studies with low dosage regimens.

Section 1: Quantification of this compound in Human Plasma by LC-MS/MS

This section details a representative LC-MS/MS method for the determination of this compound in human plasma.

Principle

This compound and an internal standard (IS) are extracted from human plasma using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The extracts are then analyzed by reverse-phase liquid chromatography coupled with a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (e.g., a deuterated analog of this compound or a structurally similar compound like Chlorpromazine-d6)

  • HPLC-grade Methanol, Acetonitrile, and Water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (drug-free)

  • Extraction solvent (e.g., Ethyl acetate, Methyl tert-butyl ether)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

Instrumentation and Chromatographic Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Gradient Elution:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 80% B

    • 2.5-3.0 min: 80% B

    • 3.1-4.0 min: 20% B (re-equilibration)

  • Column Temperature: 40 °C.

Mass Spectrometric Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temperature: 500 °C.

  • IonSpray Voltage: 5500 V.

  • Curtain Gas: 30 psi.

  • Collision Gas: 8 psi.

  • MRM Transitions (Hypothetical):

    • This compound: Q1 (Precursor Ion) m/z -> Q3 (Product Ion) m/z

    • Internal Standard: Q1 (Precursor Ion) m/z -> Q3 (Product Ion) m/z

Experimental Protocols

1.5.1. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol to obtain individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution: Dilute the internal standard stock solution with 50:50 (v/v) methanol:water to a final concentration (e.g., 100 ng/mL).

1.5.2. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution and vortex briefly.

  • Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex.

  • Add 600 µL of extraction solvent (e.g., ethyl acetate), vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Inject 10 µL into the LC-MS/MS system.

Workflow for LC-MS/MS Sample Preparation (LLE)

LLE_Workflow plasma Plasma Sample (100 µL) add_is Add Internal Standard (25 µL) plasma->add_is add_base Add Base (50 µL 0.1 M NaOH) add_is->add_base add_solvent Add Extraction Solvent (600 µL) add_base->add_solvent vortex1 Vortex (2 min) add_solvent->vortex1 centrifuge Centrifuge (10,000 x g, 5 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase A (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject SPE_Workflow cluster_spe SPE Cartridge condition 1. Condition (Methanol, Water) load 2. Load Sample (1 mL Urine) condition->load wash 3. Wash (1 mL Water) load->wash elute 4. Elute (1 mL Methanol) wash->elute evaporate Evaporate Eluate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute inject Inject into HPLC reconstitute->inject Method_Validation_Logic cluster_dev Method Development cluster_val Method Validation cluster_app Application select_method Select Analytical Technique (e.g., LC-MS/MS, HPLC-UV) optimize_chroma Optimize Chromatography (Column, Mobile Phase, etc.) select_method->optimize_chroma optimize_sample_prep Optimize Sample Preparation (LLE, SPE) select_method->optimize_sample_prep select_is Select Internal Standard optimize_chroma->select_is linearity Linearity & Range accuracy Accuracy linearity->accuracy precision Precision accuracy->precision selectivity Selectivity precision->selectivity lloq LLOQ selectivity->lloq recovery Recovery & Matrix Effect lloq->recovery stability Stability recovery->stability sample_analysis Routine Sample Analysis

References

Application Notes and Protocols for Investigating Methiomeprazine in Schizophrenia Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizophrenia is a complex neuropsychiatric disorder characterized by a range of symptoms, including positive (e.g., hallucinations, delusions), negative (e.g., social withdrawal, anhedonia), and cognitive impairments. While current antipsychotics primarily target dopamine D2 and serotonin 5-HT2A receptors, there is a significant unmet need for therapies that effectively address the cognitive and negative symptoms. Methiomeprazine, a phenothiazine derivative, has been identified as a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor.[1][2] M1 receptors are highly expressed in brain regions critical for cognition, making them a promising therapeutic target for improving cognitive deficits in schizophrenia.[1][2]

These application notes provide a comprehensive guide for researchers interested in evaluating the preclinical efficacy of this compound in rodent models of schizophrenia. The protocols detailed below for prepulse inhibition, novel object recognition, and social interaction tests are established methods for assessing sensorimotor gating, recognition memory, and social behavior, respectively—domains often impaired in schizophrenia.[3]

Disclaimer: Specific quantitative data for this compound, such as receptor binding affinities (Ki values) and effective doses (ED50) in these behavioral models, are not extensively reported in publicly available literature. Therefore, the following protocols and data tables are presented as a framework. Researchers must conduct dose-response studies and empirical validation to determine the optimal experimental parameters for this compound.

Pharmacological Profile of this compound (Hypothesized)

As a positive allosteric modulator of the M1 muscarinic receptor, this compound is expected to enhance the affinity and/or efficacy of the endogenous ligand, acetylcholine, at the M1 receptor. This modulatory activity is hypothesized to restore cholinergic signaling deficits implicated in the cognitive impairments of schizophrenia. While direct binding to dopamine D2 and serotonin 5-HT2A receptors may occur due to its phenothiazine structure, the primary mechanism of interest for its pro-cognitive effects is its action on the M1 receptor.

Data Presentation: A Template for Quantitative Analysis

The following tables are templates for organizing and presenting quantitative data obtained from in vitro and in vivo studies of this compound.

Table 1: Receptor Binding Affinities (Ki, nM)

CompoundM1 Receptor (PAM site)Dopamine D2 ReceptorSerotonin 5-HT2A Receptor
This compoundData to be determinedData to be determinedData to be determined
Reference Compound 1 (e.g., Clozapine)ValueValueValue
Reference Compound 2 (e.g., Haloperidol)ValueValueValue

Table 2: Efficacy in Preclinical Schizophrenia Models

Behavioral TestAnimal ModelThis compound (ED50, mg/kg)% Reversal of DeficitReference Compound (ED50, mg/kg)% Reversal of Deficit
Prepulse Inhibition (PPI)e.g., NMDA antagonist-inducedData to be determinedData to be determinedData to be determinedData to be determined
Novel Object Recognition (NOR)e.g., NMDA antagonist-inducedData to be determinedData to be determinedData to be determinedData to be determined
Social Interactione.g., NMDA antagonist-inducedData to be determinedData to be determinedData to be determinedData to be determined

Experimental Protocols

Prepulse Inhibition (PPI) Test

The PPI test is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. This deficit is modeled in rodents by administering psychomimetic agents like NMDA receptor antagonists (e.g., MK-801, phencyclidine [PCP]).

Objective: To determine if this compound can reverse the deficit in sensorimotor gating induced by an NMDA receptor antagonist.

Materials:

  • Startle response measurement system (e.g., SR-LAB, San Diego Instruments)

  • Rodents (rats or mice)

  • This compound

  • NMDA receptor antagonist (e.g., MK-801)

  • Vehicle solutions for drug administration

Procedure:

  • Habituation: Acclimate animals to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound (or vehicle) at predetermined doses and routes (e.g., intraperitoneally, orally). After a specified pretreatment time, administer the NMDA receptor antagonist (or vehicle).

  • Acclimation to Chamber: Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).

  • Test Session: The session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration) to measure the baseline startle response.

    • Prepulse-alone trials: A weak acoustic stimulus (e.g., 74, 78, 82 dB; 20 ms duration) that does not elicit a startle response.

    • Prepulse-pulse trials: The prepulse stimulus is presented 100 ms before the pulse stimulus.

    • No-stimulus trials: Background noise only, to measure baseline movement.

  • Data Analysis: The startle amplitude is measured as the peak response within a 100 ms window following the stimulus. PPI is calculated as a percentage: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100

Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory, a cognitive domain impaired in schizophrenia. The test is based on the innate tendency of rodents to explore novel objects more than familiar ones. Cognitive deficits can be induced by sub-chronic treatment with NMDA receptor antagonists.

Objective: To evaluate the potential of this compound to ameliorate recognition memory deficits.

Materials:

  • Open field arena (e.g., 50 cm x 50 cm x 40 cm)

  • Two sets of identical objects (e.g., plastic shapes, metal cubes) and one set of novel objects. Objects should be heavy enough to not be displaced by the animal.

  • Video recording and tracking software

  • Rodents

  • This compound

  • NMDA receptor antagonist (e.g., PCP)

  • Vehicle solutions

Procedure:

  • Habituation: Handle the animals for several days before the experiment. On the day before testing, allow each animal to explore the empty open field for 10 minutes.

  • Drug Administration: Administer this compound or vehicle according to the study design, often prior to the training phase. The schizophrenia-like cognitive deficit is typically induced by sub-chronic administration of an NMDA antagonist prior to the test day.

  • Training Phase (T1): Place the animal in the arena with two identical objects. Allow the animal to explore for a set period (e.g., 5-10 minutes). Record the time spent exploring each object (sniffing or touching with the nose or paws).

  • Inter-trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour to 24 hours).

  • Test Phase (T2): Place the animal back in the arena where one of the familiar objects has been replaced with a novel object. Allow the animal to explore for a set period (e.g., 5 minutes) and record the time spent exploring the familiar (F) and novel (N) objects.

  • Data Analysis: Calculate the discrimination index (DI): DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time) A positive DI indicates a preference for the novel object and intact recognition memory.

Social Interaction Test

Negative symptoms of schizophrenia include social withdrawal and deficits in social cognition. The social interaction test in rodents is used to model these social deficits.

Objective: To assess the efficacy of this compound in reversing social interaction deficits induced in a rodent model of schizophrenia.

Materials:

  • Open field arena or a three-chambered social interaction apparatus

  • Age- and sex-matched "stranger" rodents

  • Video recording and tracking software

  • Rodents (test subjects)

  • This compound

  • Agent to induce social withdrawal (e.g., sub-chronic PCP or MK-801)

  • Vehicle solutions

Procedure (Two-Animal Interaction in an Open Field):

  • Habituation: Acclimate the test animals to the testing room for at least 1 hour.

  • Drug Administration: Administer this compound or vehicle to the test animal. The social deficit is typically induced by prior sub-chronic treatment with an NMDA antagonist.

  • Test Session: Place the test animal and an unfamiliar "stranger" animal of the same sex into the open field arena together for a set duration (e.g., 10-15 minutes).

  • Data Recording and Analysis: Record the session and score the cumulative time spent in active social interaction. Behaviors include sniffing (nose, anogenital region), following, grooming, and crawling over or under the other animal.

Visualizations

Signaling Pathway of this compound

Methiomeprazine_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal ACh_vesicle Acetylcholine (ACh) Vesicle ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh ACh_release->ACh M1R M1 Receptor Gq11 Gq/11 M1R->Gq11 Activation PLC PLC Gq11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release PKC PKC Activation IP3_DAG->PKC ERK ERK Signaling Ca_release->ERK PKC->ERK Cognitive_Function Improved Cognitive Function ERK->Cognitive_Function ACh->M1R Binds to orthosteric site This compound This compound (M1 PAM) This compound->M1R Binds to allosteric site

Hypothesized signaling pathway of this compound as an M1 PAM.
Experimental Workflow for Novel Object Recognition Test

NOR_Workflow cluster_setup Setup cluster_induction Model Induction cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis Habituation Animal Habituation (Handling & Open Field Exposure) NMDA_antagonist Sub-chronic NMDA Antagonist (e.g., PCP, MK-801) or Vehicle Habituation->NMDA_antagonist Drug_admin This compound or Vehicle Administration NMDA_antagonist->Drug_admin Training Training Phase (T1) (Two identical objects) Drug_admin->Training ITI Inter-Trial Interval (e.g., 1-24h) Training->ITI Test Test Phase (T2) (One familiar, one novel object) ITI->Test Data_collection Record Exploration Time Test->Data_collection DI_calc Calculate Discrimination Index (DI) Data_collection->DI_calc

Experimental workflow for the Novel Object Recognition test.
Logical Relationships in Schizophrenia Research Models

Schizophrenia_Models_Logic cluster_symptoms Symptom Domains cluster_models Animal Models cluster_assays Behavioral Assays Schizophrenia Schizophrenia (Human Condition) Positive Positive Symptoms (e.g., Psychosis) Schizophrenia->Positive Manifests as Negative Negative Symptoms (e.g., Social Withdrawal) Schizophrenia->Negative Manifests as Cognitive Cognitive Deficits (e.g., Memory Impairment) Schizophrenia->Cognitive Manifests as Pharmacological Pharmacological (e.g., NMDA Antagonists) Positive->Pharmacological Modeled by Neurodevelopmental Neurodevelopmental (e.g., Maternal Immune Activation) Positive->Neurodevelopmental Modeled by Genetic Genetic (e.g., DISC1 Mutation) Positive->Genetic Modeled by PPI Prepulse Inhibition (PPI) Positive->PPI Negative->Pharmacological Modeled by Negative->Neurodevelopmental Modeled by Negative->Genetic Modeled by SI Social Interaction Negative->SI Cognitive->Pharmacological Modeled by Cognitive->Neurodevelopmental Modeled by Cognitive->Genetic Modeled by NOR Novel Object Recognition (NOR) Cognitive->NOR Pharmacological->PPI Assessed by Pharmacological->SI Assessed by Pharmacological->NOR Assessed by Neurodevelopmental->PPI Assessed by Neurodevelopmental->SI Assessed by Neurodevelopmental->NOR Assessed by Genetic->PPI Assessed by Genetic->SI Assessed by Genetic->NOR Assessed by

Logical relationships between schizophrenia domains, models, and assays.

References

Application of Methiomeprazine in Studying Dopamine Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiomeprazine, also known as levomepromazine, is a phenothiazine derivative with antipsychotic properties. Its therapeutic effects are largely attributed to its interaction with the dopaminergic system, a key player in the pathophysiology of psychosis and other neuropsychiatric disorders. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate dopamine pathways. This compound's antagonist activity at various dopamine receptor subtypes makes it a valuable compound for dissecting the roles of these receptors in neuronal signaling and behavior.

Mechanism of Action

This compound is a dopamine receptor antagonist, meaning it binds to dopamine receptors but does not activate them, thereby blocking the actions of the endogenous neurotransmitter dopamine.[1][2] This blockade of dopamine receptors is a hallmark of many antipsychotic drugs.[3][4] The dopaminergic system in the brain is organized into several key pathways, each with distinct functions that can be modulated by dopamine antagonists like this compound.

Key Dopamine Pathways

Four major dopamine pathways are of particular relevance in the context of antipsychotic drug action:

  • Mesolimbic Pathway: Originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens, this pathway is associated with reward, motivation, and the positive symptoms of schizophrenia (e.g., hallucinations, delusions).

  • Mesocortical Pathway: Also originating in the VTA, this pathway projects to the prefrontal cortex and is involved in cognition and executive function. Dysfunction in this pathway is linked to the negative and cognitive symptoms of schizophrenia.

  • Nigrostriatal Pathway: Projecting from the substantia nigra to the striatum, this pathway is crucial for motor control. Blockade of D2 receptors in this pathway can lead to extrapyramidal side effects (EPS).

  • Tuberoinfundibular Pathway: This pathway runs from the hypothalamus to the pituitary gland and regulates prolactin secretion. D2 receptor antagonism in this pathway can lead to hyperprolactinemia.

Data Presentation: Quantitative Analysis of this compound's Binding Affinity

The following table summarizes the binding affinities (Ki values) of this compound (levomepromazine) for various human recombinant dopamine receptor subtypes. Lower Ki values indicate higher binding affinity. For comparative purposes, data for the atypical antipsychotic clozapine are also included.

CompoundD1 (Ki, nM)D2L (Ki, nM)D2S (Ki, nM)D3 (Ki, nM)D4.2 (Ki, nM)Reference
This compound (Levomepromazine) 54.38.64.38.37.9[5]
Clozapine34.6----

Note: The study by Srivastava et al. (2009) utilized human recombinant dopamine receptor subtypes expressed in Sf9 cells.

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling and the Action of this compound

The following diagram illustrates the canonical dopamine D2 receptor signaling pathway and the antagonistic action of this compound.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to and activates Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., altered gene expression, ion channel activity) PKA->CellularResponse Phosphorylates targets leading to This compound This compound This compound->D2R Binds to and blocks

Dopamine D2 receptor signaling pathway and this compound's antagonistic action.
Experimental Workflow for In Vivo Microdialysis

This diagram outlines a typical workflow for an in vivo microdialysis experiment to assess the effect of this compound on extracellular dopamine levels.

cluster_workflow In Vivo Microdialysis Workflow AnimalPrep Animal Preparation (Anesthesia, Stereotaxic Surgery) ProbeImplant Microdialysis Probe Implantation (e.g., Striatum, Prefrontal Cortex) AnimalPrep->ProbeImplant Baseline Baseline Sample Collection (Perfusion with aCSF) ProbeImplant->Baseline DrugAdmin This compound Administration (e.g., i.p., s.c.) Baseline->DrugAdmin PostDrug Post-Drug Sample Collection DrugAdmin->PostDrug Analysis Sample Analysis (HPLC-ECD) PostDrug->Analysis Data Data Analysis (% Change from Baseline) Analysis->Data

A typical workflow for in vivo microdialysis experiments.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Dopamine Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound for dopamine receptor subtypes.

Materials:

  • Cell membranes expressing the human dopamine receptor subtype of interest (D1, D2, D3, or D4).

  • Radioligand specific for the receptor subtype (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2, [³H]-7-OH-DPAT for D3, [³H]-Nemonapride for D4).

  • This compound hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Non-specific binding competitor (e.g., haloperidol or unlabeled dopamine).

  • Scintillation vials and scintillation cocktail.

  • Filtration apparatus with glass fiber filters.

  • Liquid scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and perform serial dilutions to obtain a range of concentrations.

    • Dilute the radioligand in assay buffer to a final concentration at or below its Kd for the receptor.

    • Prepare the cell membranes in assay buffer to a concentration that results in specific binding of less than 10% of the total added radioligand.

  • Assay Setup:

    • In a 96-well plate or individual tubes, add the following in order:

      • Assay buffer.

      • This compound solution at various concentrations (for competition curve) or buffer (for total binding) or non-specific binding competitor (for non-specific binding).

      • Radioligand solution.

      • Cell membrane suspension.

    • The final assay volume is typically 200-500 µL.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for a predetermined time to reach equilibrium (typically 60-120 minutes).

  • Filtration and Washing:

    • Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Microdialysis for Measuring Extracellular Dopamine

This protocol describes the measurement of extracellular dopamine levels in the rat brain following the administration of this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-350 g).

  • Anesthetic (e.g., isoflurane or ketamine/xylazine).

  • Stereotaxic apparatus.

  • Microdialysis probes (e.g., 2-4 mm membrane length).

  • Guide cannulae.

  • Microinfusion pump.

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4.

  • This compound hydrochloride.

  • Fraction collector.

  • HPLC system with electrochemical detection (HPLC-ECD).

  • Dopamine standards.

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in a stereotaxic apparatus.

    • Implant a guide cannula targeting the brain region of interest (e.g., striatum or prefrontal cortex) using appropriate stereotaxic coordinates.

    • Secure the guide cannula to the skull with dental cement.

    • Allow the animal to recover from surgery for at least 48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

    • Connect the probe to a microinfusion pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of at least 1-2 hours.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.

    • Administer this compound (e.g., intraperitoneally, i.p., or subcutaneously, s.c.) at the desired dose.

    • Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis by HPLC-ECD:

    • Inject a small volume of each dialysate sample into the HPLC-ECD system.

    • Separate dopamine from other compounds using a reverse-phase column.

    • Detect dopamine electrochemically.

    • Quantify the dopamine concentration in each sample by comparing the peak height or area to that of known dopamine standards.

  • Data Analysis:

    • Calculate the average baseline dopamine concentration from the pre-drug samples.

    • Express the dopamine concentration in each post-drug sample as a percentage of the baseline.

    • Plot the mean percent change in dopamine concentration over time.

    • Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of any changes in dopamine levels.

Protocol 3: Assessment of Locomotor Activity

This protocol outlines a method to evaluate the effect of this compound on spontaneous locomotor activity in rats, which can be indicative of its effects on the nigrostriatal dopamine pathway.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-350 g).

  • Open-field activity chambers equipped with infrared beams or video tracking software.

  • This compound hydrochloride.

  • Vehicle solution (e.g., saline).

Procedure:

  • Habituation:

    • Handle the rats for several days prior to the experiment to reduce stress.

    • On the day before the experiment, place each rat in an activity chamber for a habituation period (e.g., 30-60 minutes) to minimize novelty-induced hyperactivity on the test day.

  • Drug Administration:

    • On the test day, divide the rats into groups that will receive either vehicle or different doses of this compound.

    • Administer the vehicle or this compound (e.g., i.p. or s.c.).

  • Locomotor Activity Recording:

    • After a predetermined pretreatment time (e.g., 30 minutes), place each rat individually into the center of an activity chamber.

    • Record locomotor activity for a set duration (e.g., 60-120 minutes).

    • Parameters to be measured may include:

      • Total distance traveled.

      • Horizontal activity (beam breaks).

      • Vertical activity (rearing).

      • Time spent in the center versus the periphery of the arena.

  • Data Analysis:

    • Analyze the collected data in time bins (e.g., 5 or 10 minutes) to observe the time course of any drug effects.

    • Calculate the total activity for each parameter over the entire session.

    • Compare the activity levels between the different treatment groups using statistical tests such as ANOVA followed by post-hoc tests.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the complex roles of dopamine pathways in the central nervous system. Its antagonist profile at multiple dopamine receptor subtypes allows for the elucidation of their specific contributions to neuronal function and behavior. The provided data and protocols offer a framework for researchers to design and execute experiments aimed at further understanding the intricate workings of the dopaminergic system and the mechanisms of antipsychotic drug action. While specific quantitative data on this compound's in vivo effects on dopamine release are not extensively documented in the readily available literature, the provided protocols can be adapted to generate this valuable information.

References

Application Notes and Protocols for In Vitro Genotoxicity Testing of Methiomeprazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiomeprazine, a phenothiazine derivative, requires a thorough assessment of its genotoxic potential as part of the safety evaluation process for any new pharmaceutical compound. Genotoxicity testing is crucial for identifying substances that may cause genetic damage, a key event in carcinogenesis and heritable diseases.[1][2][3] International regulatory guidelines, such as the ICH S2(R1), recommend a standard battery of in vitro tests to evaluate the genotoxic risk of new drug candidates.[1][4] This document provides detailed application notes and standardized protocols for the in vitro genotoxicity testing of this compound, designed to meet regulatory requirements.

The recommended in vitro test battery aims to detect three major endpoints of genetic damage: gene mutations, structural chromosome aberrations, and numerical chromosome aberrations. The standard assays include:

  • Bacterial Reverse Mutation Assay (Ames Test): To detect point mutations.

  • In Vitro Mammalian Chromosomal Aberration Test: To identify clastogenic effects (structural chromosome damage).

  • In Vitro Mammalian Cell Micronucleus (MN) Test: To detect both clastogenic and aneugenic (whole chromosome loss or gain) events.

These tests are performed with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction) to mimic mammalian metabolism.

Data Presentation

As no public data for the genotoxicity of this compound is available, the following tables are presented as templates for data recording and summarization.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) - Example Data

Test StrainThis compound Concentration (µ g/plate )Metabolic Activation (S9)Mean Revertant Colonies ± SDMutation Ratio (Fold Increase)CytotoxicityResult
TA98 Vehicle Control-25 ± 41.0NoneNegative
10-28 ± 51.1NoneNegative
50-30 ± 61.2NoneNegative
100-35 ± 71.4SlightNegative
500-45 ± 91.8ModerateNegative
Positive Control-250 ± 2010.0N/APositive
Vehicle Control+30 ± 51.0NoneNegative
10+32 ± 61.1NoneNegative
50+38 ± 71.3NoneNegative
100+65 ± 122.2SlightPositive
500+150 ± 255.0ModeratePositive
Positive Control+300 ± 3010.0N/APositive
TA100 ..................
TA1535 ..................
TA1537 ..................
E. coli WP2 uvrA ..................

A positive result is typically defined as a concentration-related increase in revertant colonies that is at least double the vehicle control value.

Table 2: In Vitro Mammalian Chromosomal Aberration Test - Example Data

Cell LineThis compound Concentration (µg/mL)Metabolic Activation (S9)Treatment Duration (h)Harvest Time (h)% Cells with Aberrations (Excluding Gaps)Mitotic Index (%)Result
CHO-K1 Vehicle Control-4201.55.2Negative
5-4202.05.0Negative
10-4202.54.8Negative
20-4208.03.5Positive
Positive Control-42025.02.8Positive
Vehicle Control+4202.05.5Negative
5+4202.55.3Negative
10+42010.04.0Positive
20+42018.03.1Positive
Positive Control+42030.02.5Positive

A positive result is indicated by a statistically significant and concentration-dependent increase in the percentage of cells with structural chromosomal aberrations.

Table 3: In Vitro Mammalian Cell Micronucleus (MN) Test - Example Data

Cell LineThis compound Concentration (µg/mL)Metabolic Activation (S9)Treatment Duration (h)% Micronucleated Binucleated CellsCytokinesis-Block Proliferation Index (CBPI)Result
TK6 Vehicle Control-41.21.85Negative
2.5-41.51.80Negative
5-42.01.65Negative
10-45.51.30Positive
Positive Control-415.01.10Positive
Vehicle Control+41.41.90Negative
2.5+41.81.82Negative
5+46.21.45Positive
10+412.51.15Positive
Positive Control+420.01.05Positive

A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli). A positive test result is indicated by a substance causing mutations that revert the bacteria to a state where they can synthesize the amino acid and form colonies on a minimal agar medium.

Methodology:

  • Strain Selection: Utilize a minimum of five strains, including TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101) or TA102.

  • Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range of this compound.

  • Main Experiment (Plate Incorporation Method):

    • Prepare triplicate plates for each concentration of this compound, vehicle control, and positive controls.

    • To 2.0 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test solution (or control), and 0.5 mL of S9 mix (for metabolic activation) or buffer.

    • Vortex briefly and pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Collection: Count the number of revertant colonies on each plate. Assess for cytotoxicity by examining the background bacterial lawn.

  • Acceptance Criteria: The vehicle and positive controls must induce the expected responses. A positive result for this compound is a concentration-dependent increase in revertant colonies, typically a two-fold or greater increase over the vehicle control in at least one strain.

In Vitro Mammalian Chromosomal Aberration Test - OECD 473

Principle: This test identifies substances that cause structural damage to chromosomes in cultured mammalian cells.

Methodology:

  • Cell Culture: Use a suitable cell line such as Chinese Hamster Ovary (CHO) cells, or human peripheral blood lymphocytes.

  • Dose Selection: Determine concentrations based on a preliminary cytotoxicity test. The highest concentration should induce approximately 50% cytotoxicity.

  • Exposure:

    • Short Treatment (3-6 hours): Treat duplicate cultures with at least three concentrations of this compound, vehicle control, and positive controls, both with and without S9 metabolic activation. After the treatment period, wash the cells and add fresh medium.

    • Continuous Treatment (approx. 1.5 cell cycles): Treat cultures without S9 for an extended period.

  • Cell Harvest: Add a metaphase-arresting agent (e.g., colcemid) to the cultures before harvesting. Harvest cells at a time equivalent to about 1.5 times the normal cell cycle length after the beginning of treatment.

  • Slide Preparation and Analysis: Prepare chromosome spreads on microscope slides and stain with Giemsa. Score at least 200 well-spread metaphases per concentration for structural aberrations (e.g., chromatid and chromosome breaks, exchanges).

  • Acceptance Criteria: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.

In Vitro Mammalian Cell Micronucleus (MN) Test - OECD 487

Principle: This assay detects micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division. It can identify both clastogenic and aneugenic substances.

Methodology:

  • Cell Culture: Use a suitable cell line such as TK6, L5178Y, CHO, or primary human lymphocytes.

  • Dose Selection: Select at least three analyzable concentrations based on a preliminary cytotoxicity assay, with the highest concentration showing significant but not excessive toxicity (e.g., 50-60% reduction in cell growth).

  • Treatment: Treat duplicate cultures with this compound, vehicle, and positive controls, both with and without S9 metabolic activation.

    • Short Treatment (3-6 hours): After treatment, wash cells and add fresh medium containing cytochalasin B (to block cytokinesis).

    • Continuous Treatment (1.5-2 cell cycles): Treat cells without S9 in the presence of cytochalasin B.

  • Harvest and Staining: Harvest the cells and stain with a DNA-specific stain (e.g., Giemsa, DAPI).

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. Determine the Cytokinesis-Block Proliferation Index (CBPI) to assess cytotoxicity.

  • Acceptance Criteria: A positive result is a significant and concentration-dependent increase in the frequency of micronucleated cells, accompanied by an adequate CBPI.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Analysis & Interpretation Test_Item Test Item: this compound Ames Ames Test (OECD 471) Test_Item->Ames Chrom_Ab Chromosomal Aberration (OECD 473) Test_Item->Chrom_Ab Micro Micronucleus Test (OECD 487) Test_Item->Micro Cell_Culture Cell/Bacterial Culture Cell_Culture->Ames Cell_Culture->Chrom_Ab Cell_Culture->Micro S9_Prep S9 Metabolic Activation Mix S9_Prep->Ames S9_Prep->Chrom_Ab S9_Prep->Micro Data_Collection Data Collection (Colony Counts, Aberrations, Micronuclei) Ames->Data_Collection Chrom_Ab->Data_Collection Micro->Data_Collection Stat_Analysis Statistical Analysis Data_Collection->Stat_Analysis Interpretation Interpretation of Results Stat_Analysis->Interpretation Report Final Genotoxicity Report Interpretation->Report

Caption: General workflow for in vitro genotoxicity testing.

DNA Damage Response Signaling Pathway

G cluster_stress Genotoxic Stress cluster_cellular Cellular Response This compound This compound DNA_Damage DNA Damage (e.g., Strand Breaks) This compound->DNA_Damage induces ATM_Activation Sensor Activation (e.g., ATM) DNA_Damage->ATM_Activation activates p53_Activation p53 Activation ATM_Activation->p53_Activation phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest DNA_Repair DNA Repair p53_Activation->DNA_Repair Apoptosis Apoptosis p53_Activation->Apoptosis Cell_Cycle_Arrest->DNA_Repair allows time for

Caption: Simplified p53-mediated DNA damage response pathway.

References

Application Notes and Protocols for the Synthesis of Methiomeprazine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Methiomeprazine and its analogues. The methodologies are based on established principles of phenothiazine chemistry and offer a framework for the development of novel derivatives for further investigation.

Introduction

This compound, 10-[2-(dimethylamino)propyl]-2-(methylthio)phenothiazine, is a phenothiazine derivative with antipsychotic properties. Like other drugs in its class, its therapeutic effects are believed to be mediated primarily through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. However, phenothiazines often exhibit a broad pharmacological profile, interacting with other receptors such as serotonin, adrenergic, and histamine receptors, which contributes to their therapeutic efficacy and side effect profile. The synthesis of this compound analogues allows for the exploration of structure-activity relationships (SAR), with the goal of developing compounds with improved efficacy, selectivity, and tolerability.

Synthetic Protocols

The general synthetic strategy for this compound and its analogues involves a two-step process:

  • Synthesis of the Phenothiazine Core: Functionalization of the phenothiazine tricycle at the 2-position.

  • N-Alkylation: Attachment of the desired aminoalkyl side chain to the nitrogen atom of the phenothiazine ring.

Protocol 1: Synthesis of 2-(Methylthio)phenothiazine (Key Intermediate)

This protocol describes a regioselective method for the synthesis of the key intermediate, 2-(methylthio)phenothiazine.

Reaction Scheme:

Materials and Reagents:

  • Phenothiazine

  • Sulfur monochloride (S₂Cl₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Methyl iodide (CH₃I)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Methanol

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Thionation of Phenothiazine: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add phenothiazine (1.0 eq) and anhydrous toluene. Stir the mixture to obtain a suspension.

  • Carefully add anhydrous aluminum chloride (1.2 eq).

  • Slowly add sulfur monochloride (1.1 eq) dropwise to the reaction mixture at room temperature.

  • After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and slowly quench with a 10% aqueous HCl solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-mercaptophenothiazine.

  • S-Methylation: Dissolve the crude 2-mercaptophenothiazine in methanol in a round-bottom flask.

  • Add a solution of sodium hydroxide (1.5 eq) in water.

  • Add methyl iodide (1.2 eq) dropwise and stir the mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, remove the methanol under reduced pressure.

  • Add water to the residue and extract with dichloromethane.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(methylthio)phenothiazine as a solid.

Quantitative Data:

CompoundMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
2-(Methylthio)phenothiazine245.3775-85135-138
Protocol 2: Synthesis of this compound

This protocol details the N-alkylation of 2-(methylthio)phenothiazine to yield this compound.

Reaction Scheme:

Materials and Reagents:

  • 2-(Methylthio)phenothiazine

  • 2-(Dimethylamino)propyl chloride hydrochloride

  • Sodium amide (NaNH₂) or Sodium hydride (NaH)

  • Anhydrous toluene or Dimethylformamide (DMF)

  • Ammonium chloride solution

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-(methylthio)phenothiazine (1.0 eq) and anhydrous toluene.

  • Carefully add a strong base such as sodium amide (1.2 eq) or sodium hydride (1.2 eq) in portions at room temperature.

  • Stir the mixture at room temperature for 1 hour to form the phenothiazine anion.

  • Add 2-(dimethylamino)propyl chloride (generated from its hydrochloride salt by neutralization with a base like sodium carbonate and extraction) (1.1 eq) in anhydrous toluene dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring the progress by TLC.

  • Cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient containing a small percentage of triethylamine to afford this compound as an oil.

Quantitative Data:

CompoundMolecular Weight ( g/mol )Yield (%)Form
This compound314.4860-70Oily
Synthesis of this compound Analogues

The synthesis of analogues can be achieved by modifying the starting materials in the protocols described above.

  • Varying the 2-substituent: A variety of 2-substituted phenothiazines can be synthesized using different starting materials or functional group transformations. For example, using 2-chlorophenothiazine or 2-trifluoromethylphenothiazine in Protocol 2 would yield the corresponding analogues.

  • Varying the aminoalkyl side chain: A diverse range of aminoalkyl chlorides can be used in the N-alkylation step (Protocol 2) to introduce different side chains. This allows for the exploration of the impact of the side chain length, branching, and the nature of the amino group on the pharmacological activity.

Signaling Pathways and Mechanism of Action

This compound and its analogues are known to interact with several neurotransmitter systems in the central nervous system. The primary mechanism of action for their antipsychotic effects is the blockade of dopamine D2 receptors. However, their activity at other receptors contributes to their overall pharmacological profile.

Dopamine D2 Receptor Signaling Pathway

D2_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates This compound This compound (Antagonist) This compound->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Response Cellular Response (e.g., altered neuronal excitability) Downstream->Response

This compound acts as an antagonist at the D2 receptor, blocking the binding of dopamine. This prevents the inhibition of adenylyl cyclase, leading to downstream effects on neuronal activity.

Serotonin 5-HT2A Receptor Signaling Pathway

HT2A_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Serotonin Serotonin HT2A_R Serotonin 5-HT2A Receptor Serotonin->HT2A_R Activates Methiomeprazine_Analogue This compound Analogue (Antagonist) Methiomeprazine_Analogue->HT2A_R Blocks Gq_protein Gq/11 Protein HT2A_R->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Response Cellular Response Ca_release->Response PKC->Response

Many phenothiazine analogues also exhibit affinity for serotonin receptors, particularly the 5-HT2A subtype. Antagonism at this receptor is thought to contribute to the atypical antipsychotic profile of some drugs, potentially mitigating some of the extrapyramidal side effects associated with strong D2 receptor blockade.

Experimental Workflow for Synthesis and Characterization

workflow Start Select Target Analogue Synthesis_Core Synthesize 2-Substituted Phenothiazine Core Start->Synthesis_Core Synthesis_Side_Chain Prepare Aminoalkyl Side Chain Start->Synthesis_Side_Chain N_Alkylation N-Alkylation Reaction Synthesis_Core->N_Alkylation Synthesis_Side_Chain->N_Alkylation Purification Purification (Column Chromatography) N_Alkylation->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Biological_Assay Biological Assays (e.g., Receptor Binding) Characterization->Biological_Assay SAR_Analysis SAR Analysis Biological_Assay->SAR_Analysis End Identify Lead Compound SAR_Analysis->End

This workflow outlines the key steps involved in the synthesis, purification, characterization, and biological evaluation of this compound analogues. A systematic approach is crucial for establishing reliable structure-activity relationships.

Experimental Design for Methiomeprazine Clinical Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiomeprazine is a phenothiazine derivative under investigation for its antipsychotic properties. This document outlines a comprehensive experimental design for the clinical development of this compound, from initial human trials to pivotal efficacy studies. The protocols provided are intended to serve as a foundational framework for researchers, scientists, and drug development professionals. As a member of the phenothiazine class, this compound is presumed to exert its primary therapeutic effect through the antagonism of dopamine D2 receptors in the central nervous system.[1][2][3] Clinical trials are therefore designed to assess the safety, tolerability, pharmacokinetics, and efficacy of this compound in treating psychotic disorders, such as schizophrenia.

Signaling Pathway of Proposed Mechanism of Action

The therapeutic action of typical antipsychotics like phenothiazines is primarily attributed to the blockade of dopamine D2 receptors.[1][2] This interference with dopaminergic neurotransmission is believed to alleviate the positive symptoms of psychosis. The following diagram illustrates the simplified signaling pathway associated with dopamine D2 receptor activation and its inhibition by an antagonist like this compound.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release D2R Dopamine D2 Receptor Dopamine_cleft->D2R G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates downstream Downstream Cellular Effects (Reduced Neuronal Excitability) PKA->downstream This compound This compound This compound->D2R Blocks

Dopamine D2 Receptor Antagonism by this compound.

Clinical Development Plan Workflow

The clinical development of this compound will follow a phased approach, beginning with Phase I to establish safety in healthy volunteers, moving to Phase II to determine the effective dose range and preliminary efficacy in patients with schizophrenia, and culminating in Phase III with large-scale trials to confirm efficacy and safety for regulatory submission.

cluster_preclinical Preclinical cluster_clinical Clinical Trials cluster_regulatory Regulatory arrow arrow preclinical_studies In vitro & In vivo Toxicology & PK/PD phase1 Phase I (Safety & PK) preclinical_studies->phase1 phase2 Phase II (Efficacy & Dose-Ranging) phase1->phase2 phase3 Phase III (Confirmatory Efficacy & Safety) phase2->phase3 nda New Drug Application (NDA) Submission phase3->nda approval Regulatory Review & Approval nda->approval

This compound Clinical Development Workflow.

Phase I Clinical Trial Protocol

Objective: To assess the safety, tolerability, and pharmacokinetics (PK) of single ascending doses (SAD) and multiple ascending doses (MAD) of this compound in healthy adult volunteers.

Study Design
  • Part A (SAD): Double-blind, placebo-controlled, single-dose escalation cohorts.

  • Part B (MAD): Double-blind, placebo-controlled, multiple-dose escalation cohorts.

Participant Population
  • Inclusion Criteria: Healthy male and female subjects, aged 18-55 years, with a Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².

  • Exclusion Criteria: History of significant medical or psychiatric illness, use of any prescription or over-the-counter medications within 14 days of dosing, and a positive drug or alcohol screen.

Dosing Regimen
Part Cohort Dose of this compound Number of Subjects (Active:Placebo)
A (SAD)15 mg8 (6:2)
A (SAD)210 mg8 (6:2)
A (SAD)325 mg8 (6:2)
A (SAD)450 mg8 (6:2)
B (MAD)510 mg QD for 7 days10 (8:2)
B (MAD)625 mg QD for 7 days10 (8:2)
B (MAD)750 mg QD for 7 days10 (8:2)
Key Assessments
  • Safety: Continuous monitoring of vital signs, electrocardiograms (ECGs), clinical laboratory tests (hematology, chemistry, urinalysis), and adverse event (AE) reporting.

  • Pharmacokinetics: Serial blood sampling to determine plasma concentrations of this compound and its metabolites. Key PK parameters to be calculated include Cmax, Tmax, AUC, and half-life.

Experimental Protocol: Pharmacokinetic Analysis
  • Sample Collection: Collect whole blood samples in K2-EDTA tubes at pre-dose, and at 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose for SAD cohorts. For MAD cohorts, collect samples pre-dose on Days 1, 3, 5, and 7, and at the same time points as SAD on Day 7.

  • Sample Processing: Centrifuge blood samples at 1500 x g for 10 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentrations in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use non-compartmental analysis to determine pharmacokinetic parameters.

Phase II Clinical Trial Protocol

Objective: To evaluate the efficacy, safety, and dose-response of this compound in patients with an acute exacerbation of schizophrenia.

Study Design

A 6-week, randomized, double-blind, placebo-controlled, parallel-group study.

Participant Population
  • Inclusion Criteria: Patients aged 18-65 years with a DSM-5 diagnosis of schizophrenia, experiencing an acute psychotic episode. A Positive and Negative Syndrome Scale (PANSS) total score of ≥ 80 at screening and baseline.

  • Exclusion Criteria: Treatment-resistant schizophrenia, significant medical comorbidities, and substance use disorder within the past 6 months.

Dosing Regimen
Treatment Arm Daily Dose of this compound Number of Patients
110 mg100
225 mg100
350 mg100
4Placebo100
Key Assessments
  • Primary Efficacy Endpoint: Change from baseline in PANSS total score at Week 6.

  • Secondary Efficacy Endpoints: Change from baseline in Clinical Global Impression - Severity (CGI-S) score, and PANSS subscale scores.

  • Safety: Monitoring of AEs, with a focus on extrapyramidal symptoms (EPS) using the Simpson-Angus Scale (SAS), Barnes Akathisia Rating Scale (BARS), and Abnormal Involuntary Movement Scale (AIMS).

  • Biomarker Analysis: Dopamine D2 receptor occupancy measured by Positron Emission Tomography (PET) in a subset of patients.

Experimental Protocol: PANSS Assessment
  • Rater Training: All clinical raters must be trained and certified in the administration and scoring of the PANSS to ensure inter-rater reliability.

  • Assessment Schedule: Conduct the PANSS assessment at screening, baseline (Day 1), and at the end of Weeks 1, 2, 4, and 6.

  • Interview Conduct: The assessment should be conducted in a quiet, private setting. The rater should use a semi-structured interview format to elicit information from the patient and a reliable informant, if available.

  • Scoring: Score each of the 30 items on a 7-point scale based on the severity of the symptom. The total score is the sum of all item scores.

Phase III Clinical Trial Protocol

Objective: To confirm the efficacy and further evaluate the long-term safety and tolerability of the optimal dose(s) of this compound determined in Phase II, compared to a standard-of-care antipsychotic and placebo in patients with schizophrenia.

Study Design

Two identical, 24-week, randomized, double-blind, active- and placebo-controlled, multicenter studies.

Participant Population
  • Inclusion Criteria: Similar to Phase II, with patients aged 18-65 years with a DSM-5 diagnosis of schizophrenia.

  • Exclusion Criteria: Similar to Phase II, with additional exclusion for patients who have previously failed to respond to two or more adequate trials of antipsychotic medications.

Dosing Regimen
Treatment Arm Daily Dose Number of Patients per Study
1This compound (Optimal Dose 1)300
2This compound (Optimal Dose 2)300
3Active Comparator (e.g., Risperidone 4-6 mg)300
4Placebo150
Key Assessments
  • Primary Efficacy Endpoint: Change from baseline in PANSS total score at Week 6.

  • Key Secondary Efficacy Endpoints: Time to relapse, change from baseline in CGI-S score, and personal and social performance (PSP) scale score over 24 weeks.

  • Long-term Safety: Comprehensive monitoring of AEs, including metabolic parameters (weight, glucose, lipids), prolactin levels, and cardiovascular safety (ECGs).

Experimental Protocol: Biomarker Sub-study - Dopamine D2 Receptor Occupancy
  • Patient Selection: A subset of patients from each treatment arm will be enrolled in a PET sub-study.

  • PET Imaging: Perform PET scans using a D2 receptor radioligand (e.g., [11C]raclopride) at baseline and at steady-state drug concentrations (e.g., Week 4).

  • Image Analysis: Quantify D2 receptor availability in striatal regions of interest.

  • Occupancy Calculation: Calculate receptor occupancy as the percentage reduction in radioligand binding from baseline to the on-treatment scan.

  • Correlation Analysis: Correlate D2 receptor occupancy levels with clinical efficacy (change in PANSS) and the incidence of EPS to establish a therapeutic window. Optimal D2 receptor occupancy for antipsychotic effects is generally considered to be in the range of 65-80%.

Data Presentation and Statistical Analysis

All quantitative data from these clinical trials will be summarized in tabular format for clear comparison between treatment groups. Statistical analyses will be performed using appropriate methods for continuous and categorical data. The primary efficacy analysis will be conducted on the intent-to-treat (ITT) population, using a mixed-effects model for repeated measures (MMRM) to handle missing data. Safety data will be summarized for all patients who received at least one dose of the study medication.

References

Troubleshooting & Optimization

Optimizing Methiomeprazine Dosage: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides technical support for optimizing methiomeprazine (also known as levomepromazine) dosage to minimize side effects during pre-clinical and clinical experiments. This document offers troubleshooting advice, frequently asked questions, and detailed protocols in a question-and-answer format to address specific challenges encountered in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a phenothiazine neuroleptic that acts as an antagonist at multiple neurotransmitter receptor sites. Its therapeutic effects and side effect profile are a result of its interaction with dopamine (predominantly D2), serotonin (5-HT2A/2C), histamine (H1), alpha-adrenergic (α1), and muscarinic (M1-M5) receptors.[1][2][3] This broad receptor antagonism contributes to its antipsychotic, sedative, antiemetic, and analgesic properties.[3][4]

Q2: What are the most common dose-limiting side effects of this compound?

The most frequently encountered side effects that may necessitate dosage adjustments include sedation, drowsiness, orthostatic hypotension (a drop in blood pressure upon standing), and anticholinergic effects such as dry mouth, constipation, and urinary retention. Extrapyramidal symptoms (EPS), while less common at lower doses, can occur, particularly with prolonged high-dose treatment.

Q3: How can I minimize sedation and drowsiness during my experiments?

Initial treatment with this compound often causes drowsiness, which may diminish over the first few weeks or with a dosage adjustment. To manage this, consider the following strategies:

  • Dose Titration: Begin with the lowest effective dose and gradually increase it to achieve the desired therapeutic effect while monitoring for sedation.

  • Evening Dosing: If daytime sedation is a concern, administering a larger portion of the daily dose in the evening can be beneficial.

  • Dose Reduction: If sedation is excessive, a reduction in the total daily dose may be necessary.

Q4: What is the best approach to mitigate orthostatic hypotension?

Orthostatic hypotension is more likely to occur at the beginning of treatment, with parenteral administration, or with high oral doses. The following precautions are recommended:

  • Low Initial Doses: Start with a low dose, especially in subjects with pre-existing cardiovascular conditions.

  • Gradual Titration: Slowly increase the dose while monitoring blood pressure.

  • Subject Posture: For initial high oral or parenteral doses, keeping the subject in a supine position for the first few hours can help manage hypotensive effects.

Troubleshooting Guide

Observed Side Effect Potential Cause Troubleshooting Steps
Excessive Sedation High initial dose, rapid dose escalation, individual sensitivity.1. Reduce the total daily dose. 2. Administer the majority of the dose in the evening. 3. Slow the titration schedule.
Orthostatic Hypotension High starting dose, parenteral administration, rapid titration.1. Initiate treatment with a low oral dose. 2. Ensure the subject remains supine for a period after initial high doses. 3. Monitor blood pressure regularly during dose escalation. 4. Consider a slower titration rate.
Extrapyramidal Symptoms (EPS) Prolonged treatment with high doses.1. Reduce the this compound dosage. 2. Consider co-administration of an antiparkinsonian agent.
Anticholinergic Effects (Dry Mouth, Constipation) Muscarinic receptor antagonism.1. For dry mouth, provide access to water or saliva substitutes. 2. For constipation, ensure adequate hydration and consider prophylactic laxatives in prolonged studies.

Data Presentation: Dosage Recommendations

While direct quantitative data correlating specific this compound doses with the incidence of side effects is limited in publicly available literature, the following table summarizes recommended starting doses and titration strategies for various indications, which can guide dose optimization to minimize adverse effects.

Indication Starting Oral Dose Titration Strategy Key Considerations
Nausea & Vomiting 3-6 mg once or twice daily.Titrate up to a maximum of 12.5 mg as needed.Lower doses are generally effective and associated with less sedation.
Mild Delirium 5-12.5 mg every 12 hours.Administer as needed doses of 5-12.5 mg every hour.Monitor for excessive drowsiness.
Moderate Delirium 12.5 mg every 8-12 hours.Administer as needed doses of 12.5 mg every hour.Increased risk of sedation and hypotension.
Severe Delirium/Agitation 25 mg stat dose.May be repeated every 30 minutes for up to 3-4 doses.Close monitoring of vital signs is crucial.
Psychosis (Minor Conditions) 6-25 mg/day in 3 divided doses.Gradually increase until an optimal response is achieved.If sedation is problematic, consolidate the dose in the evening.
Psychosis (Severe Conditions) 50-75 mg/day in 2-3 divided doses.Gradually increase as needed; may reach 1g or more per day in some cases.High initial doses require the subject to remain in bed due to the risk of orthostatic hypotension.

Experimental Protocols

Protocol for Dose Titration and Monitoring to Minimize Side Effects

This protocol provides a general framework for a dose-finding study aimed at identifying a therapeutic window that maximizes efficacy while minimizing adverse events.

  • Subject Selection:

    • Define clear inclusion and exclusion criteria for the experimental subjects.

    • Exclude subjects with pre-existing conditions that may be exacerbated by this compound, such as severe cardiovascular disease, hepatic impairment, or a history of seizures.

  • Baseline Assessment:

    • Record baseline vital signs, including supine and standing blood pressure.

    • Conduct a baseline assessment of sedation levels using a validated scale.

    • Perform baseline laboratory tests, including a complete blood count (CBC) and liver function tests.

  • Dose Initiation and Titration:

    • Begin with a low starting dose (e.g., 6.25 mg to 12.5 mg orally).

    • Gradually increase the dose every 3-5 days, allowing the subject to reach a steady state.

    • For injectable routes, start with a correspondingly lower dose and monitor closely for hypotension.

  • Monitoring for Side Effects:

    • Sedation: Assess sedation levels daily using a consistent methodology.

    • Orthostatic Hypotension: Measure supine and standing blood pressure at regular intervals, especially after dose increases.

    • Extrapyramidal Symptoms: Regularly observe for any signs of movement disorders.

    • Laboratory Monitoring: Repeat CBC and liver function tests periodically throughout the study.

  • Dose Adjustment Criteria:

    • Define clear criteria for dose reduction or discontinuation based on the severity of side effects.

    • For example, a systolic blood pressure drop of >20 mmHg upon standing may necessitate a dose reduction.

    • The emergence of any extrapyramidal symptoms should trigger a re-evaluation of the dosage.

Mandatory Visualizations

Signaling Pathways of this compound

The therapeutic and adverse effects of this compound can be attributed to its antagonism of multiple G protein-coupled receptors. The following diagrams illustrate the general signaling cascades initiated by the natural ligands of these receptors. This compound, as an antagonist, blocks these pathways.

Dopamine_D2_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Gi Gi D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP Inibits conversion PKA PKA cAMP->PKA Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response This compound This compound This compound->D2R

Caption: Dopamine D2 Receptor Signaling Pathway.

Histamine_H1_Signaling Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Gq Gq H1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC PKC Activation DAG->PKC This compound This compound This compound->H1R

Caption: Histamine H1 Receptor Signaling Pathway.

Alpha1_Adrenergic_Signaling Norepinephrine Norepinephrine Alpha1R Alpha-1 Adrenergic Receptor Norepinephrine->Alpha1R Gq Gq Alpha1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC PKC Activation DAG->PKC This compound This compound This compound->Alpha1R

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.

Muscarinic_Signaling Acetylcholine Acetylcholine M1_M3_M5_R M1, M3, M5 Receptors Acetylcholine->M1_M3_M5_R M2_M4_R M2, M4 Receptors Acetylcholine->M2_M4_R Gq Gq M1_M3_M5_R->Gq Gi Gi M2_M4_R->Gi PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gi->AC IP3_Ca IP3 & Ca2+ Increase PLC->IP3_Ca cAMP_decrease cAMP Decrease AC->cAMP_decrease This compound This compound This compound->M1_M3_M5_R This compound->M2_M4_R

Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.

Experimental Workflow for Dose Optimization

The following diagram outlines a logical workflow for conducting a dose-optimization experiment.

Dose_Optimization_Workflow Start Start: Define Therapeutic Goal Subject_Selection Subject Selection (Inclusion/Exclusion Criteria) Start->Subject_Selection Baseline Baseline Assessment (Vitals, Sedation, Labs) Subject_Selection->Baseline Dose_Initiation Initiate Low Dose This compound Baseline->Dose_Initiation Monitor_Efficacy Monitor Therapeutic Efficacy Dose_Initiation->Monitor_Efficacy Monitor_Side_Effects Monitor Side Effects (Hypotension, Sedation, EPS) Dose_Initiation->Monitor_Side_Effects Efficacy_Met Efficacy Met? Monitor_Efficacy->Efficacy_Met Side_Effects_Tolerable Side Effects Tolerable? Monitor_Side_Effects->Side_Effects_Tolerable Efficacy_Met->Side_Effects_Tolerable Yes Increase_Dose Increase Dose (Titrate Up) Efficacy_Met->Increase_Dose No Reduce_Dose Reduce Dose or Discontinue Side_Effects_Tolerable->Reduce_Dose No Optimal_Dose Optimal Dose Identified Side_Effects_Tolerable->Optimal_Dose Yes Increase_Dose->Monitor_Efficacy Increase_Dose->Monitor_Side_Effects

References

Technical Support Center: Overcoming Methiomeprazine Solubility Challenges in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the solubility challenges of Methiomeprazine in aqueous solutions. The following information is intended to support your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in neutral aqueous solutions?

This compound, a phenothiazine derivative, possesses a hydrophobic tricyclic structure, which is inherently poorly soluble in water.[1] While certain side chains can slightly improve aqueous solubility, the core phenothiazine scaffold presents a significant challenge for dissolution in neutral aqueous media.

Q2: What are the primary strategies for enhancing the aqueous solubility of this compound?

The main approaches to increase the solubility of this compound and other phenothiazine-based compounds include:

  • pH Adjustment: As a weak base, this compound's solubility can be significantly increased in acidic conditions where it becomes protonated and thus more water-soluble.

  • Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can reduce the polarity of the aqueous environment, thereby enhancing the solubility of hydrophobic compounds like this compound.

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic this compound molecule within their lipophilic cavity, forming a more water-soluble inclusion complex.

  • Use of Surfactants: Surfactants form micelles in aqueous solutions that can entrap hydrophobic drug molecules, effectively increasing their concentration in the aqueous phase.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps & Solutions
This compound precipitates out of solution upon standing. pH Fluctuation: The pH of the solution may have shifted, causing the compound to deprotonate and precipitate.Re-measure the pH: If it has changed, adjust it back to the optimal acidic range using a suitable buffer. Ensure the buffer has sufficient capacity to maintain a stable pH.
Supersaturated Solution: A thermodynamically unstable supersaturated solution may have been created.Lower the Concentration: Prepare the solution at a slightly lower concentration. Gentle heating during dissolution followed by slow cooling can sometimes help, but monitor for potential degradation.
Co-solvent Evaporation: If using a volatile co-solvent like ethanol, evaporation can lead to precipitation.Seal Containers: Keep solutions in tightly sealed containers. For longer-term storage, consider using less volatile co-solvents.
Low and inconsistent results in biological assays. Incomplete Dissolution: The compound may not be fully dissolved, leading to an inaccurate stock solution concentration.Visual Inspection & Filtration: Visually inspect for undissolved particles. Consider filtering the stock solution through a 0.22 µm syringe filter. Re-evaluate the solubilization method to ensure complete dissolution.
Precipitation in Assay Medium: The compound is soluble in the stock solution (e.g., high co-solvent concentration) but precipitates upon dilution into the aqueous assay buffer.Pre-assay Solubility Test: Dilute the stock solution into the final assay medium and observe for precipitation over the experiment's time course. If precipitation occurs, consider lowering the final concentration, increasing the co-solvent percentage in the final medium (if the assay allows), or switching to a different solubilization strategy like cyclodextrins.
Color change in the this compound solution. Oxidation: Phenothiazines are susceptible to oxidation, especially when exposed to light and air, leading to colored degradation products.Confirm Degradation: Use a stability-indicating analytical method like HPLC to confirm degradation. Proper Handling: Handle the compound and solutions with minimal exposure to light and air. Use amber vials or wrap containers in foil. Consider preparing solutions under an inert atmosphere (e.g., nitrogen). Solvent Purity: Use high-purity solvents to avoid metal ions that can catalyze oxidation.

Quantitative Data on Solubility Enhancement

The following tables provide a summary of quantitative data on the solubility of phenothiazine derivatives using different enhancement techniques. While specific data for this compound is limited in publicly available literature, the data for structurally similar compounds offer valuable insights.

Table 1: Intrinsic Aqueous Solubility of Selected Phenothiazine Derivatives

CompoundIntrinsic Solubility (S₀) at 25°C (µg/mL)Intrinsic Solubility (S₀) at 37°C (µg/mL)
Chlorpromazine HCl0.55.5
Triflupromazine HCl1.19.2
Trifluoperazine 2HCl2.78.7

Data sourced from a study on the solubility-pH profiles of phenothiazine derivatives.[2][3]

Table 2: Effect of pH on the Solubility of Trifluoperazine

pHPredominant FormStability Constant with DM-β-CD (M⁻¹)
1.9Diprotonated (~99.5%)4500
6.2Monoprotonated (98.8%)8900
10.2Unionized-basic (99.2%)5300

This table illustrates how the charge state of a phenothiazine derivative at different pH values affects its interaction with a cyclodextrin, indicating that solubility enhancement can be optimized by controlling the pH.[1]

Table 3: Solubility of Phenothiazine in Different Solvent Systems at 298.2 K (25 °C)

Solvent SystemMole Fraction Solubility of Phenothiazine
Water3.54 x 10⁻⁵
Ethanol6.31 x 10⁻³
Propylene Glycol1.20 x 10⁻³

This data highlights the significant increase in solubility when using organic co-solvents compared to water alone.[4]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

Objective: To determine the solubility of this compound at different acidic pH values.

Materials:

  • This compound powder

  • Aqueous buffers (e.g., 0.1 M citrate buffer for pH 3-6, 0.1 M HCl for lower pH)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • pH meter

  • Syringe filters (0.22 µm)

  • High-performance liquid chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

Procedure:

  • Prepare a series of aqueous buffers at the desired pH values.

  • Add an excess amount of this compound powder to a known volume of each buffer in separate vials.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, stop the shaker and allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant and immediately filter it using a 0.22 µm syringe filter.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of dissolved this compound using a validated HPLC or UV-Vis spectrophotometry method.

Protocol 2: Solubility Enhancement using Co-solvents

Objective: To evaluate the effect of different co-solvents on the aqueous solubility of this compound.

Materials:

  • This compound powder

  • Co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400)

  • Purified water

  • Other materials as listed in Protocol 1

Procedure:

  • Prepare a series of co-solvent/water mixtures at different ratios (e.g., 10%, 20%, 50% v/v co-solvent in water).

  • Follow steps 2-7 from Protocol 1, using the co-solvent mixtures instead of the buffers.

  • Analyze the samples to determine the solubility of this compound in each co-solvent mixture.

Protocol 3: Solubility Enhancement by Cyclodextrin Complexation

Objective: To determine the increase in aqueous solubility of this compound through complexation with a cyclodextrin.

Materials:

  • This compound powder

  • Cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD))

  • Aqueous buffer of a specific pH

  • Magnetic stirrer and stir bars

  • Other materials as listed in Protocol 1

Procedure:

  • Prepare solutions of the chosen cyclodextrin in the aqueous buffer at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Slowly add an excess amount of this compound powder to each cyclodextrin solution while stirring.

  • Continue stirring the mixtures at a constant temperature for 24-48 hours to allow for complex formation and equilibration.

  • After equilibration, filter the solutions to remove any undissolved this compound.

  • Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method.

Visualizations

Signaling Pathway

This compound, like other typical antipsychotics, is thought to exert its therapeutic effect primarily through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. This blockade helps to correct the hyperactive dopaminergic signaling associated with the positive symptoms of psychosis.

D2_Receptor_Antagonism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (Reduced Neuronal Firing) PKA->Response Leads to This compound This compound This compound->D2R Binds & Blocks

Dopamine D2 Receptor Antagonism by this compound.
Experimental Workflows

The following diagrams illustrate the logical flow of experiments to enhance and quantify the solubility of this compound.

Solubility_Enhancement_Workflow start Start: Poorly Soluble This compound ph_adj pH Adjustment (Acidic Buffers) start->ph_adj cosolvency Co-solvency (e.g., Ethanol, PG) start->cosolvency cyclo Cyclodextrin Complexation start->cyclo shake_flask Shake-Flask Method (Equilibration) ph_adj->shake_flask cosolvency->shake_flask cyclo->shake_flask analysis Filtration & Quantification (HPLC / UV-Vis) shake_flask->analysis end End: Quantified Solubility Data analysis->end

Workflow for Solubility Enhancement and Quantification.

Troubleshooting_Logic start Precipitation Observed? check_ph Check pH start->check_ph Yes stable Solution Stable start->stable No adjust_ph Adjust pH / Use Stronger Buffer check_ph->adjust_ph pH Shifted check_conc Is Concentration Too High? check_ph->check_conc pH Stable unstable Re-evaluate Method adjust_ph->unstable lower_conc Lower Concentration check_conc->lower_conc Yes check_evap Volatile Co-solvent? check_conc->check_evap No lower_conc->unstable seal_vial Seal Vial / Use Less Volatile Co-solvent check_evap->seal_vial Yes check_evap->unstable No seal_vial->unstable

Troubleshooting Logic for this compound Precipitation.

References

Methiomeprazine stability problems in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of methiomeprazine during long-term storage. Given the limited publicly available stability data for this compound, this guide offers troubleshooting advice and frequently asked questions based on the chemical properties of phenothiazines and general best practices for pharmaceutical stability testing.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during your experiments with this compound, providing potential causes and recommended solutions.

Question 1: I am observing a change in the color of my this compound sample during storage. What could be the cause?

Answer:

Discoloration of phenothiazine derivatives is a common indicator of degradation. The phenothiazine nucleus is susceptible to oxidation, which can be accelerated by exposure to light and air.[1] This can result in the formation of colored degradation products. The methylthio group in this compound is also prone to oxidation.

Troubleshooting Steps:

  • Protect from Light: Store this compound in amber vials or other light-protecting containers.[1]

  • Inert Atmosphere: For long-term storage, consider purging the container with an inert gas like nitrogen or argon to minimize exposure to oxygen.

  • Temperature Control: Store the compound at recommended low temperatures and avoid temperature fluctuations.

  • Analyze for Degradants: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify any degradation products that may be causing the color change.

Question 2: My analytical results show a decrease in the purity of my this compound active pharmaceutical ingredient (API) over time. What are the likely degradation pathways?

Answer:

Based on the structure of this compound, a phenothiazine with a methylthio group, the following degradation pathways are highly probable:

  • Oxidation of the Sulfur Atoms: The sulfur atom in the phenothiazine ring and the methylthio group are susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. This is a common degradation pathway for sulfur-containing pharmaceuticals.

  • N-Demethylation: The dimethylamino group on the side chain can undergo oxidative N-demethylation.

  • Hydrolysis: While generally less common for the core structure, if the compound is in solution, hydrolysis could be a factor depending on the pH.[2]

  • Photodegradation: Exposure to light can lead to the formation of various degradation products. Phenothiazines are known to be photosensitive.[3]

A proposed logical workflow for investigating these degradation pathways is outlined below.

Logical Workflow for Investigating this compound Degradation cluster_Stress Forced Degradation Studies cluster_Analysis Analytical Characterization cluster_Outcome Outcome Oxidative Oxidative Stress (e.g., H2O2) HPLC_UV HPLC-UV for Quantification Oxidative->HPLC_UV Acidic Acidic Hydrolysis (e.g., HCl) Acidic->HPLC_UV Basic Basic Hydrolysis (e.g., NaOH) Basic->HPLC_UV Thermal Thermal Stress (e.g., Elevated Temp) Thermal->HPLC_UV Photolytic Photolytic Stress (e.g., UV/Vis Light) Photolytic->HPLC_UV LC_MS LC-MS/MS for Identification HPLC_UV->LC_MS If peaks observed NMR NMR for Structure Elucidation LC_MS->NMR For unknown structures Degradation_Products Identify Degradation Products (e.g., Sulfoxide, Sulfone) LC_MS->Degradation_Products NMR->Degradation_Products Pathway_Elucidation Elucidate Degradation Pathways Degradation_Products->Pathway_Elucidation Method_Validation Validate Stability-Indicating Method Pathway_Elucidation->Method_Validation

Caption: Workflow for this compound Degradation Analysis.

Question 3: How should I design a long-term stability study for this compound?

Answer:

A long-term stability study for this compound should be designed according to established regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[4]

Key Considerations for a Long-Term Stability Study:

ParameterRecommendationRationale
Storage Conditions ICH recommended long-term conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH).To simulate real-world storage conditions in different climatic zones.
Testing Frequency Typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.To establish a comprehensive stability profile over the proposed shelf-life.
Container Closure The same system as proposed for marketing.To assess the protective properties of the packaging.
Analytical Methods Validated stability-indicating methods (e.g., HPLC).To accurately quantify the active substance and detect degradation products.
Attributes to Test Appearance, purity, assay, and degradation products.To monitor critical quality attributes that may change over time.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the degradation pathways of this compound.

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and keep at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at 60°C for a specified period. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature, protected from light, for a specified period.

    • Thermal Degradation: Expose the solid drug substance to a high temperature (e.g., 80°C) for a specified period.

    • Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method. A diode-array detector (DAD) can be used to check for peak purity.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a chromatographic method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Use a UV detector at a wavelength where this compound and its potential degradation products have significant absorbance (determined by UV scans).

  • Method Development:

    • Inject a mixture of the stressed samples from the forced degradation study.

    • Optimize the gradient, flow rate, and column temperature to achieve adequate separation (resolution > 2) between the parent drug and all degradation products.

  • Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

A diagram illustrating a typical experimental workflow for a stability study is provided below.

General Experimental Workflow for this compound Stability Study cluster_Preparation Sample Preparation cluster_Storage Storage Conditions cluster_Analysis Analysis at Time Points cluster_Data Data Evaluation API This compound API LongTerm Long-Term (e.g., 25°C/60% RH) API->LongTerm Accelerated Accelerated (e.g., 40°C/75% RH) API->Accelerated Formulation This compound Formulation Formulation->LongTerm Formulation->Accelerated Time_0 Time 0 Time_X Time X (e.g., 3, 6, 12 months) LongTerm->Time_X Accelerated->Time_X HPLC Stability-Indicating HPLC Time_0->HPLC Appearance Visual Appearance Time_0->Appearance Time_X->HPLC Time_X->Appearance Purity Purity Assessment HPLC->Purity Degradation Degradation Product Profile HPLC->Degradation ShelfLife Shelf-Life Estimation Purity->ShelfLife Degradation->ShelfLife

Caption: Workflow for a this compound Stability Study.

Data Presentation

Table 1: Example Template for Long-Term Stability Data of this compound

Time Point (Months)Storage ConditionAppearanceAssay (%)Individual Unspecified Degradant (%)Total Degradants (%)
0-Conforms99.8< 0.050.15
325°C/60% RHConforms99.50.060.25
625°C/60% RHConforms99.20.080.38
925°C/60% RHConforms99.00.090.45
1225°C/60% RHConforms98.80.110.55
340°C/75% RHConforms98.50.150.70
640°C/75% RHSlight yellow tint97.90.221.10

Disclaimer: The information provided in this technical support center is intended for guidance purposes only and is based on general principles of pharmaceutical stability and the known chemistry of related compounds. It is essential to conduct specific stability studies on this compound to establish its stability profile accurately.

References

Addressing unexpected side effects in Methiomeprazine animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side effects during animal studies with Methiomeprazine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound, a phenothiazine derivative, primarily acts as an antagonist at dopamine D2 receptors in the central nervous system. Its antipsychotic effects are attributed to the blockade of these receptors in the mesolimbic and mesocortical pathways. However, its activity is not limited to dopamine receptors; it also exhibits varying degrees of antagonism at serotonergic, adrenergic, cholinergic, and histaminergic receptors, which contributes to its broad side-effect profile.

Q2: What are the expected and common side effects of this compound in animal studies?

A2: Based on its classification as a phenothiazine, common and expected side effects in animal models include sedation, dose-dependent effects on locomotor activity, and extrapyramidal symptoms (EPS) such as catalepsy and muscle rigidity.[1][2] At higher doses, anticholinergic effects like dry mouth and urinary retention may also be observed.

Q3: Are there known species-specific differences in the metabolism and side-effect profile of phenothiazines?

A3: Yes, significant species-specific differences exist in the metabolism and sensitivity to phenothiazines. For instance, dogs are known to be more sensitive to the hypotensive effects of some phenothiazines, while rodents are commonly used to model extrapyramidal side effects. It is crucial to consult literature for known species differences for compounds with similar structures when designing a study.

Q4: What is the general acute toxicity profile of phenothiazines in rodents?

A4: Acute toxicity studies of phenothiazines in rodents generally show a dose-dependent increase in central nervous system depression, leading to sedation, ataxia, and at very high doses, respiratory depression and mortality.[3] The median lethal dose (LD50) can vary significantly depending on the specific compound and the route of administration.

Troubleshooting Guides for Unexpected Side Effects

Issue 1: Unexpected High Incidence of Extrapyramidal Symptoms (EPS) at Low Doses

Symptoms:

  • Rats/Mice: Catalepsy (failure to correct an imposed posture), excessive muscle rigidity, tremors.

  • Non-human primates: Dystonia (abnormal muscle tone), dyskinesia (involuntary movements).

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Step
Species or Strain Sensitivity Review literature for the known sensitivity of the specific animal strain to D2 antagonists. Consider a pilot study in a different strain or species.
Formulation/Vehicle Issue Ensure the drug is properly solubilized or suspended. A vehicle-only control group should be run to rule out vehicle-induced effects. Re-verify the concentration and homogeneity of the dosing solution.
Drug Accumulation In sub-chronic or chronic studies, consider if the dosing interval is sufficient for drug clearance. Measure plasma drug concentrations to assess for unexpected accumulation.
Interaction with Other Factors Environmental stressors (e.g., noise, handling) can exacerbate EPS. Ensure a controlled and stable environment for the animals.
Issue 2: Sudden and Unexpected Mortality

Symptoms:

  • Animals found deceased with no prior observable signs of distress.

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Step
Cardiovascular Effects Phenothiazines can cause QT prolongation and cardiac arrhythmias, which can lead to sudden death.[4][5] Conduct electrocardiogram (ECG) monitoring in a subset of animals. Perform detailed histopathology of the heart.
Respiratory Depression High doses of phenothiazines can depress the respiratory center. Monitor respiratory rate and effort, especially during the peak drug effect period.
Seizures Some phenothiazines can lower the seizure threshold. Observe animals for any seizure-like activity. Consider electroencephalogram (EEG) monitoring if seizures are suspected.
Formulation Error An error in dose calculation or formulation can lead to a lethal overdose. Immediately verify all calculations and re-analyze the dosing solution concentration.
Issue 3: Significant Weight Loss and Reduced Food/Water Intake

Symptoms:

  • Progressive weight loss exceeding 15-20% of baseline.

  • Noticeable decrease in daily food and water consumption.

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Step
Sedation and Malaise The sedative effects of this compound may lead to reduced motivation to eat or drink. Provide highly palatable and easily accessible food and water. Monitor animals closely and consider supportive care (e.g., subcutaneous fluids) if necessary.
Gastrointestinal Effects Phenothiazines can have anticholinergic effects that reduce gut motility. Perform a thorough gross necropsy and histopathology of the gastrointestinal tract.
Metabolic Changes The drug may be altering metabolic processes. Collect blood samples for analysis of key metabolic markers (e.g., glucose, liver enzymes, kidney function tests).

Data Presentation

Table 1: Representative Acute Toxicity Data for this compound in Rodents (Hypothetical Data)

SpeciesRoute of AdministrationLD50 (mg/kg)95% Confidence IntervalPrimary Signs of Toxicity
MouseOral (p.o.)350310 - 390Sedation, ataxia, decreased motor activity, tremors, respiratory depression
MouseIntraperitoneal (i.p.)150130 - 170Rapid onset of sedation, catalepsy, loss of righting reflex
RatOral (p.o.)450400 - 500Sedation, catalepsy, muscle rigidity, chromodacryorrhea ("red tears")
RatIntravenous (i.v.)7565 - 85Severe sedation, hypotension, respiratory depression

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual values should be determined experimentally.

Table 2: Dose-Response of this compound on Catalepsy in Rats (Hypothetical Data)

Dose (mg/kg, i.p.)NMean Descent Latency (seconds) ± SEM
Vehicle105.2 ± 1.3
0.51025.8 ± 4.5
1.01085.3 ± 12.1
2.510180.0 ± 25.6 (cut-off time)

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual values should be determined experimentally.

Experimental Protocols

Protocol 1: Assessment of Catalepsy in Rats (Bar Test)

Objective: To quantify the cataleptic effects of this compound in rats.

Materials:

  • Horizontal bar (0.5-1.0 cm in diameter) fixed at a height of 9-10 cm above a flat surface.

  • Stopwatch.

  • Test animals (rats).

Procedure:

  • Administer this compound or vehicle to the rats via the desired route.

  • At predetermined time points post-administration (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws gently on the horizontal bar.

  • Start the stopwatch immediately.

  • Measure the descent latency, which is the time it takes for the rat to remove both forepaws from the bar.

  • A cut-off time (e.g., 180 or 300 seconds) should be established to avoid undue stress on the animal. If the rat remains on the bar for the entire cut-off period, record the cut-off time as the descent latency.

  • Perform the test in a quiet, low-stress environment.

Protocol 2: Electromyography (EMG) for Muscle Rigidity Assessment in Rodents

Objective: To quantitatively measure muscle tone as an indicator of rigidity.

Materials:

  • EMG recording system (amplifier, data acquisition unit, software).

  • Fine-wire or needle electrodes.

  • Anesthesia (e.g., isoflurane).

  • Test animals (rats or mice).

Procedure:

  • Anesthetize the animal. The level of anesthesia should be kept light and consistent as it can affect muscle activity.

  • Insert the EMG electrodes into the target muscle (e.g., gastrocnemius or triceps brachii). For bipolar recordings, insert two wires parallel to the muscle fibers.

  • Administer this compound or vehicle.

  • Record the EMG signals at baseline and at various time points after drug administration.

  • Analyze the EMG data by rectifying and integrating the signal to quantify the level of tonic muscle activity. An increase in the integrated EMG signal is indicative of muscle rigidity.

Mandatory Visualizations

Methiomeprazine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Synthesis Dopamine Synthesis Vesicular_Storage Vesicular Storage Dopamine_Synthesis->Vesicular_Storage Dopamine_Release Dopamine Release Vesicular_Storage->Dopamine_Release Dopamine Dopamine Dopamine_Release->Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds G_Protein_Signaling G-Protein Signaling D2_Receptor->G_Protein_Signaling Downstream_Effects Downstream Cellular Effects G_Protein_Signaling->Downstream_Effects This compound This compound This compound->D2_Receptor Blocks

Caption: Dopamine D2 Receptor Antagonism by this compound.

Troubleshooting_Workflow_Unexpected_Mortality Start Unexpected Mortality Observed Immediate_Actions Immediate Actions: - Pause Study - Preserve Carcasses - Document Observations Start->Immediate_Actions Investigation Investigation Immediate_Actions->Investigation Formulation_Check Verify Dose Calculation & Formulation Concentration Investigation->Formulation_Check Dosing Error? Necropsy Perform Gross Necropsy & Histopathology Investigation->Necropsy Pathology? Review_Protocol Review Experimental Protocol & Animal Records Investigation->Review_Protocol Procedural Error? Data_Analysis Analyze Data for Correlations Formulation_Check->Data_Analysis Necropsy->Data_Analysis Review_Protocol->Data_Analysis Possible_Causes Identify Potential Causes Data_Analysis->Possible_Causes Cardiovascular Cardiovascular Event? Possible_Causes->Cardiovascular Heart Lesions? Respiratory Respiratory Depression? Possible_Causes->Respiratory Lung Pathology? CNS_Toxicity CNS Toxicity (e.g., Seizure)? Possible_Causes->CNS_Toxicity Brain Lesions? Action_Plan Develop Corrective Action Plan Cardiovascular->Action_Plan Respiratory->Action_Plan CNS_Toxicity->Action_Plan

Caption: Workflow for Investigating Unexpected Mortality.

References

Technical Support Center: Refining Purification Techniques for Methiomeprazine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of Methiomeprazine analogues. Given that this compound is a phenothiazine derivative, this document leverages established purification and troubleshooting strategies for this class of compounds to address challenges you may encounter during your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound analogues and related phenothiazine derivatives.

Q1: My final product is showing signs of oxidation (e.g., unexpected peaks in NMR/MS corresponding to sulfoxide or sulfone). How can I prevent this?

A1: The sulfur atom in the phenothiazine core is highly susceptible to oxidation.[1][2] To minimize the formation of oxidized byproducts, consider the following:

  • Inert Atmosphere: Conduct your reactions and purifications under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric oxygen.[2]

  • Control Reaction Conditions: Avoid prolonged reaction times and elevated temperatures, as these can increase the likelihood of oxidation.[1]

  • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen before use in chromatography or recrystallization.

Q2: My yield is significantly low after the purification process. What are the common causes and how can I improve it?

A2: Low yields are often due to product loss during workup and purification steps or incomplete reactions.[2]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. An insufficient reaction time can lead to incomplete conversion.

  • Extraction Efficiency: Evaluate your liquid-liquid extraction procedure. Ensure the pH is appropriate for your compound to be in the organic phase and consider increasing the number of extractions.

  • Chromatography Optimization: Product can be lost on the column. Ensure you are using the correct stationary phase (e.g., silica gel, alumina) and an optimized solvent system that provides good separation without excessive retention. Combine all pure fractions carefully.

Q3: My crude product is a dark, oily residue and is difficult to crystallize. How can I purify it?

A3: Obtaining an oily product is a common issue with heterocyclic compounds.

  • Column Chromatography: This is often the most effective method for purifying oily residues. A gradient elution from a non-polar to a more polar solvent system can help separate the desired compound from impurities.

  • Induce Crystallization: If you obtain a purified oil after chromatography, you can try to induce crystallization. Techniques include scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal if available.

  • Solvent Titration: Dissolve the oil in a small amount of a good solvent and slowly add a poor solvent (an "anti-solvent") until the solution becomes turbid. Allowing this to stand may promote crystallization.

Q4: How can I effectively remove unreacted starting materials, such as diphenylamine, from my crude product?

A4: Unreacted starting materials are common impurities.

  • Acid-Base Extraction: Unreacted diphenylamine is less polar than the phenothiazine product. You can perform a liquid-liquid extraction by dissolving the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washing it with a dilute acid solution (e.g., 1M HCl). This will protonate and extract basic impurities into the aqueous layer, while your product remains in the organic layer.

Q5: I'm observing poor regioselectivity during synthesis, resulting in a mixture of isomers that are difficult to separate. What strategies can I employ?

A5: Achieving regioselectivity in the functionalization of the phenothiazine core can be challenging due to multiple reactive sites.

  • Directing Groups: The electronic properties of existing substituents on the phenothiazine ring will influence the position of subsequent reactions.

  • Steric Hindrance: Bulky substituents can physically block access to certain positions, thereby favoring reactions at less hindered sites.

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact regioselectivity. Lowering the reaction temperature can sometimes increase the selectivity of a reaction.

Data Presentation

Table 1: Troubleshooting Summary for Common Purification Issues

Problem Potential Cause(s) Recommended Solution(s)
Product Oxidation Exposure to oxygen, high temperatures, prolonged reaction times.Use an inert atmosphere (N₂ or Ar), control temperature and reaction time.
Low Yield Incomplete reaction, product loss during extraction or chromatography.Monitor reaction with TLC; optimize extraction pH and solvent; select appropriate chromatography conditions.
Oily Product High impurity level; inherent property of the compound.Purify via column chromatography; attempt to induce crystallization by scratching or using a seed crystal.
Isomeric Mixture Poor regioselectivity during synthesis.Modify directing groups or steric hindrance; optimize reaction conditions (solvent, temperature, catalyst).
Tarry Residue Impure starting materials; side reactions.Ensure high purity of reactants; control reaction temperature precisely.

Table 2: Comparison of Primary Purification Techniques

Technique Principle of Separation Best For Removing Advantages Considerations
Column Chromatography Differential adsorption to a stationary phase (e.g., silica gel).Byproducts with different polarities, unreacted starting materials.High resolution, applicable to a wide range of compounds, can handle oily products.Can be time-consuming, requires solvent optimization, potential for product loss on the column.
Recrystallization Difference in solubility of the product and impurities in a specific solvent at different temperatures.Removing small amounts of impurities from a solid product.Can yield very pure crystalline material, scalable.Requires the product to be a solid, finding a suitable solvent can be challenging.
Liquid-Liquid Extraction Differential solubility in two immiscible liquid phases (e.g., organic and aqueous).Water-soluble impurities, acidic or basic impurities (with pH adjustment).Fast, simple, good for initial workup.Less effective for impurities with similar polarity to the product.

Experimental Protocols

Protocol 1: General Column Chromatography for a this compound Analogue

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving the compound in a minimal amount of a suitable solvent (e.g., dichloromethane), adding silica gel, and evaporating the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a wet slurry method with the initial, least polar eluent.

  • Loading: Carefully add the prepared slurry of the crude product onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Acid Wash to Remove Basic Impurities

  • Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute acid solution (e.g., 1M HCl) and shake vigorously. Allow the layers to separate.

  • Drain the lower aqueous layer.

  • Repeat the acid wash 1-2 more times to ensure complete removal of basic impurities.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

Mandatory Visualizations

G cluster_synthesis Synthesis Crude Crude Reaction Mixture Workup Workup Crude->Workup Initial Cleanup Extraction Extraction Workup->Extraction Drying Drying Extraction->Drying Chromatography Chromatography Drying->Chromatography Primary Purification Recrystallization Recrystallization Chromatography->Recrystallization Final Polishing Pure Pure Chromatography->Pure Recrystallization->Pure

G Start Product Purity Low? Oxidation Oxidation Suspected? (Check MS/NMR) Start->Oxidation Yes Byproducts Multiple Byproducts? (Check TLC) Start->Byproducts No Inert Solution: Use Inert Atmosphere (N₂/Ar) Oxidation->Inert Yes Oxidation->Byproducts No End Purity Improved Inert->End OptimizeChroma Solution: Optimize Column Chromatography Byproducts->OptimizeChroma Yes Isomers Isomeric Mixture? Byproducts->Isomers No OptimizeChroma->End OptimizeSynth Solution: Re-evaluate Synthesis Conditions (Temp, Catalyst, etc.) Isomers->OptimizeSynth Yes Isomers->End No OptimizeSynth->End

G Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R AC Adenylyl Cyclase (Inhibited) D2R->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA DARPP32 ↓ DARPP-32 Phosphorylation PKA->DARPP32 Response Cellular Response (Altered) DARPP32->Response Phenothiazine This compound Analogue Phenothiazine->D2R Antagonism

References

Technical Support Center: Reproducing a Published Methiomeprazine Experiment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the reproduction of published Methiomeprazine experiments. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information and troubleshoot common issues encountered during the synthesis, purification, and analysis of this compound, as well as in the execution of related pharmacological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a phenothiazine derivative. Phenothiazines are a class of compounds known for their antipsychotic and antiemetic properties. The primary mechanism of action for most phenothiazines, including likely this compound, is the antagonism of dopamine receptors in the central nervous system, particularly the D2 receptor subtype.[1][2][3] By blocking these receptors, this compound can modulate dopamine signaling, which is implicated in various neurological and psychiatric conditions.

Q2: Where can I find a reliable synthesis protocol for this compound?

While a specific, detailed research paper outlining the complete synthesis of this compound can be challenging to locate, the synthesis can be inferred from patents and related literature. The synthesis is a two-step process:

  • Synthesis of the core structure: 2-(methylthio)phenothiazine.

  • N-alkylation: Attachment of the side chain to the nitrogen of the phenothiazine ring.

A patent (EP0433841A2) describes the synthesis of the key intermediate, 2-(methylthio)phenothiazine.[4] Another patent (RU2233274C1) details the N-alkylation of a similar phenothiazine with the required side chain for this compound, providing a strong procedural basis.[5]

Q3: What are the critical parameters to control during the synthesis of the 2-(methylthio)phenothiazine intermediate?

Based on patent literature, the synthesis of 2-(methylthio)phenothiazine involves the functionalization of phenothiazine. Key parameters to control include:

  • Purity of starting materials: Ensure the phenothiazine is of high purity.

  • Reaction temperature: The reaction temperature for the sulfinylation and subsequent reduction and methylation steps needs to be carefully controlled to prevent side reactions.

  • Inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation of the thiol intermediate.

  • Reagent stoichiometry: Precise control of the molar ratios of the reactants is essential for optimal yield and purity.

Q4: What are the expected challenges during the N-alkylation step to synthesize this compound?

The N-alkylation of 2-(methylthio)phenothiazine with a side chain like 3-chloro-N,N,2-trimethylpropan-1-amine typically involves a strong base to deprotonate the phenothiazine nitrogen. Common challenges include:

  • Choice of base: Strong bases like sodium amide or sodium hydride are often used. Handling these reagents requires caution due to their reactivity.

  • Solvent: Anhydrous, non-protic solvents such as toluene or xylene are generally preferred to prevent quenching of the base.

  • Temperature control: The reaction may be exothermic, so careful temperature management is necessary to avoid side reactions.

  • Purification: The final product will likely require purification to remove unreacted starting materials and byproducts.

Troubleshooting Guides

Synthesis and Purification
Issue Potential Cause Troubleshooting Steps
Low yield of 2-(methylthio)phenothiazine Incomplete reaction.- Ensure the purity of the starting phenothiazine. - Verify the stoichiometry of the reagents. - Extend the reaction time or slightly increase the temperature, monitoring for degradation.
Oxidation of the mercapto intermediate.- Maintain a strict inert atmosphere throughout the reaction and workup.
Impure final this compound product after N-alkylation Presence of unreacted 2-(methylthio)phenothiazine.- Use a slight excess of the alkylating agent. - Ensure the base is sufficiently strong and added in the correct molar ratio to fully deprotonate the phenothiazine.
Formation of side products.- Optimize the reaction temperature; high temperatures can lead to side reactions. - Consider a different, less reactive base if significant side products are observed.
Difficulty in purifying the final product Product is an oil or has a low melting point.- Attempt purification via column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate). - Consider converting the free base to a salt (e.g., hydrochloride) which may be a crystalline solid and easier to purify by recrystallization.
Analytical Characterization
Issue Potential Cause Troubleshooting Steps
Broad or tailing peaks in HPLC analysis Inappropriate column or mobile phase.- Use a C18 column for reverse-phase chromatography. - Optimize the mobile phase composition (e.g., acetonitrile/water with a modifier like formic acid or triethylamine) to improve peak shape.
Sample overload.- Reduce the concentration of the injected sample.
Poor resolution in GC-MS analysis Unsuitable temperature program.- Optimize the temperature ramp of the GC oven to improve separation of the analyte from any impurities.
Analyte degradation at high temperatures.- Lower the injector temperature, if possible, while still ensuring complete volatilization.

Experimental Protocols

Synthesis of 2-(methylthio)phenothiazine (Adapted from Patent EP0433841A2)

This protocol is for the synthesis of the key intermediate.

  • N-protection of Phenothiazine: React phenothiazine with an acylating agent (e.g., acetic anhydride) to protect the nitrogen atom.

  • Sulfinylation: React the N-acyl-phenothiazine with sulfur dioxide in the presence of aluminum trichloride to introduce a sulfinic acid group at the 2-position.

  • Reduction: Reduce the sulfinic acid group to a mercapto group (-SH).

  • S-methylation: Methylate the mercapto group using a methylating agent (e.g., dimethyl sulfate) to yield 2-(methylthio)phenothiazine.

  • Purification: The crude product is purified, for example, by recrystallization from a suitable solvent.

N-Alkylation of 2-(methylthio)phenothiazine to form this compound (General Procedure)

This is a general protocol based on related syntheses.

  • Deprotonation: Dissolve 2-(methylthio)phenothiazine in an anhydrous aprotic solvent (e.g., toluene) under an inert atmosphere. Add a strong base (e.g., sodium amide) and heat to facilitate the deprotonation of the phenothiazine nitrogen.

  • Alkylation: Add a solution of 3-chloro-N,N,2-trimethylpropan-1-amine in the same solvent to the reaction mixture. Maintain the temperature and stir for several hours to allow the alkylation to proceed.

  • Workup: After the reaction is complete, cool the mixture and carefully quench with water. Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate).

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Quantitative Data

Due to the limited availability of published, peer-reviewed data specifically for this compound, the following tables provide expected values based on the known pharmacology of similar phenothiazine D2 antagonists.

Table 1: Expected Dopamine D2 Receptor Binding Affinity of this compound

CompoundReceptor SubtypeBinding Affinity (Ki, nM)
This compound (estimated)Dopamine D21 - 10
HaloperidolDopamine D20.66 - 2.84
ChlorpromazineDopamine D2~6
TrifluoperazineDopamine D21.1 - 1.2

Table 2: In Vivo Effects of Dopamine Antagonists on Extracellular Dopamine Levels (Illustrative)

This table illustrates the expected effect of a dopamine antagonist on dopamine levels in a specific brain region, as would be measured by in vivo microdialysis. Specific data for this compound is not currently available in the public domain.

TreatmentBrain RegionChange in Basal Dopamine Levels
Dopamine D2 Antagonist (General)StriatumIncrease
Methylone (1 mg/kg, i.v.)Nucleus Accumbens~200% increase
MDPV (0.1 mg/kg, i.v.)Nucleus Accumbens200-400% increase

Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Synthesis of 2-(methylthio)phenothiazine cluster_1 Step 2: N-Alkylation cluster_2 Purification and Analysis start Phenothiazine step1 N-protection start->step1 step2 Sulfinylation step1->step2 step3 Reduction step2->step3 step4 S-methylation step3->step4 intermediate 2-(methylthio)phenothiazine step4->intermediate alkylation N-Alkylation with strong base intermediate->alkylation side_chain 3-chloro-N,N,2-trimethylpropan-1-amine side_chain->alkylation purification Purification (Chromatography/Distillation) alkylation->purification analysis Analysis (HPLC, GC-MS, NMR) purification->analysis final_product This compound analysis->final_product

Caption: Workflow for the two-step synthesis of this compound.

Signaling Pathway: this compound as a Dopamine D2 Receptor Antagonist

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine Dopamine Dopamine_synapse Dopamine Dopamine->Dopamine_synapse Release D2R Dopamine D2 Receptor Dopamine_synapse->D2R Binds and Activates G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Cellular_Response Altered Cellular Response PKA->Cellular_Response This compound This compound This compound->D2R Blocks

Caption: this compound blocks the dopamine D2 receptor signaling pathway.

References

Technical Support Center: Scaling Up Methiomeprazine Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Methiomeprazine.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low product yield is a common challenge when scaling up the synthesis of this compound. The primary synthetic route involves the N-alkylation of 2-(methylthio)phenothiazine. Several factors can contribute to suboptimal yields.

Question: We are experiencing significantly lower than expected yields of this compound during our scale-up synthesis. What are the potential causes and how can we troubleshoot this?

Answer:

Low yields in the N-alkylation of 2-(methylthio)phenothiazine to produce this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Factor Potential Issue Troubleshooting Steps
Reaction Conditions Incomplete Reaction: The reaction may not be going to completion, leaving unreacted starting material.- Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if starting material is still present. - Temperature: Ensure the reaction temperature is optimal. While higher temperatures can increase reaction rates, they may also promote side reactions. Consider a temperature optimization study.
Side Reactions: Competing reactions can consume starting materials or the desired product. The most common side reaction is the oxidation of the sulfur atom in the phenothiazine ring to form the corresponding sulfoxide.- Inert Atmosphere: The phenothiazine core is susceptible to oxidation.[1] Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize the formation of sulfoxide byproducts. - Reagent Purity: Ensure the purity of reactants and solvents, as impurities can catalyze side reactions.
Reagent Stoichiometry Improper Molar Ratios: Incorrect stoichiometry of the base or alkylating agent can lead to incomplete reactions or the formation of byproducts.- Base: The choice and amount of base are critical. A strong base like sodium hydride (NaH) is commonly used to deprotonate the phenothiazine nitrogen. Ensure the base is fresh and used in a slight excess to drive the reaction to completion. - Alkylating Agent: Use a slight excess of the alkylating agent, N,N,beta-trimethyl-10H-phenothiazine-10-propanamine, to ensure complete conversion of the deprotonated phenothiazine.
Workup and Purification Product Loss: Significant amounts of product can be lost during the extraction and purification steps.- Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of the basic this compound into the organic phase. Perform multiple extractions to maximize recovery. - Purification: Column chromatography is a common purification method. Optimize the solvent system to achieve good separation of this compound from unreacted starting materials and byproducts. Recrystallization can also be an effective final purification step; select an appropriate solvent system to minimize product loss.

Logical Workflow for Troubleshooting Low Yield:

Low_Yield_Troubleshooting start Low Yield of this compound check_reaction Analyze Reaction Mixture (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Significant Side Products? incomplete->side_products No optimize_conditions Optimize Reaction Conditions (Time, Temperature, Stoichiometry) incomplete->optimize_conditions Yes check_atmosphere Ensure Inert Atmosphere side_products->check_atmosphere Yes (Oxidation) check_workup Review Workup & Purification side_products->check_workup No optimize_conditions->check_reaction check_atmosphere->optimize_conditions extraction_loss Product Loss During Extraction? check_workup->extraction_loss purification_loss Product Loss During Purification? extraction_loss->purification_loss No optimize_extraction Optimize Extraction Protocol (pH, Solvent) extraction_loss->optimize_extraction Yes optimize_purification Optimize Purification Method (Chromatography, Recrystallization) purification_loss->optimize_purification Yes end Improved Yield purification_loss->end No optimize_extraction->end optimize_purification->end Synthesis_Purification_Workflow start Start: N-Alkylation Reaction reaction 2-(methylthio)phenothiazine + Alkylating Agent (under inert atmosphere) start->reaction workup Reaction Workup (Quenching, Extraction, Drying) reaction->workup crude_product Crude this compound workup->crude_product chromatography Purification by Column Chromatography crude_product->chromatography fractions Collect and Analyze Fractions (TLC/HPLC) chromatography->fractions pure_fractions Combine Pure Fractions fractions->pure_fractions evaporation Solvent Evaporation pure_fractions->evaporation recrystallization Recrystallization evaporation->recrystallization final_product Pure Crystalline this compound recrystallization->final_product end End: Purity Analysis (HPLC, NMR) final_product->end Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA response Altered Neuronal Response PKA->response This compound This compound This compound->D2R Blocks

References

Technical Support Center: Optimizing Experimental Protocols for Methiomeprazine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methiomeprazine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing experimental protocols and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a phenothiazine derivative. Like other drugs in this class, its primary mechanism of action is the antagonism of the dopamine D2 receptor.[1] By blocking D2 receptors, which are G-protein coupled receptors (GPCRs) linked to Gαi proteins, this compound inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2] This signaling cascade is central to its effects in experimental systems.

Q2: My this compound solution has changed color (e.g., turned yellowish). What does this mean and can I still use it?

A2: A color change in phenothiazine solutions is a common indicator of degradation, most often due to oxidation at the sulfur atom in the core tricyclic ring, leading to the formation of sulfoxide metabolites. This process is accelerated by exposure to light and air (oxygen). It is strongly recommended to confirm the integrity of the solution using an analytical method like HPLC. If degradation is confirmed, it is best to discard the solution and prepare a fresh batch from solid material, ensuring minimal exposure to light and oxygen during preparation and storage.

Q3: I'm observing unexpected or off-target effects in my experiment. What could be the cause?

A3: Phenothiazines are known to interact with multiple receptor systems beyond the dopamine D2 receptor. Off-target effects may arise from this compound binding to other receptors, such as serotonin (5-HT) receptors (e.g., 5-HT2A) and adrenergic receptors (e.g., α1).[1][3] For example, interaction with α1-adrenergic receptors can contribute to autonomic side-effects.[4] It is crucial to consider the expression profile of these potential off-target receptors in your experimental model (cell line or tissue) and to include appropriate controls or selective antagonists for these other receptors to dissect the specific effects of D2 receptor blockade.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation in Aqueous Buffer Low aqueous solubility of phenothiazines; pH of the buffer is not optimal for keeping the compound in its ionized, more soluble state.1. Verify Concentration: Ensure the final concentration does not exceed the known solubility limit. 2. pH Adjustment: this compound is a weak base. Lowering the pH of the buffer (e.g., to pH 6.0) will increase protonation and enhance solubility. Ensure the final pH is compatible with your experimental system. 3. Use of Co-solvents: Prepare a high-concentration stock solution in 100% DMSO and dilute it into the final aqueous buffer. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced artifacts.
Inconsistent Results / Loss of Potency Degradation of the compound due to oxidation or photodegradation. Phenothiazines are sensitive to light and air.1. Proper Storage: Store solid this compound protected from light in a tightly sealed container, preferably under an inert gas (argon or nitrogen), at the recommended temperature. 2. Fresh Solutions: Prepare solutions fresh for each experiment from the solid stock. If a stock solution in DMSO must be stored, aliquot it into small, single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
High Background Signal in Functional Assays (e.g., cAMP assay) Cytotoxicity at high concentrations of this compound, leading to cell lysis and artifactual signals.1. Perform Cytotoxicity Test: Before conducting functional assays, determine the concentration range at which this compound is not cytotoxic to your specific cell line using an assay like the MTT or LDH release assay. 2. Limit Maximum Concentration: Use concentrations below the cytotoxic threshold in your functional experiments.
Lower than Expected Potency (High IC50) The agonist concentration used to stimulate the cells is too high, requiring more antagonist to achieve inhibition.1. Optimize Agonist Concentration: When performing a functional antagonist assay (like a cAMP inhibition assay), use an agonist concentration that produces approximately 80% of its maximum effect (the EC80). This provides a robust signal window for measuring inhibition. 2. Check Incubation Time: Ensure the pre-incubation time with this compound is sufficient to allow it to reach equilibrium with the receptor before adding the agonist.

Quantitative Data Summary

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Related Phenothiazines

Compound Dopamine D2 α1-Adrenergic
Levomepromazine Lower Potency than Chlorpromazine Higher Potency than Chlorpromazine
N-desmethyl-levomepromazine Active Active
Levomepromazine sulfoxide Inactive Active

Data interpretation from qualitative statements in cited literature.

Table 2: General Solubility of Phenothiazine Hydrochlorides

Solvent Chlorpromazine HCl Thioridazine HCl
Dimethyl Sulfoxide (DMSO) ~30 - 71 mg/mL ~25 - 81 mg/mL
Ethanol ~30 - 660 mg/mL ~10 mg/mL
Water (PBS, pH 7.2) ~10 mg/mL -

This data is for related compounds and should be used as an estimation. The actual solubility of this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Dopamine D2 Receptor Affinity (Ki)

This protocol determines the binding affinity of this compound for the D2 receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Materials:

    • Cell membranes from HEK293 or CHO cells stably expressing the human dopamine D2 receptor.

    • Radioligand: [³H]-Spiperone or [³H]-Raclopride.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Non-specific agent: 10 µM Haloperidol or Butaclamol.

    • Test Compound: this compound, serially diluted.

    • Glass fiber filters and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure: a. Set up the assay in a 96-well plate with wells for Total Binding (assay buffer only), Non-Specific Binding (NSB, with 10 µM Haloperidol), and Competition (serial dilutions of this compound). b. Add 50 µL of assay buffer (for Total) or non-specific agent (for NSB) or this compound dilution to the appropriate wells. c. Add 50 µL of the radioligand at a concentration near its Kd value (e.g., 0.5-1.0 nM for [³H]-Spiperone). d. Add 100 µL of the cell membrane suspension (containing 10-20 µg of protein). e. Incubate the plate for 60-90 minutes at room temperature with gentle agitation. f. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer. g. Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: a. Calculate the IC50 value by fitting the competition data to a sigmoidal dose-response curve using non-linear regression. b. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Antagonism Assay using cAMP Measurement (IC50)

This assay measures the potency of this compound in antagonizing the dopamine-mediated inhibition of cAMP production.

Methodology:

  • Materials:

    • CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

    • Assay Buffer: HBSS with 20 mM HEPES.

    • Forskolin (adenylyl cyclase stimulator).

    • Dopamine (agonist).

    • Test Compound: this compound, serially diluted.

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Procedure: a. Seed the cells in a 96-well or 384-well plate and grow to ~90% confluency. b. On the day of the assay, replace the culture medium with assay buffer and equilibrate. c. Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at 37°C. d. Add a fixed concentration of dopamine (EC80) and a fixed concentration of forskolin to stimulate cAMP production. e. Incubate for 30 minutes at 37°C. f. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.

  • Data Analysis: a. Generate a dose-response curve by plotting the measured cAMP signal against the logarithm of the this compound concentration. b. Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the dopamine-induced inhibition of the forskolin-stimulated cAMP signal.

Protocol 3: MTT Cytotoxicity Assay

This protocol assesses the concentration at which this compound becomes toxic to cells, which is critical for interpreting results from other assays.

Methodology:

  • Materials:

    • The cell line of interest (e.g., HEK293, SH-SY5Y).

    • 96-well clear flat-bottom plates.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

    • Test Compound: this compound, serially diluted.

  • Procedure: a. Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight. b. Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-only controls (e.g., 0.1% DMSO). c. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours). d. Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals. e. Carefully remove the medium and add 100 µL of Solubilization Solution to each well to dissolve the crystals. f. Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization. g. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Express the absorbance values as a percentage of the vehicle-treated control cells. b. Plot the percentage of cell viability versus the logarithm of the this compound concentration to determine the LD50 (the concentration that causes 50% cell death).

Visualizations

D2_Signaling_Pathway D2R Dopamine D2 Receptor G_protein Gαi/βγ D2R->G_protein AC Adenylyl Cyclase ATP ATP cAMP cAMP AC->cAMP G_protein->AC Inhibition Dopamine Dopamine Dopamine->D2R Binds & Activates This compound This compound This compound->D2R Binds & Blocks ATP->cAMP Downstream Downstream Effects cAMP->Downstream

Caption: Dopamine D2 receptor antagonist signaling pathway.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_solutions Solutions start Experiment Yields Unexpected Results check_sol Is the compound fully dissolved in the final buffer? start->check_sol check_deg Is the stock solution old or discolored? check_sol->check_deg Yes sol_solubility Adjust pH of buffer or optimize co-solvent % check_sol->sol_solubility No check_conc Is the concentration in the cytotoxic range? check_deg->check_conc No sol_degradation Prepare fresh solution from solid stock check_deg->sol_degradation Yes sol_cytotoxicity Lower concentration based on MTT/LDH assay results check_conc->sol_cytotoxicity Yes check_offtarget Are results still unexpected after initial checks? check_conc->check_offtarget No sol_offtarget Consider off-target effects (e.g., 5-HT2A, α1). Use selective antagonists as controls. check_offtarget->sol_offtarget Yes

References

Validation & Comparative

A Comparative Analysis of Methotrimeprazine and Clozapine for Schizophrenia: A Mechanistic and Pharmacological Overview

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification regarding the subject of this comparison: The initial query referenced "Methiomeprazine." Following a comprehensive literature review, it has been determined that the correct nomenclature for the compound is Methotrimeprazine , also known as Levomepromazine. This guide will proceed using the correct terminology.

This guide provides a detailed comparison of methotrimeprazine and clozapine, two antipsychotic medications used in the management of schizophrenia. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their pharmacological profiles and mechanisms of action. A key limitation to a direct efficacy comparison is the notable absence of head-to-head clinical trials between methotrimeprazine and clozapine in the published literature. Therefore, this comparison will focus on their distinct pharmacological characteristics, providing a basis for understanding their differential clinical applications.

Pharmacological Profile: A Tale of Two Antipsychotics

Methotrimeprazine is a first-generation, low-potency phenothiazine antipsychotic, while clozapine is the prototypical second-generation, or "atypical," antipsychotic. Their primary distinction lies in their receptor binding profiles, which dictates their therapeutic effects and side-effect profiles.

Receptor Binding Affinities

The following table summarizes the receptor binding affinities (Ki values) of methotrimeprazine and clozapine for key neurotransmitter receptors implicated in the pathophysiology of schizophrenia and the action of antipsychotic drugs. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeMethotrimeprazine (Levomepromazine) Ki (nM)Clozapine Ki (nM)
Dopamine Receptors
D154.3[1][2]270[3]
D2 (D2L)8.6[1][2]160
D2 (D2S)4.3-
D38.3555
D4 (D4.2)7.924
D5-454
Serotonin Receptors
5-HT1A-120
5-HT2AHigh Affinity (qualitative)5.4
5-HT2C-9.4
5-HT3-95
5-HT6-4
5-HT7-6.3
Adrenergic Receptors
α1AHigh Affinity (qualitative)1.6
α2A-90
Histamine Receptors
H1High Affinity (qualitative)1.1
Muscarinic Receptors
M1High Affinity (qualitative)6.2

Mechanism of Action: Divergent Pathways to Antipsychotic Efficacy

The differing receptor binding profiles of methotrimeprazine and clozapine translate into distinct mechanisms of action at the cellular level.

Methotrimeprazine: A Conventional Approach

As a typical antipsychotic, methotrimeprazine's primary mechanism of action is the potent antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. This action is believed to be responsible for its antipsychotic effects on the positive symptoms of schizophrenia, such as hallucinations and delusions. However, its strong affinity for D2 receptors is also associated with a higher risk of extrapyramidal side effects (EPS). Methotrimeprazine is often described as a "dirty drug" due to its significant antagonist activity at a wide range of other receptors, including histamine H1, muscarinic M1, and alpha-1 adrenergic receptors, which contributes to its sedative, anticholinergic, and hypotensive side effects.

Methotrimeprazine_Mechanism cluster_receptors Receptor Targets cluster_effects Downstream Effects Methotrimeprazine Methotrimeprazine D2 D2 Methotrimeprazine->D2 H1 H1 Methotrimeprazine->H1 M1 M1 Methotrimeprazine->M1 alpha1 α1 Methotrimeprazine->alpha1 Antipsychotic Antipsychotic Effect (Positive Symptoms) D2->Antipsychotic EPS Extrapyramidal Side Effects D2->EPS Sedation Sedation H1->Sedation Anticholinergic Anticholinergic Effects M1->Anticholinergic Hypotension Hypotension alpha1->Hypotension

Fig. 1: Methotrimeprazine's primary mechanism of action.
Clozapine: An Atypical and Complex Profile

Clozapine's "atypical" nature stems from its more complex and nuanced mechanism of action. While it does antagonize D2 receptors, it does so with a lower affinity and a faster dissociation rate compared to typical antipsychotics. This characteristic is thought to contribute to its lower propensity for causing EPS.

A key feature of clozapine's pharmacology is its potent antagonism of serotonin 5-HT2A receptors, which is believed to modulate dopamine release in different brain regions, potentially contributing to its efficacy against negative symptoms and cognitive deficits in schizophrenia.

Furthermore, clozapine exhibits a broad receptor binding profile with significant activity at numerous other receptors. Its partial agonism at 5-HT1A receptors may also contribute to its anxiolytic and antidepressant effects. The main metabolite of clozapine, N-desmethylclozapine (norclozapine), is a potent agonist at muscarinic M1 receptors, which is hypothesized to play a role in improving cognitive function.

Clozapine_Mechanism cluster_receptors Receptor Targets cluster_effects Downstream Effects Clozapine Clozapine Norclozapine Norclozapine (Metabolite) Clozapine->Norclozapine D2 D2 (weak) Clozapine->D2 D4 D4 Clozapine->D4 _5HT2A 5-HT2A Clozapine->_5HT2A _5HT1A 5-HT1A (partial agonist) Clozapine->_5HT1A H1 H1 Clozapine->H1 alpha1 α1 Clozapine->alpha1 M1_agonist M1 (agonist) Norclozapine->M1_agonist Antipsychotic Antipsychotic Effect (Positive, Negative, Cognitive) D2->Antipsychotic Low_EPS Low EPS Risk D2->Low_EPS _5HT2A->Antipsychotic _5HT1A->Antipsychotic Cognitive_Enhancement Cognitive Enhancement M1_agonist->Cognitive_Enhancement Sedation Sedation H1->Sedation Metabolic_Side_Effects Metabolic Side Effects H1->Metabolic_Side_Effects alpha1->Metabolic_Side_Effects

Fig. 2: Clozapine's multifaceted mechanism of action.

Experimental Protocols

Due to the absence of direct comparative studies, this guide cannot provide a singular experimental protocol for a head-to-head trial. However, a standard methodology for a double-blind, randomized controlled trial comparing the efficacy and safety of two antipsychotic agents in patients with schizophrenia would typically involve the following:

Hypothetical Experimental Workflow

Experimental_Workflow Patient_Screening Patient Screening (DSM-5 criteria for Schizophrenia) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (PANSS, BPRS, CGI) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Treatment Group A (e.g., Methotrimeprazine) Randomization->Group_A Group_B Treatment Group B (e.g., Clozapine) Randomization->Group_B Follow_Up Follow-up Assessments (Weekly/Bi-weekly) Group_A->Follow_Up Group_B->Follow_Up Data_Analysis Data Analysis (Statistical Comparison) Follow_Up->Data_Analysis Results Results and Conclusion Data_Analysis->Results

Fig. 3: A standard workflow for a comparative clinical trial.
  • Participants: Adult patients diagnosed with schizophrenia according to the Diagnostic and Statistical Manual of Mental Disorders, 5th Edition (DSM-5).

  • Design: A multi-center, randomized, double-blind, active-comparator controlled study.

  • Intervention: Patients would be randomized to receive either methotrimeprazine or clozapine. Dosing would be flexible and titrated to achieve optimal therapeutic effect based on clinical judgment.

  • Outcome Measures:

    • Primary: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.

    • Secondary: Changes in the Brief Psychiatric Rating Scale (BPRS), Clinical Global Impression (CGI) scale scores, rates of treatment discontinuation, and incidence of adverse events.

  • Duration: Typically 8 to 12 weeks for acute efficacy, with potential for longer-term extension phases.

Conclusion

In the absence of direct comparative efficacy data from head-to-head trials, a detailed examination of the pharmacological profiles of methotrimeprazine and clozapine reveals two distinct antipsychotic agents. Methotrimeprazine, a first-generation antipsychotic, exhibits a classic D2-receptor antagonist profile, which, while effective for positive symptoms, carries a higher risk of extrapyramidal side effects. Clozapine, the archetypal atypical antipsychotic, possesses a more complex and multifaceted mechanism of action, characterized by weaker D2 antagonism, potent 5-HT2A antagonism, and interactions with a wide array of other neurotransmitter systems. This unique profile is believed to underpin its superior efficacy in treatment-resistant schizophrenia and its broader effects on negative and cognitive symptoms, albeit with a significant side-effect burden that requires careful patient monitoring. Future research, including well-designed head-to-head clinical trials, would be invaluable in definitively establishing the comparative efficacy and safety of these two compounds in the treatment of schizophrenia.

References

Comparative Analysis of Methiomeprazine and Other Atypical Antipsychotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on Methiomeprazine is scarce in publicly available literature. This guide provides a comparative analysis using data from the closely related phenothiazine, Levomepromazine (Methotrimeprazine) , as a proxy for this compound. While structurally similar, it is crucial to note that their pharmacological and clinical profiles may differ. This information is intended for research and drug development professionals and should not be interpreted as clinical advice.

Introduction

Atypical antipsychotics have revolutionized the treatment of psychotic disorders, offering improved efficacy and a more favorable side-effect profile compared to first-generation agents. This guide provides a comparative analysis of this compound, represented by its structural analog Levomepromazine, against other commonly prescribed atypical antipsychotics. The comparison focuses on their receptor binding profiles, mechanisms of action, and clinical efficacy, supported by available experimental data.

Mechanism of Action: A Multi-Receptor Landscape

Atypical antipsychotics exert their therapeutic effects through a complex interplay with various neurotransmitter systems. Unlike typical antipsychotics that primarily target dopamine D2 receptors, atypical agents exhibit a broader receptor binding profile, contributing to their efficacy against both positive and negative symptoms of psychosis and a lower propensity for extrapyramidal side effects (EPS).[1]

The primary mechanism of action for most atypical antipsychotics involves a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[2] The blockade of D2 receptors in the mesolimbic pathway is thought to alleviate positive symptoms such as hallucinations and delusions.[2] Simultaneously, 5-HT2A receptor antagonism is believed to enhance dopamine release in the prefrontal cortex, potentially improving negative symptoms and cognitive function, and to mitigate the extrapyramidal side effects associated with D2 blockade.[2]

Beyond the D2-5-HT2A interaction, atypical antipsychotics modulate a range of other receptors, including:

  • Dopamine D1, D3, and D4 receptors: Engagement with these receptors may contribute to the nuanced effects on mood and cognition.[3]

  • Serotonin receptors (5-HT1A, 5-HT2C, 5-HT6, 5-HT7): These interactions are implicated in the antidepressant, anxiolytic, and cognitive-enhancing properties of some atypical antipsychotics.

  • Adrenergic receptors (α1, α2): Blockade of these receptors can lead to side effects like orthostatic hypotension but may also contribute to the overall therapeutic profile.

  • Histamine H1 receptors: Antagonism at H1 receptors is a primary contributor to the sedative effects of many atypical antipsychotics.

  • Muscarinic M1 receptors: Blockade of these receptors can lead to anticholinergic side effects such as dry mouth, constipation, and blurred vision.

The following diagram illustrates the generalized signaling pathways influenced by atypical antipsychotics.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_pre Dopamine D2 D2 Receptor Dopamine_pre->D2 Binds Serotonin_pre Serotonin HT2A 5-HT2A Receptor Serotonin_pre->HT2A Binds Therapeutic Effects\n(Positive Symptoms) Therapeutic Effects (Positive Symptoms) D2->Therapeutic Effects\n(Positive Symptoms) Therapeutic Effects\n(Negative Symptoms, EPS Reduction) Therapeutic Effects (Negative Symptoms, EPS Reduction) HT2A->Therapeutic Effects\n(Negative Symptoms, EPS Reduction) Other_R Other Receptors (α, H1, M1) Side Effects & \nTherapeutic Effects Side Effects & Therapeutic Effects Other_R->Side Effects & \nTherapeutic Effects Atypical Antipsychotic Atypical Antipsychotic Atypical Antipsychotic->D2 Antagonizes Atypical Antipsychotic->HT2A Antagonizes Atypical Antipsychotic->Other_R Modulates A Cell Culture with Recombinant Receptors B Membrane Preparation A->B C Incubation with Radioligand & Test Compound B->C D Filtration to Separate Bound & Free Ligand C->D E Scintillation Counting D->E F Data Analysis (IC50, Ki) E->F A Patient Recruitment (Inclusion/Exclusion Criteria) B Informed Consent A->B C Baseline Assessment (e.g., PANSS, Vitals) B->C D Randomization C->D E1 Treatment Group 1 (e.g., this compound) D->E1 E2 Treatment Group 2 (e.g., Olanzapine) D->E2 E3 Placebo Group D->E3 F Follow-up Assessments (Efficacy & Safety) E1->F E2->F E3->F G End of Study F->G H Statistical Analysis & Reporting G->H

References

Cross-Validation of Methiomeprazine's Binding Affinity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals objectively comparing the receptor binding profile of Methiomeprazine with other key antipsychotic agents. This report includes detailed experimental protocols and visual representations of associated signaling pathways.

This compound, a phenothiazine derivative, is an antipsychotic medication whose therapeutic efficacy and side-effect profile are largely determined by its interaction with various neurotransmitter receptors. Understanding its binding affinity across different receptor systems is crucial for predicting its clinical effects and for the development of novel therapeutic agents. This guide provides a cross-validated comparison of the binding affinity of this compound and its racemate, Levomepromazine, with several other commonly used antipsychotic drugs, including Chlorpromazine, Clozapine, Olanzapine, and Risperidone.

Comparative Binding Affinity Data

The binding affinity of a drug for a receptor is typically expressed by the inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Kᵢ value indicates a higher binding affinity. The following tables summarize the Kᵢ values (in nanomolars, nM) of this compound (as part of Levomepromazine), and comparator antipsychotics for key dopamine, serotonin, histamine, and muscarinic receptors.

DrugDopamine D₂ (Kᵢ, nM)Dopamine D₁ (Kᵢ, nM)Dopamine D₃ (Kᵢ, nM)Dopamine D₄ (Kᵢ, nM)
Levomepromazine 8.6 (D₂L), 4.3 (D₂S)[1]54.3[1]8.3[1]7.9 (D₄.₂)[1]
Chlorpromazine1.8242.56.8
Clozapine160[2]27055524
Olanzapine11692327
Risperidone3.22407.37.3

Table 1: Comparative Binding Affinities for Dopamine Receptor Subtypes. Note: Lower Kᵢ values indicate higher affinity.

DrugSerotonin 5-HT₂ₐ (Kᵢ, nM)Histamine H₁ (Kᵢ, nM)Muscarinic M₁ (Kᵢ, nM)
Levomepromazine High AffinityHigh AffinityHigh Affinity
Chlorpromazine2.53.824
Clozapine5.41.16.2
Olanzapine4726
Risperidone0.220>10,000

Table 2: Comparative Binding Affinities for Serotonin, Histamine, and Muscarinic Receptors. Note: Lower Kᵢ values indicate higher affinity. Qualitative data is provided where specific Kᵢ values were not available in the searched literature.

Experimental Protocols: Radioligand Binding Assays

The binding affinity data presented in this guide are typically determined using in vitro radioligand binding assays. These assays are a gold standard for quantifying the interaction between a drug and its target receptor. The general principle involves the competition between a radiolabeled ligand with known high affinity for the receptor and the unlabeled test compound (e.g., this compound).

General Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Test Compound (e.g., this compound) - Radioligand - Assay Buffer incubation Incubate: - Receptor Membranes - Radioligand - Test Compound (varying concentrations) prep_reagents->incubation prep_membranes Prepare Receptor Membranes: - Homogenize tissue or cells - Isolate membrane fraction prep_membranes->incubation filtration Filtration: - Separate bound from free radioligand incubation->filtration counting Scintillation Counting: - Quantify bound radioactivity filtration->counting analysis Calculate IC₅₀ and Kᵢ values counting->analysis

Caption: General workflow for a competitive radioligand binding assay.

Detailed Protocol for Dopamine D₂ Receptor Binding Assay
  • Receptor Source: Membranes from CHO-K1 cells stably expressing the human dopamine D₂ receptor.

  • Radioligand: [³H]-Spiperone (a D₂ antagonist) at a final concentration of 0.2-0.5 nM.

  • Test Compound: this compound or comparator drug, serially diluted to cover a wide concentration range (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Incubation: Components are incubated in a 96-well plate at room temperature for 60-90 minutes to reach equilibrium.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled D₂ antagonist (e.g., 10 µM haloperidol). Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Similar protocols are employed for 5-HT₂ₐ, H₁, and M₁ receptor binding assays, using appropriate receptor sources, radioligands, and non-specific binding controls. For instance, [³H]-Ketanserin is commonly used for 5-HT₂ₐ receptors, [³H]-Pyrilamine for H₁ receptors, and [³H]-N-methylscopolamine for M₁ receptors.

Key Signaling Pathways

The interaction of this compound and other antipsychotics with their target receptors initiates a cascade of intracellular events known as signaling pathways. These pathways ultimately mediate the therapeutic and adverse effects of the drugs.

Dopamine D₂ Receptor Signaling

Dopamine D₂ receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of D₂ receptors by dopamine typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonism of D₂ receptors by drugs like this compound blocks this effect, leading to a normalization of dopaminergic neurotransmission in overactive pathways.

G D2R Dopamine D₂ Receptor G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP This compound This compound (Antagonist) This compound->D2R Blocks

Caption: Dopamine D₂ receptor signaling pathway antagonism.

Serotonin 5-HT₂ₐ Receptor Signaling

5-HT₂ₐ receptors are coupled to Gαq/11 proteins. Activation by serotonin stimulates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC). Antagonism of 5-HT₂ₐ receptors is a key feature of many atypical antipsychotics and is thought to contribute to their improved side-effect profile.

G HT2A Serotonin 5-HT₂ₐ Receptor Gq_protein Gαq/11 Protein HT2A->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC This compound This compound (Antagonist) This compound->HT2A Blocks

Caption: Serotonin 5-HT₂ₐ receptor signaling pathway antagonism.

Histamine H₁ Receptor Signaling

Histamine H₁ receptors are also coupled to Gαq/11 proteins, and their activation leads to the same PLC-mediated signaling cascade as 5-HT₂ₐ receptors. Antagonism of H₁ receptors is responsible for the sedative and weight-gain-inducing side effects of many antipsychotics.

G H1R Histamine H₁ Receptor Gq_protein Gαq/11 Protein H1R->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC This compound This compound (Antagonist) This compound->H1R Blocks

Caption: Histamine H₁ receptor signaling pathway antagonism.

Muscarinic M₁ Receptor Signaling

Muscarinic M₁ receptors are coupled to Gαq/11 proteins and, similar to 5-HT₂ₐ and H₁ receptors, their activation stimulates the PLC pathway. Antagonism of M₁ receptors can lead to anticholinergic side effects such as dry mouth, blurred vision, and cognitive impairment.

G M1R Muscarinic M₁ Receptor Gq_protein Gαq/11 Protein M1R->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC This compound This compound (Antagonist) This compound->M1R Blocks

Caption: Muscarinic M₁ receptor signaling pathway antagonism.

Conclusion

This comparative guide provides a cross-validated overview of the binding affinity of this compound, primarily through data on its racemate Levomepromazine, in relation to other antipsychotic agents. The data indicates that Levomepromazine possesses a broad receptor binding profile, with high affinity for dopamine, serotonin, histamine, and muscarinic receptors. This profile is consistent with its classification as a phenothiazine antipsychotic. The provided experimental protocols offer a foundation for researchers to conduct their own binding affinity studies for further cross-validation and novel compound screening. The visualization of the key signaling pathways aids in understanding the molecular mechanisms underlying the therapeutic and adverse effects of these drugs. Further research to obtain a complete binding profile for the isolated levo-isomer, this compound, is warranted to fully elucidate its specific pharmacological properties.

References

A Head-to-Head Comparison of Side Effects: Methiomeprazine and Olanzapine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antipsychotic drug development, a thorough understanding of a compound's side effect profile is paramount. This guide provides a head-to-head comparison of the side effects associated with Methiomeprazine, a phenothiazine derivative, and olanzapine, an atypical antipsychotic. While extensive clinical data is available for olanzapine, a comprehensive, publicly available clinical side effect profile for this compound is limited. Therefore, this comparison extrapolates the likely side effects of this compound based on the well-established profile of the phenothiazine class of antipsychotics.

Summary of Side Effect Profiles

The following table summarizes the anticipated and documented side effects of this compound and olanzapine, categorized by the affected system. This data is compiled from extensive reviews of clinical trial data for olanzapine and the known class effects of phenothiazines for this compound.

Side Effect CategoryThis compound (Inferred from Phenothiazine Class)Olanzapine (Documented from Clinical Trials)
Metabolic Moderate risk of weight gain.High risk of significant weight gain, increased appetite, hyperglycemia, new-onset type 2 diabetes, and dyslipidemia.[1][2][3]
Extrapyramidal Symptoms (EPS) High risk of acute dystonia, akathisia, parkinsonism, and tardive dyskinesia.[4][5]Lower risk of EPS compared to typical antipsychotics, but can still occur, particularly at higher doses.
Cardiovascular Orthostatic hypotension (dizziness upon standing), tachycardia, and potential for QTc interval prolongation.Orthostatic hypotension, tachycardia, and a risk of QTc interval prolongation.
Anticholinergic High likelihood of dry mouth, blurred vision, constipation, and urinary retention.Moderate anticholinergic effects including dry mouth, constipation, and blurred vision.
Sedation High likelihood of significant sedation and drowsiness.Common, particularly at the beginning of treatment and at higher doses.
Endocrine Hyperprolactinemia leading to gynecomastia, galactorrhea, and menstrual irregularities.Hyperprolactinemia is a known side effect.
Hematological Rare but serious risk of agranulocytosis and other blood dyscrasias.Rare instances of neutropenia and leukopenia have been reported.
Hepatic Jaundice and abnormal liver function tests are possible.Can cause elevations in liver enzymes.
Dermatological Photosensitivity and skin rashes.Rash and other allergic reactions can occur.
Other Neuroleptic Malignant Syndrome (NMS) - a rare but life-threatening reaction.Neuroleptic Malignant Syndrome (NMS) is a rare but serious risk.

Signaling Pathways and Receptor Profiles

The differing side effect profiles of this compound and olanzapine can be largely attributed to their interactions with various neurotransmitter receptors.

Receptor Binding Profiles

The following diagram illustrates the primary receptor targets for phenothiazines (representing this compound) and olanzapine. The width of the connecting lines indicates the relative affinity of the drug for the receptor.

cluster_0 This compound (Phenothiazine) cluster_1 Olanzapine cluster_2 Receptors This compound This compound D2 D2 This compound->D2 High Affinity H1 H1 This compound->H1 High Affinity M1 M1 This compound->M1 High Affinity Alpha1 Alpha1 This compound->Alpha1 High Affinity 5-HT2A 5-HT2A This compound->5-HT2A Lower Affinity Olanzapine Olanzapine Olanzapine->D2 High Affinity Olanzapine->H1 High Affinity Olanzapine->M1 Moderate Affinity Olanzapine->Alpha1 Moderate Affinity Olanzapine->5-HT2A Very High Affinity

Receptor binding affinities of this compound (as a phenothiazine) and olanzapine.
Key Signaling Pathways Involved in Side Effects

The interaction of these drugs with their target receptors triggers downstream signaling cascades that lead to the observed side effects.

cluster_0 Drug-Receptor Interaction cluster_1 Receptor Blockade cluster_2 Resulting Side Effects This compound / Olanzapine This compound / Olanzapine D2 Blockade D2 Blockade This compound / Olanzapine->D2 Blockade H1 Blockade H1 Blockade This compound / Olanzapine->H1 Blockade M1 Blockade M1 Blockade This compound / Olanzapine->M1 Blockade Alpha-1 Blockade Alpha-1 Blockade This compound / Olanzapine->Alpha-1 Blockade 5-HT2A Blockade 5-HT2A Blockade This compound / Olanzapine->5-HT2A Blockade EPS / Hyperprolactinemia EPS / Hyperprolactinemia D2 Blockade->EPS / Hyperprolactinemia Sedation / Weight Gain Sedation / Weight Gain H1 Blockade->Sedation / Weight Gain Anticholinergic Effects Anticholinergic Effects M1 Blockade->Anticholinergic Effects Orthostatic Hypotension Orthostatic Hypotension Alpha-1 Blockade->Orthostatic Hypotension Reduced EPS (Olanzapine) Reduced EPS (Olanzapine) 5-HT2A Blockade->Reduced EPS (Olanzapine)

Signaling pathways from receptor blockade to common antipsychotic side effects.

Experimental Protocols

To quantitatively assess and compare the side effect profiles of novel and existing antipsychotic compounds, a battery of standardized preclinical and clinical experimental protocols is essential.

Preclinical Assessment of Metabolic Side Effects

Objective: To evaluate the propensity of a test compound to induce weight gain, hyperglycemia, and dyslipidemia in a rodent model.

Methodology:

  • Animal Model: Female C57BL/6J mice are often used due to their sensitivity to antipsychotic-induced metabolic changes.

  • Housing and Diet: Animals are individually housed and provided with a standard or high-fat diet ad libitum.

  • Drug Administration: The test compound (e.g., this compound) and a comparator (e.g., olanzapine) are administered orally, typically mixed with a palatable vehicle, for a period of several weeks. A vehicle control group receives the palatable vehicle without the drug.

  • Data Collection:

    • Body Weight and Food Intake: Measured daily.

    • Glucose Tolerance Test (GTT): Performed at baseline and at the end of the study. Mice are fasted overnight, and a baseline blood glucose level is measured. A glucose bolus is then administered intraperitoneally, and blood glucose is measured at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.

    • Serum Lipid Profile: At the end of the study, blood is collected for the analysis of triglycerides and cholesterol levels.

  • Data Analysis: Statistical comparisons are made between the treatment groups and the vehicle control group to determine the significance of any observed metabolic changes.

cluster_0 Experimental Workflow Acclimatization Acclimatization Baseline Measurements Baseline Body Weight Fasting Glucose Acclimatization->Baseline Measurements Drug Administration Daily Oral Dosing (Vehicle, this compound, Olanzapine) Baseline Measurements->Drug Administration Weekly Monitoring Body Weight Food Intake Drug Administration->Weekly Monitoring Final Measurements Final Body Weight Glucose Tolerance Test Serum Lipid Profile Weekly Monitoring->Final Measurements Data Analysis Data Analysis Final Measurements->Data Analysis

Workflow for preclinical assessment of metabolic side effects.
Clinical Assessment of Extrapyramidal Symptoms

Objective: To systematically evaluate the emergence and severity of EPS in human subjects receiving antipsychotic medication.

Methodology:

  • Study Population: Patients with a diagnosis of schizophrenia or other psychotic disorders for whom antipsychotic treatment is indicated.

  • Study Design: A randomized, double-blind, active-comparator controlled clinical trial is the gold standard.

  • Assessment Tools: Standardized rating scales are used at baseline and at regular intervals throughout the study. Commonly used scales include:

    • Simpson-Angus Scale (SAS): For parkinsonism (tremor, rigidity, bradykinesia).

    • Barnes Akathisia Rating Scale (BARS): For akathisia (subjective and objective restlessness).

    • Abnormal Involuntary Movement Scale (AIMS): For tardive dyskinesia (involuntary movements of the face, limbs, and trunk).

  • Data Collection: Trained raters, blinded to the treatment allocation, conduct the assessments.

  • Data Analysis: The incidence and severity of EPS are compared between the treatment groups. Statistical methods such as analysis of covariance (ANCOVA) are used to analyze changes from baseline in the rating scale scores.

cluster_0 Logical Relationship Antipsychotic Administration Antipsychotic Administration Dopamine D2 Receptor Blockade Dopamine D2 Receptor Blockade Antipsychotic Administration->Dopamine D2 Receptor Blockade Disruption of Nigrostriatal Pathway Disruption of Nigrostriatal Pathway Dopamine D2 Receptor Blockade->Disruption of Nigrostriatal Pathway Emergence of EPS Emergence of EPS Disruption of Nigrostriatal Pathway->Emergence of EPS Clinical Assessment (SAS, BARS, AIMS) Clinical Assessment (SAS, BARS, AIMS) Emergence of EPS->Clinical Assessment (SAS, BARS, AIMS)

Logical flow from drug action to clinical assessment of EPS.

Conclusion

The comparison between this compound and olanzapine highlights a classic trade-off in antipsychotic pharmacology. Olanzapine, an atypical antipsychotic, generally presents a lower risk of extrapyramidal symptoms compared to typical phenothiazines like this compound is presumed to be. However, olanzapine carries a significant liability for metabolic side effects, including substantial weight gain and an increased risk of diabetes. Conversely, while this compound is expected to have a more pronounced risk of EPS, its metabolic side effects may be less severe.

For drug development professionals, this comparison underscores the ongoing challenge of designing antipsychotics with broad efficacy and a benign side effect profile. Future research should focus on elucidating the precise molecular mechanisms that differentiate the side effect profiles of these and other antipsychotic agents to guide the development of safer and more effective treatments for psychotic disorders.

References

In Vivo Validation of Methiomeprazine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo validation of the mechanism of action for Methiomeprazine, a phenothiazine derivative. Due to the limited availability of direct in vivo studies on this compound, this guide will focus on the established mechanism of action for phenothiazine antipsychotics—dopamine D2 receptor antagonism—and compare its validation with two well-characterized antipsychotics: Haloperidol, a typical antipsychotic, and Clozapine, an atypical antipsychotic. The experimental data presented is representative of the methodologies used to validate this class of compounds.

Presumed Mechanism of Action of this compound

This compound belongs to the phenothiazine class of antipsychotic drugs. The primary mechanism of action for these compounds is the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. This blockade is believed to be responsible for their antipsychotic effects.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Synthesis Dopamine Synthesis Dopamine Vesicle Dopamine Vesicle Dopamine Synthesis->Dopamine Vesicle Packaging Synaptic Cleft Synaptic Cleft Dopamine Vesicle->Synaptic Cleft Release Dopamine Transporter Dopamine Transporter D2 Receptor D2 Receptor Signal Transduction Signal Transduction D2 Receptor->Signal Transduction Activation Synaptic Cleft->Dopamine Transporter Reuptake Synaptic Cleft->D2 Receptor Binding This compound This compound This compound->D2 Receptor Antagonism

Figure 1: Proposed mechanism of action for this compound.

Comparative In Vivo Validation Data

The following tables summarize key in vivo data for Haloperidol and Clozapine, which serve as benchmarks for the expected in vivo profile of a dopamine D2 receptor antagonist like this compound.

Table 1: In Vivo Dopamine D2 Receptor Occupancy

CompoundAnimal ModelTechniqueDose Range (mg/kg)Striatal D2 Occupancy (%)Reference
HaloperidolRat[11C]raclopride PET0.05 - 1.050 - 90[1][2]
ClozapineMonkey[11C]raclopride PET0.2 - 5.020 - 83[3]

Table 2: Behavioral Effects in Animal Models of Psychosis

CompoundAnimal ModelBehavioral TestEffective Dose Range (mg/kg)EffectReference
HaloperidolRatAmphetamine-induced Hyperlocomotion0.05 - 0.5Reversal of hyperlocomotion[4][5]
RatConditioned Avoidance Response0.1 - 1.0Suppression of avoidance response
ClozapineRatAmphetamine-induced Hyperlocomotion5 - 20Reversal of hyperlocomotion
RatConditioned Avoidance Response10 - 40Suppression of avoidance response

Experimental Protocols

Detailed methodologies for key in vivo validation experiments are provided below.

In Vivo Dopamine D2 Receptor Occupancy using PET

Objective: To quantify the percentage of D2 receptors in the brain that are bound by the test compound at various doses.

Protocol:

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized with isoflurane. A tail vein catheter is inserted for radiotracer and compound administration.

  • Baseline Scan: A baseline Positron Emission Tomography (PET) scan is performed following the intravenous injection of a D2 receptor radioligand, such as [11C]raclopride. The scan duration is typically 60-90 minutes.

  • Compound Administration: The test compound (e.g., this compound, Haloperidol, or Clozapine) is administered at a specific dose, either intravenously or intraperitoneally.

  • Post-treatment Scan: After a predetermined time to allow for drug distribution to the brain, a second PET scan is performed following another injection of the radioligand.

  • Data Analysis: The radioactivity in the striatum (a region rich in D2 receptors) and a reference region with negligible D2 receptor density (e.g., the cerebellum) is measured. The binding potential (BPND) is calculated for both the baseline and post-treatment scans. Receptor occupancy is then calculated using the formula: Occupancy (%) = 100 * (BPND_baseline - BPND_post-treatment) / BPND_baseline

Animal Preparation Animal Preparation Baseline PET Scan Baseline PET Scan Animal Preparation->Baseline PET Scan Anesthetized Rat Compound Administration Compound Administration Baseline PET Scan->Compound Administration [11C]raclopride injection Post-treatment PET Scan Post-treatment PET Scan Compound Administration->Post-treatment PET Scan Test Compound Data Analysis Data Analysis Post-treatment PET Scan->Data Analysis [11C]raclopride injection Receptor Occupancy (%) Receptor Occupancy (%) Data Analysis->Receptor Occupancy (%) Calculate BP_ND

Figure 2: Experimental workflow for in vivo PET receptor occupancy.

Amphetamine-Induced Hyperlocomotion

Objective: To assess the ability of a test compound to reverse the hyperlocomotor effects of amphetamine, a behavior analogous to the positive symptoms of psychosis.

Protocol:

  • Habituation: Mice or rats are individually placed in an open-field arena and allowed to habituate for 30-60 minutes.

  • Compound Administration: The test compound or vehicle is administered (e.g., intraperitoneally).

  • Amphetamine Challenge: After a pre-treatment period (e.g., 30 minutes), animals are administered d-amphetamine (e.g., 1-5 mg/kg, intraperitoneally).

  • Locomotor Activity Recording: The animals are immediately returned to the open-field arena, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for 60-120 minutes using an automated tracking system.

  • Data Analysis: The locomotor activity of the test compound-treated group is compared to the vehicle-treated group to determine if the amphetamine-induced hyperlocomotion is attenuated.

Conditioned Avoidance Response (CAR)

Objective: To evaluate the antipsychotic potential of a compound by its ability to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.

Protocol:

  • Apparatus: A shuttle box with two compartments separated by a door is used. The floor of the box is a grid that can deliver a mild electric shock.

  • Training: A conditioned stimulus (CS), such as a light or tone, is presented for a short duration (e.g., 10 seconds), followed by an unconditioned stimulus (US), a mild foot shock. The animal learns to avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the animal does not move during the CS, the shock is delivered until it escapes to the other compartment (escape response).

  • Testing: Once the animals are trained to a stable level of performance, they are treated with the test compound or vehicle before the test session.

  • Data Collection: The number of avoidance responses, escape responses, and escape failures are recorded.

  • Data Analysis: A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly increasing the number of escape failures, indicating that the effect is not due to sedation or motor impairment.

cluster_training Training Phase cluster_testing Testing Phase Conditioned Stimulus (CS) Conditioned Stimulus (CS) Unconditioned Stimulus (US) Unconditioned Stimulus (US) Conditioned Stimulus (CS)->Unconditioned Stimulus (US) No movement Avoidance Response Avoidance Response Conditioned Stimulus (CS)->Avoidance Response Animal moves to other side Escape Response Escape Response Unconditioned Stimulus (US)->Escape Response Animal moves to other side Compound Administration Compound Administration Measure Responses Measure Responses Compound Administration->Measure Responses CS presentation Antipsychotic Effect Antipsychotic Effect Measure Responses->Antipsychotic Effect ↓ Avoidance ↔ Escape Training Training Training->Compound Administration

Figure 3: Logical relationship in the Conditioned Avoidance Response test.

Conclusion

References

Navigating the Therapeutic Tightrope: A Preclinical Comparison of Methiomeprazine and Modern Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the therapeutic window for the phenothiazine derivative Methiomeprazine in preclinical settings reveals a significant data gap in contemporary research. This guide synthesizes historical knowledge of this compound with current preclinical data on modern antipsychotic and antiemetic agents to provide a comparative framework for researchers and drug development professionals. The focus is on the essential preclinical data necessary to validate a therapeutic window, highlighting the methodologies and signaling pathways that underpin such assessments.

This compound, a phenothiazine derivative, has been historically recognized for its antiemetic and antipsychotic properties.[1] Its mechanism of action is believed to be rooted in the antagonism of dopamine D2 receptors, a hallmark of first-generation antipsychotics.[2][3] However, a thorough review of current literature reveals a scarcity of recent preclinical studies validating its therapeutic window with modern methodologies. This comparison, therefore, positions this compound within the broader class of phenothiazines and contrasts it with contemporary alternatives that have well-documented preclinical data.

Comparative Analysis of Therapeutic Windows

The therapeutic window, a critical concept in pharmacology, defines the dosage range of a drug that provides therapeutic effects without causing significant toxicity. It is quantified by the therapeutic index (TI), the ratio of the toxic dose in 50% of the population (TD50) or lethal dose in 50% of the population (LD50) to the effective dose in 50% of the population (ED50).[4][5] A wider therapeutic window is generally indicative of a safer drug.

Due to the lack of recent, specific preclinical data for this compound, this table compares the general characteristics of phenothiazines with representative modern alternatives for psychosis and nausea/vomiting. It is important to note that the data for phenothiazines are generalized from the class and may not precisely reflect the profile of this compound.

FeatureThis compound (as a Phenothiazine)Atypical Antipsychotics (e.g., Risperidone, Olanzapine)5-HT3 Receptor Antagonists (e.g., Ondansetron)
Primary Mechanism Dopamine D2 Receptor AntagonismSerotonin 5-HT2A and Dopamine D2 Receptor AntagonismSelective Serotonin 5-HT3 Receptor Antagonism
Therapeutic Use Antipsychotic, AntiemeticAntipsychotic, Mood StabilizerAntiemetic
Therapeutic Window Generally considered narrowGenerally wider than typical antipsychoticsGenerally wide
Key Efficacy Endpoints Reduction of positive psychotic symptoms, prevention of nausea and vomitingReduction of positive and negative psychotic symptoms, mood stabilizationPrevention of chemotherapy-induced and postoperative nausea and vomiting
Common Toxicities Extrapyramidal symptoms (EPS), tardive dyskinesia, sedation, anticholinergic effectsMetabolic side effects (weight gain, diabetes), sedation; lower risk of EPSHeadache, constipation, dizziness; generally well-tolerated
Preclinical Data Availability Limited recent quantitative dataExtensive preclinical and clinical dataExtensive preclinical and clinical data

Experimental Protocols for Therapeutic Window Validation

The following are generalized experimental protocols that are fundamental to defining the therapeutic window of a drug like this compound in a preclinical setting.

In Vitro Receptor Binding Assays
  • Objective: To determine the binding affinity of the test compound to its primary target (e.g., dopamine D2 receptor) and off-target receptors.

  • Methodology:

    • Prepare cell membrane homogenates expressing the receptor of interest.

    • Incubate the membranes with a radiolabeled ligand specific for the receptor.

    • Add increasing concentrations of the unlabeled test compound (e.g., this compound).

    • Measure the displacement of the radioligand to determine the inhibition constant (Ki), which reflects the binding affinity of the test compound.

    • A high affinity for the target receptor and low affinity for off-target receptors associated with adverse effects suggest a potentially favorable therapeutic window.

In Vivo Efficacy Studies (Animal Models)
  • Objective: To determine the effective dose (ED50) of the drug for its intended therapeutic effect.

  • Methodology for Antipsychotic Efficacy (e.g., Amphetamine-Induced Hyperlocomotion Model):

    • Acclimate rodents (e.g., rats or mice) to the testing environment.

    • Administer various doses of the test compound.

    • After a set pretreatment time, administer a psychostimulant like amphetamine to induce hyperlocomotion, which models psychotic-like behavior.

    • Measure locomotor activity using automated activity monitors.

    • The ED50 is the dose that reduces hyperlocomotion by 50%.

  • Methodology for Antiemetic Efficacy (e.g., Cisplatin-Induced Emesis Model in Ferrets):

    • Administer various doses of the test compound to ferrets.

    • After a pretreatment period, administer a highly emetogenic agent like cisplatin.

    • Observe and quantify the number of retches and vomits over a defined period.

    • The ED50 is the dose that prevents emesis in 50% of the animals.

In Vivo Toxicity Studies
  • Objective: To determine the toxic dose (TD50) and lethal dose (LD50) of the drug.

  • Methodology (Acute Toxicity Study):

    • Administer escalating single doses of the test compound to different groups of rodents.

    • Observe the animals for signs of toxicity and mortality over a period of up to 14 days.

    • The LD50 is the dose that results in the death of 50% of the animals.

    • The TD50 is determined by observing for specific toxic effects (e.g., seizures, severe sedation) and is the dose that produces that effect in 50% of the animals.

Visualizing Key Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate the underlying biological pathway, a typical experimental workflow, and the logical framework for validating a therapeutic window.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Signaling Downstream Signaling (e.g., ↓cAMP) D2R->Signaling Initiates Effect Physiological Effect (e.g., Reduced Psychosis) Signaling->Effect This compound This compound This compound->D2R Blocks

Dopamine D2 Receptor Antagonism by this compound

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis ReceptorBinding Receptor Binding Assays (Determine Ki) Efficacy Efficacy Models (Determine ED50) ReceptorBinding->Efficacy Guides Dose Selection TI_Calculation Therapeutic Index Calculation (TI = TD50 / ED50) Efficacy->TI_Calculation Toxicity Toxicity Studies (Determine TD50/LD50) Toxicity->TI_Calculation

Preclinical Therapeutic Window Experimental Workflow

G cluster_inputs Input Data cluster_validation Validation Process ED50 Effective Dose (ED50) Comparison Is TD50 >> ED50? ED50->Comparison TD50 Toxic Dose (TD50) TD50->Comparison Conclusion Therapeutic Window Validated Comparison->Conclusion Yes Rejection Therapeutic Window Not Validated Comparison->Rejection No

Logical Framework for Therapeutic Window Validation

Conclusion

While this compound's history as a phenothiazine provides a basis for understanding its likely mechanism of action and potential therapeutic applications, the absence of modern preclinical data makes a direct and quantitative comparison of its therapeutic window with current alternatives challenging. The principles and experimental protocols outlined in this guide provide a roadmap for the preclinical validation that would be necessary to ascertain the therapeutic potential of this compound in the current drug development landscape. Researchers considering the development of this compound or similar compounds should prioritize comprehensive in vitro and in vivo studies to establish a robust therapeutic index, ensuring a data-driven approach to assessing its safety and efficacy.

References

A Comparative Review of First and Second-Generation Antipsychotics: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the pharmacodynamics, efficacy, and side-effect profiles of typical and atypical antipsychotics, supported by experimental data and detailed methodologies.

The treatment of psychosis was revolutionized with the advent of antipsychotic medications. Broadly classified into first-generation (FGA) and second-generation (SGA) agents, these drugs have distinct pharmacological properties that translate into different clinical profiles. This guide provides a comprehensive comparison of these two classes of antipsychotics, offering valuable insights for researchers, scientists, and professionals involved in drug development.

Mechanism of Action: A Tale of Two Receptors

First-generation antipsychotics, also known as typical antipsychotics, primarily exert their therapeutic effect through the potent antagonism of the dopamine D2 receptor in the mesolimbic pathway.[1] This action is effective in mitigating the positive symptoms of schizophrenia, such as hallucinations and delusions. However, their non-selective blockade of D2 receptors in other dopamine pathways, like the nigrostriatal and tuberoinfundibular pathways, is associated with a higher risk of extrapyramidal symptoms (EPS) and hyperprolactinemia.[1]

Second-generation antipsychotics, or atypical antipsychotics, are characterized by their dual antagonism of both dopamine D2 and serotonin 5-HT2A receptors.[1] The blockade of 5-HT2A receptors is thought to enhance dopamine release in certain brain regions, which may contribute to a lower incidence of EPS and potentially improved efficacy against negative and cognitive symptoms.[1] Many SGAs also interact with a wider range of neurotransmitter receptors, including other serotonin, histamine, and adrenergic receptors, which contributes to their complex side-effect profiles.[1]

cluster_fga First-Generation Antipsychotics (FGAs) cluster_sga Second-Generation Antipsychotics (SGAs) FGA Typical Antipsychotics D2_block High D2 Receptor Blockade FGA->D2_block Primary Mechanism Positive Symptom\nReduction Positive Symptom Reduction D2_block->Positive Symptom\nReduction Extrapyramidal\nSymptoms (EPS) Extrapyramidal Symptoms (EPS) D2_block->Extrapyramidal\nSymptoms (EPS) SGA Atypical Antipsychotics D2_5HT2A_block D2 and 5-HT2A Receptor Blockade SGA->D2_5HT2A_block Primary Mechanism Positive & Negative\nSymptom Reduction Positive & Negative Symptom Reduction D2_5HT2A_block->Positive & Negative\nSymptom Reduction Lower EPS Risk Lower EPS Risk D2_5HT2A_block->Lower EPS Risk Metabolic Side Effects Metabolic Side Effects D2_5HT2A_block->Metabolic Side Effects

Figure 1. Core mechanisms of FGAs and SGAs.

Comparative Efficacy: A Nuanced Picture

While SGAs were initially thought to be more effective, particularly for negative symptoms, large-scale clinical trials and meta-analyses have shown a more complex picture. For overall psychotic symptom reduction, as measured by the Positive and Negative Syndrome Scale (PANSS), the difference in efficacy between the two classes is often modest. Some studies suggest that certain SGAs, such as olanzapine and risperidone, may have a slight advantage over FGAs in managing overall symptoms. However, a meta-analysis of fifteen randomized controlled trials found no significant difference in discontinuation rates or overall symptom reduction between typical and atypical antipsychotics in early psychosis.

There is ongoing debate regarding the efficacy of SGAs on negative symptoms, with some reports indicating no clear advantage over FGAs.

Table 1: Comparative Efficacy of First and Second-Generation Antipsychotics

Efficacy ParameterFirst-Generation Antipsychotics (FGAs)Second-Generation Antipsychotics (SGAs)Key Findings
Overall Symptom Reduction (PANSS Total Score) Effective, particularly for positive symptoms.Generally effective, with some studies showing a slight advantage for certain agents (e.g., olanzapine, risperidone).A meta-analysis found no significant difference in overall symptom reduction in early psychosis (Standardised Mean Difference = -0.1).
Positive Symptoms Highly effective.Highly effective.Both classes demonstrate robust efficacy against positive symptoms.
Negative Symptoms Generally less effective.May offer some advantages, though evidence is mixed and subject to debate.No conclusive evidence for superior efficacy of SGAs over FGAs.
Hostility and Aggression Effective.A meta-analysis showed a small but significant effect for atypical antipsychotics in reducing hostility compared to typicals.The effect size was small (0.26), with high heterogeneity.

Side Effect Profiles: A Key Differentiator

The most significant distinction between first and second-generation antipsychotics lies in their side-effect profiles.

Extrapyramidal Symptoms (EPS): FGAs are associated with a significantly higher risk of EPS, including parkinsonism, akathisia, and dystonia. The incidence of akathisia is reported to be 20% to 52% with typical antipsychotics, compared to 10% to 20% with atypical antipsychotics. Tardive dyskinesia, a potentially irreversible movement disorder, is also a greater risk with long-term FGA use.

Metabolic Side Effects: SGAs, on the other hand, are more frequently associated with metabolic adverse effects, including weight gain, dyslipidemia, and an increased risk of type 2 diabetes. Clozapine and olanzapine are associated with the most significant weight gain, while risperidone, ziprasidone, and aripiprazole may have a lesser impact on serum lipids. A meta-analysis found that after 10 weeks of therapy, the average weight gain with olanzapine and clozapine was 4.45 kg and 4.15 kg, respectively.

Table 2: Comparative Incidence of Key Side Effects

Side EffectFirst-Generation Antipsychotics (FGAs)Second-Generation Antipsychotics (SGAs)Quantitative Data
Extrapyramidal Symptoms (EPS) HighLowAkathisia: 20-52% (FGAs) vs. 10-20% (SGAs)
Tardive Dyskinesia Higher risk with long-term use.Lower risk.Incidence with typicals is 5% per year in adults.
Weight Gain Less common.More common, varies by agent.10-week mean gain: Olanzapine (4.45 kg), Clozapine (4.15 kg).
Type 2 Diabetes Lower risk.Increased risk, particularly with clozapine and olanzapine.6.9% of patients on SGAs developed new-onset type-2 DM in one year.
Hyperlipidemia Lower risk.Increased risk, correlated with weight gain.Odds ratio for hyperlipidemia: Clozapine (1.82) vs. FGAs (1.26).

Receptor Binding Affinities: A Molecular Perspective

The differences in clinical effects and side-effect profiles between FGAs and SGAs can be largely attributed to their varying affinities for different neurotransmitter receptors. The binding affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher affinity.

Table 3: Receptor Binding Affinities (Ki, nM) of Selected Antipsychotics

DrugClassD25-HT2AH1α1M1
Haloperidol FGA1.2482,2001210,000
Chlorpromazine FGA1.83.13.82.51.9
Clozapine SGA1251.71.16.91.9
Olanzapine SGA11471926
Risperidone SGA3.30.16200.75>10,000
Quetiapine SGA16030117>10,000
Aripiprazole SGA0.343.46057>10,000

Data compiled from various sources. Ki values can vary between studies based on experimental conditions.

cluster_workflow Experimental Workflow: Radioligand Binding Assay prep Prepare Receptor Membrane Homogenate radioligand Add Radiolabeled Ligand (e.g., [3H]-Spiperone for D2) prep->radioligand competitor Add Unlabeled Competitor (Test Antipsychotic) at Varying Concentrations radioligand->competitor incubate Incubate to Reach Binding Equilibrium competitor->incubate separate Separate Bound from Free Ligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis: Generate Competition Curve, Calculate IC50 and Ki quantify->analyze

Figure 2. Workflow for a competitive radioligand binding assay.

Experimental Protocols

Radioligand Displacement Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity (Ki) of a test antipsychotic for the dopamine D2 receptor by measuring its ability to displace a specific radiolabeled ligand.

Materials:

  • Cell membranes expressing the human dopamine D2 receptor.

  • Radioligand: [3H]-Spiperone.

  • Unlabeled test antipsychotic.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation fluid.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Preparation: Thaw the cell membrane preparation on ice. Dilute the membranes in assay buffer to a concentration that yields optimal specific binding.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor binding.

    • Total Binding: Add assay buffer, [3H]-Spiperone (at a concentration near its Kd), and the diluted membrane preparation.

    • Non-specific Binding: Add assay buffer, [3H]-Spiperone, a high concentration of an unlabeled D2 antagonist (e.g., 10 µM haloperidol), and the diluted membrane preparation.

    • Competitor Binding: Add assay buffer, [3H]-Spiperone, serial dilutions of the test antipsychotic, and the diluted membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average counts per minute (CPM) of the non-specific binding wells from the average CPM of all other wells.

    • Plot the percentage of specific binding against the log concentration of the test antipsychotic to generate a competition curve.

    • Use non-linear regression analysis to determine the IC50 value (the concentration of the test drug that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

5-HT2A Receptor Occupancy Measurement using Positron Emission Tomography (PET)

Objective: To quantify the in vivo occupancy of 5-HT2A receptors by an antipsychotic drug in the human brain.

Materials:

  • PET scanner.

  • Radiotracer specific for 5-HT2A receptors (e.g., [11C]Cimbi-36 or [18F]altanserin).

  • Cyclotron for radiotracer production.

  • Automated radiochemistry synthesis unit.

  • Arterial line for blood sampling (for input function measurement, if required).

  • High-resolution anatomical MRI of the subject.

Procedure:

  • Subject Preparation: The subject is positioned in the PET scanner. A head-holder is used to minimize movement. An intravenous line is placed for radiotracer injection.

  • Baseline Scan: A baseline PET scan is performed before the administration of the antipsychotic drug. The radiotracer is injected as a bolus, and dynamic PET data are acquired for 90-120 minutes.

  • Drug Administration: The subject is administered the antipsychotic drug at the desired dose.

  • Post-Drug Scan: After a sufficient time for the drug to reach steady-state in the brain, a second PET scan is performed using the same procedure as the baseline scan.

  • Image Reconstruction and Analysis:

    • PET data are corrected for attenuation, scatter, and radioactive decay, and reconstructed into a series of dynamic images.

    • The PET images are co-registered with the subject's MRI to allow for the delineation of brain regions of interest (ROIs), such as the frontal cortex (high 5-HT2A receptor density) and the cerebellum (low 5-HT2A receptor density, often used as a reference region).

    • Time-activity curves (TACs) are generated for each ROI, showing the concentration of the radiotracer over time.

  • Quantification of Receptor Occupancy:

    • The binding potential (BP_ND) of the radiotracer is calculated for each ROI in both the baseline and post-drug scans. This can be done using various kinetic modeling approaches, such as the simplified reference tissue model (SRTM), which uses the cerebellum TAC as an input function.

    • Receptor occupancy (Occ) is then calculated as the percentage reduction in binding potential after drug administration: Occ (%) = 100 * (BP_ND_baseline - BP_ND_post-drug) / BP_ND_baseline.

cluster_pet_workflow Logical Flow: PET Receptor Occupancy Study subject_prep Subject Preparation & Positioning baseline_scan Baseline PET Scan (Radiotracer Injection) subject_prep->baseline_scan drug_admin Antipsychotic Drug Administration baseline_scan->drug_admin post_drug_scan Post-Drug PET Scan (Radiotracer Injection) drug_admin->post_drug_scan data_analysis Image Reconstruction & ROI Analysis post_drug_scan->data_analysis occupancy_calc Calculate Binding Potential & Receptor Occupancy data_analysis->occupancy_calc

Figure 3. Logical flow of a PET receptor occupancy study.

Conclusion

The choice between first and second-generation antipsychotics involves a careful consideration of the trade-off between efficacy and side effects. While both classes are effective in treating the positive symptoms of psychosis, their distinct pharmacological profiles lead to different clinical outcomes. FGAs are associated with a higher risk of movement disorders, whereas SGAs carry a greater risk of metabolic complications. For researchers and drug development professionals, a deep understanding of these differences at the molecular, preclinical, and clinical levels is crucial for the development of safer and more effective antipsychotic therapies. The experimental protocols detailed in this guide provide a framework for the continued investigation and comparison of these important classes of medication.

References

Assessing the Off-Target Effects of Methiomeprazine Compared to Haloperidol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target effects of the phenothiazine derivative Methiomeprazine and the well-characterized typical antipsychotic, haloperidol. Understanding the off-target binding profile of a drug candidate is critical for predicting potential adverse effects and ensuring clinical safety. This document summarizes available quantitative data, outlines detailed experimental protocols for assessing off-target liabilities, and visualizes key signaling pathways involved.

While extensive data exists for the reference compound haloperidol, publicly available, direct comparative data for this compound is limited. Therefore, this guide presents the comprehensive profile of haloperidol as a benchmark and discusses the expected off-target profile of this compound based on its chemical class. The provided experimental protocols are standardized methodologies that can be employed to generate direct comparative data for these and other compounds.

Comparative Receptor Binding Profiles

Off-target interactions are frequently mediated by a drug's affinity for receptors other than its primary therapeutic target. For antipsychotics, the primary target is the dopamine D2 receptor. Binding to other receptors, such as histaminergic, muscarinic, adrenergic, and serotonergic receptors, can lead to a variety of side effects.

The affinity of a compound for a receptor is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

Table 1: Off-Target Receptor Binding Affinity (Ki, nM) of Haloperidol

Receptor FamilyReceptor SubtypeHaloperidol Ki (nM)Potential Clinical Implication of Off-Target Binding
Dopaminergic D2 (On-Target) 0.89 - 1.45 [1][2]Antipsychotic Efficacy
D1260Weak antagonism
D34.6[1]May contribute to antipsychotic effect
D410[1]Contribution to efficacy is debated
Serotonergic 5-HT1A3600[1]Very low affinity
5-HT2A120Moderate affinity; may modulate dopamine release
5-HT2C4700Very low affinity
5-HT7>1000Low affinity
Adrenergic α120 - 60Orthostatic hypotension, dizziness
α2>1000Low affinity
Histaminergic H11890Low affinity, minimal sedation compared to other antipsychotics
Muscarinic M1>10000Very low affinity, low risk of anticholinergic effects

Note on this compound: As a phenothiazine derivative, this compound is expected to exhibit a broader off-target profile compared to the more selective haloperidol. Phenothiazines typically show significant affinity for histamine H1 receptors (leading to sedation and weight gain), α1-adrenergic receptors (leading to orthostatic hypotension), and muscarinic M1 receptors (leading to anticholinergic effects like dry mouth, constipation, and blurred vision). Direct experimental validation is required to quantify these affinities.

Kinase Inhibition Profiles

Unintended inhibition of protein kinases is another source of off-target effects that can impact cellular signaling pathways related to cell growth, differentiation, and metabolism.

Table 2: Off-Target Kinase and Signaling Protein Interactions for Haloperidol

Kinase / Signaling ProteinEffect of HaloperidolPotential Clinical Implication
Akt (Protein Kinase B)Reduces phosphorylation (inhibition)May be linked to neurotoxicity and apoptosis
LRRK2Kinase activity is key in mediating motor side effectsInhibition of LRRK2 may alleviate haloperidol-induced motor deficits
GSK-3βModulates phosphorylationImplicated in the mechanism of action and side effects
AMPKInhibits activityMay contribute to metabolic side effects

Note on this compound: The kinase inhibition profile for this compound is not well-characterized in publicly available literature. A comprehensive kinase panel screening would be necessary to determine its off-target kinase activities.

Experimental Protocols

Generating reliable and comparable off-target data requires standardized experimental procedures. Below are detailed methodologies for key assays.

This assay measures the affinity of a test compound (e.g., this compound) for a specific receptor by quantifying its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound for a panel of receptors.

Materials:

  • Membrane Preparations: Cell membranes expressing the receptor of interest.

  • Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., ³H or ¹²⁵I).

  • Test Compound: this compound or haloperidol, serially diluted.

  • Assay Buffer: Buffer optimized for receptor binding (e.g., 50 mM Tris-HCl, pH 7.4).

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Receptor Membranes Mix Combine Membranes, Radioligand, & Test Compound in 96-well Plate Membranes->Mix Radioligand Radioligand Radioligand->Mix TestCompound Test Compound (Serial Dilutions) TestCompound->Mix Incubate Incubate to Reach Equilibrium Mix->Incubate Filter Rapid Filtration (Separates Bound/Free) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Plot Plot % Inhibition vs. [Compound] Count->Plot IC50 Calculate IC50 Plot->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Figure 1: Experimental workflow for a competitive radioligand binding assay.

This assay measures the ability of a test compound to inhibit the activity of a specific kinase.

Objective: To determine the IC50 value of a test compound against a panel of protein kinases.

Materials:

  • Recombinant Kinase: Purified, active enzyme of interest.

  • Kinase Substrate: A peptide or protein that is a specific substrate for the kinase.

  • ATP: The phosphate donor for the kinase reaction.

  • Test Compound: this compound or haloperidol, serially diluted.

  • Assay Buffer: Buffer optimized for kinase activity.

  • Detection Reagent: Reagent to detect either the phosphorylated substrate or the amount of ADP produced (e.g., using luminescence or fluorescence).

Procedure:

  • Reaction Setup: In a microplate, add the kinase, its specific substrate, and varying concentrations of the test compound.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period.

  • Stop Reaction: Terminate the reaction using a stop reagent.

  • Detection: Add the detection reagent. For example, in an ADP-Glo™ assay, a reagent is added to convert the ADP produced into a luminescent signal.

  • Quantification: Measure the signal (e.g., luminescence or fluorescence) using a plate reader. The signal intensity is proportional to kinase activity.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the log concentration of the test compound.

    • Determine the IC50 value from the resulting dose-response curve.

Visualization of Off-Target Signaling Pathways

Off-target binding can modulate critical cellular signaling pathways. Haloperidol's antagonism of α1-adrenergic receptors and its potential inhibition of the Akt survival pathway serve as key examples.

Binding of endogenous ligands (norepinephrine, epinephrine) to α1-adrenergic receptors on vascular smooth muscle cells leads to vasoconstriction. Antagonism of this receptor by a drug like haloperidol blocks this effect, leading to vasodilation and a potential drop in blood pressure (orthostatic hypotension).

G cluster_ligand Endogenous Ligand cluster_receptor Vascular Smooth Muscle Cell cluster_drug Drug Interaction cluster_effect Physiological Effect NE Norepinephrine Alpha1 α1-Adrenergic Receptor NE->Alpha1 Binds & Activates Vasoconstriction Vasoconstriction (Increased Blood Pressure) Alpha1->Vasoconstriction Haloperidol Haloperidol Haloperidol->Alpha1 Blocks Vasodilation Vasodilation (Orthostatic Hypotension) Haloperidol->Vasodilation Leads to

Figure 2: Pathway showing α1-adrenergic receptor antagonism by haloperidol.

The Akt signaling pathway is crucial for promoting cell survival and inhibiting apoptosis (programmed cell death). Some studies suggest that haloperidol may reduce the phosphorylation of Akt, thereby inhibiting this pro-survival pathway and potentially leading to neurotoxicity.

G cluster_pathway Akt Signaling Pathway cluster_drug Drug Interaction GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival Apoptosis Potential for Apoptotic Injury Haloperidol Haloperidol Haloperidol->Akt Reduces Phosphorylation (Inhibits) Haloperidol->Apoptosis May lead to

Figure 3: Potential inhibition of the Akt cell survival pathway by haloperidol.

Conclusion

Haloperidol is a potent D2 antagonist with a relatively "clean" off-target profile compared to older, low-potency antipsychotics, showing minimal affinity for muscarinic and histaminergic receptors. However, its affinity for α1-adrenergic receptors and its impact on intracellular signaling kinases are known contributors to its side-effect profile, including orthostatic hypotension and potential motor side effects.

While quantitative data for this compound is scarce, its classification as a phenothiazine suggests a high likelihood of significant off-target binding at H1, α1, and M1 receptors. This would predict a side-effect profile marked by sedation, weight gain, hypotension, and anticholinergic effects.

For drug development professionals, this comparison underscores the importance of early and comprehensive off-target profiling. The experimental protocols outlined in this guide provide a clear framework for generating the necessary data to build a robust safety profile for new chemical entities like this compound, using well-characterized drugs like haloperidol as a benchmark. This proactive approach allows for better prediction of clinical side effects and informs lead optimization strategies.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Methiomeprazine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for methiomeprazine could not be located. Therefore, the following disposal procedures are based on best practices for the handling of related phenothiazine compounds and general guidelines for pharmaceutical waste management. It is imperative that all procedures are conducted in strict accordance with your institution's Environmental Health and Safety (EHS) protocols and all applicable local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is crucial to wear appropriate Personal Protective Equipment (PPE). Based on the handling requirements for similar phenothiazine compounds, the following PPE is recommended:

  • Gloves: Chemical-resistant gloves are essential to prevent skin contact.

  • Eye Protection: Safety goggles or a face shield should be worn to protect against splashes or airborne particles.

  • Lab Coat: A standard laboratory coat is required to protect clothing and skin.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures compliance with regulatory requirements and minimizes environmental impact.

  • Waste Identification and Classification: In the absence of specific data, this compound should be conservatively managed as a hazardous pharmaceutical waste. Consult with your institution's EHS department to confirm the appropriate waste classification and any specific institutional requirements.

  • Segregation and Collection:

    • Collect all waste this compound, including pure substance, solutions, and any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a dedicated and clearly labeled waste container.

    • The container must be compatible with the chemical and have a secure, tight-fitting lid.

    • Do not mix this compound waste with other waste streams unless explicitly approved by your EHS department.

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste."

    • The label should also include the full chemical name ("this compound"), the Chemical Abstracts Service (CAS) number (7009-43-0), and an estimate of the quantity of waste.

    • Include any relevant hazard pictograms as required by your institution and the Globally Harmonized System (GHS).

  • Storage of Waste:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be well-ventilated, secure, and separate from incompatible materials.

    • Follow all institutional guidelines for the maximum allowable accumulation time for hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • The EHS department will arrange for the ultimate disposal of the this compound waste through a licensed and approved hazardous waste treatment, storage, and disposal facility (TSDF). The most common and recommended method for the destruction of pharmaceutical waste is incineration at a permitted facility[1].

  • Decontamination of Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

    • The rinsate from this cleaning process must be collected and disposed of as hazardous waste along with the this compound waste[2].

Quantitative Data Summary

Due to the lack of a specific Safety Data Sheet for this compound, the following table provides data for related phenothiazine compounds to serve as a reference for handling and storage considerations.

PropertyTrimeprazine Tartrate
CAS Number 4330-99-8
Molecular Formula C36H44N4S2 · 2C4H6O6
Molecular Weight 373.49 g/mol (for Trimeprazine)
Primary Hazard Toxic if swallowed[3]
Storage Store locked up in a dry, well-ventilated place[3]

Experimental Protocols

The general protocol for preparing this compound waste for disposal involves careful collection, segregation, and labeling, as detailed in the "Step-by-Step Disposal Protocol" section. The primary analytical method for determining the appropriate disposal route for a chemical is through the guidelines set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). This involves determining if the waste is a "listed" hazardous waste or if it exhibits "characteristics" of hazardous waste (ignitability, corrosivity, reactivity, or toxicity)[1].

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

Methiomeprazine_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Pharmaceutical Waste ppe->classify segregate Segregate Waste in a Dedicated, Compatible Container classify->segregate label Label Container: 'Hazardous Waste' 'this compound' CAS: 7009-43-0 segregate->label decontaminate Triple-Rinse Empty Containers Collect Rinsate as Hazardous Waste segregate->decontaminate For Empty Containers store Store in Designated Hazardous Waste Area label->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Disposal via Licensed Hazardous Waste Service (e.g., Incineration) contact_ehs->disposal end End: Proper Disposal Complete disposal->end decontaminate->store

Caption: Logical workflow for the safe disposal of this compound.

References

Comprehensive Safety and Handling Protocols for Methiomeprazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of Methiomeprazine, a phenothiazine derivative. The following protocols are based on established best practices for handling hazardous chemicals in a laboratory setting. It is critical to supplement this information with a substance-specific Safety Data Sheet (SDS) from the manufacturer and your institution's safety guidelines.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The required PPE is summarized in the table below.

Body Part Required PPE Specifications & Rationale
Eyes/Face Safety Goggles & Face ShieldChemical splash goggles are essential to protect against splashes. A face shield worn over goggles provides an additional layer of protection, particularly when there is a risk of explosion or significant splash hazard.[1][2]
Hands Chemical-Resistant GlovesDouble gloving with nitrile or neoprene gloves is recommended.[1][3] Inspect gloves for any signs of degradation before use and change them regularly or immediately if contaminated.[3]
Body Laboratory CoatA flame-resistant lab coat, such as one made of Nomex®, should be worn and fully buttoned to cover as much skin as possible. This protects against splashes and contact with the chemical.
Respiratory Fume Hood or RespiratorAll handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator is required.
Feet Closed-toe ShoesAppropriate shoes that cover the entire foot are required to protect against spills.
Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for safety and to maintain the integrity of the compound.

2.1. Engineering Controls and Preparation

  • Ventilation: Ensure a chemical fume hood is operational and certified before beginning any work.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Preparation: Assemble all necessary equipment, reagents, and waste containers before handling the compound.

2.2. Step-by-Step Handling Procedure

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Compound Handling:

    • Work within the certified chemical fume hood.

    • Avoid the formation of dust and aerosols.

    • Use non-sparking tools if the compound is flammable or used with flammable solvents.

    • Keep the container tightly closed when not in use.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat, face shield, and goggles. Wash hands thoroughly after removing all PPE.

2.3. Storage

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.

  • Consult the manufacturer's instructions for specific storage temperature requirements.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All disposable materials that come into contact with this compound, including gloves, bench paper, and pipette tips, should be considered hazardous waste.

  • Waste Containers: Use designated, properly labeled, and sealed containers for hazardous chemical waste.

  • Disposal Method: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash. Incineration by a licensed hazardous waste disposal company is the preferred method for many chemical compounds.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

Visual Guides

To further clarify the safety and handling procedures, the following diagrams illustrate the operational workflow and the logical relationship of personal protective equipment.

Operational_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don PPE prep_hood Verify Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_compound Handle this compound prep_materials->handle_compound dispose_waste Dispose of Waste handle_compound->dispose_waste store_compound Store Compound handle_compound->store_compound doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Operational workflow for handling this compound.

PPE_Hazard_Mitigation cluster_hazards Potential Hazards cluster_ppe Personal Protective Equipment splash Chemical Splash goggles Safety Goggles / Face Shield splash->goggles inhalation Inhalation of Aerosols/Dust respirator Fume Hood / Respirator inhalation->respirator contact Skin Contact gloves Gloves / Lab Coat contact->gloves

Relationship between PPE and hazard mitigation.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.